5-Amino-2-piperidin-1-yl-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYESUQYQHNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355612 | |
| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65989-46-0 | |
| Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid
This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices.
Introduction
5-Amino-2-piperidin-1-yl-benzoic acid is a disubstituted benzoic acid derivative featuring both an amino group and a piperidinyl moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The presence of a primary aromatic amine, a carboxylic acid, and a tertiary amine provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in the development of novel therapeutic agents.
This guide will detail a reliable two-step synthesis of the title compound, commencing with commercially available starting materials. The pathway involves an initial nucleophilic aromatic substitution reaction, followed by a selective reduction of a nitro group. Each step will be discussed in detail, including the reaction mechanism, optimal conditions, and purification strategies.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 5-Amino-2-piperidin-1-yl-benzoic acid (I), suggests a straightforward disconnection. The primary amino group can be derived from the reduction of a nitro group, leading to the intermediate 5-nitro-2-(piperidin-1-yl)benzoic acid (II). The piperidinyl group can be introduced via a nucleophilic aromatic substitution reaction on a suitable benzoic acid derivative. A common and effective precursor for this transformation is 2-chloro-5-nitrobenzoic acid (III), where the chlorine atom is activated towards substitution by the electron-withdrawing nitro group. This retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Synthesis Pathway
The forward synthesis follows the logic of the retrosynthetic analysis, comprising two key transformations:
-
Step 1: Synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid (II) via Nucleophilic Aromatic Substitution.
-
Step 2: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid (I) via Reduction of the Nitro Group.
A Technical Guide to the Physicochemical Properties of 5-Amino-2-piperidin-1-yl-benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-piperidin-1-yl-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth theoretical grounding and field-proven experimental protocols. We will explore the compound's structural attributes, ionization behavior (pKa), solubility, and lipophilicity (LogP/LogD). Each section integrates the causal relationships between molecular structure and physical properties, providing detailed, step-by-step methodologies for their empirical determination. This guide serves as both a reference and a practical manual for the laboratory characterization of this and similar bi-functional molecules.
Introduction and Molecular Structure Analysis
5-Amino-2-piperidin-1-yl-benzoic acid is a unique small molecule possessing a trifecta of functional groups that dictate its chemical behavior: a carboxylic acid, an aromatic amine, and a tertiary aliphatic amine (within the piperidine ring). This structural arrangement makes it an interesting candidate for pharmaceutical research, where such properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Understanding its fundamental physicochemical characteristics is therefore not an academic exercise, but a critical prerequisite for any rational drug design and development program.[1][2]
The molecule's behavior is defined by the interplay of these groups:
-
Carboxylic Acid (-COOH): An acidic group that will deprotonate to form a carboxylate (-COO⁻) at physiological pH.
-
Aromatic Amine (-NH₂): A weakly basic group attached to the benzene ring.
-
Tertiary Amine (Piperidine): A more strongly basic aliphatic amine group.
This combination of one acidic and two basic centers means the compound is zwitterionic and its net charge is highly dependent on pH.
Caption: Chemical Structure of 5-Amino-2-piperidin-1-yl-benzoic acid.
Ionization Constants (pKa)
The ionization constant, or pKa, is arguably the most critical physicochemical parameter for this molecule, as it dictates the extent of ionization at a given pH.[1][2] This, in turn, influences solubility, permeability across biological membranes, and binding to target proteins.[2][3] Given the three ionizable groups, 5-Amino-2-piperidin-1-yl-benzoic acid will have three distinct pKa values.
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 2-5, typical for a benzoic acid derivative.
-
pKa₂ (Aromatic Amine): Expected to be weakly basic, likely in the range of 3-5. For example, the conjugate acid of 4-aminobenzoic acid has a pKa of 2.50.[4]
-
pKa₃ (Tertiary Piperidine Amine): Expected to be the most basic group, with a pKa for its conjugate acid likely in the range of 9-11.
The molecule's net charge will change as the pH of the environment crosses these pKa values, transitioning from a net positive charge in highly acidic conditions to a net negative charge in highly basic conditions.
Experimental Determination of pKa
Two robust methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[5][6] Potentiometric titration is a high-precision technique considered a gold standard, while UV-Vis spectrophotometry is highly sensitive and requires less material.[5][6]
Workflow: pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
-
Preparation: Prepare a 1 mM solution of the compound in water. To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[7]
-
Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure precise pH measurements.[7]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of basic groups.[7]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M HCl (to determine basic pKa values) or 0.1 M NaOH (for acidic pKa values), adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the midpoint of a buffer region, which corresponds to the half-equivalence point on the titration curve.[7][8] Multiple inflection points will be observed for this multi-protic compound.
Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[9][10] Low aqueous solubility is a major hurdle in drug development.[9] The solubility of 5-Amino-2-piperidin-1-yl-benzoic acid is expected to be highly pH-dependent due to its multiple ionizable groups. It will likely exhibit a "U-shaped" solubility profile, with minimum solubility at its isoelectric point (the pH at which the net charge is zero) and higher solubility at acidic and basic pH values where it exists as a charged salt.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[11][12] This method measures the concentration of a saturated solution after a prolonged equilibration period.
Workflow: Solubility Determination via Shake-Flask Method
Caption: Workflow for thermodynamic solubility determination.
-
Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Incubation: Add an excess amount of the solid compound to a vial containing a known volume of buffer. The excess solid ensures that a saturated solution is formed.[11]
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by high-speed centrifugation or by filtering through a 0.45 µm filter.[9]
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it appropriately. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[9][10]
-
Reporting: The determined concentration is reported as the equilibrium solubility at that specific pH and temperature.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for predicting its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species between octanol and water. For ionizable compounds like ours, the distribution coefficient (LogD) is more relevant, as it accounts for both neutral and ionized forms at a specific pH.
Given the presence of polar N-H and O-H bonds capable of hydrogen bonding, the molecule is expected to have moderate lipophilicity. The LogP of the analogous 4-aminobenzoic acid is 0.83.[13] The addition of the piperidine ring will likely increase the lipophilicity.
Experimental Determination of Lipophilicity
While the shake-flask method can be used, a common and more efficient method for determining LogP/LogD is by using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This method correlates the retention time of a compound on a hydrophobic column with its lipophilicity.
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Isocratic Elution: Inject the test compound and the standards onto the column using a series of isocratic mobile phases with varying organic modifier concentrations (e.g., 40%, 50%, 60% methanol).
-
Data Collection: For each mobile phase composition, record the retention time (t_R) and the void time (t_0). Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% modifier) to determine the intercept, log(k_w).[14][16]
-
Correlation: Create a calibration curve by plotting the known LogP values of the standard compounds against their calculated log(k_w) values.
-
Calculation: Determine the log(k_w) of the test compound and use the calibration curve to calculate its LogP value.
Spectroscopic Profile
Structural confirmation and purity assessment rely on spectroscopic analysis.
-
¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include:
-
Aromatic Protons: Signals in the 6.5-8.0 ppm region, showing characteristic splitting patterns based on their substitution.[17][18]
-
Piperidine Protons: Aliphatic signals in the 1.5-3.5 ppm range.
-
Amine (NH₂) and Carboxylic Acid (OH) Protons: These protons are exchangeable and may appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration.[17][19]
-
-
¹³C NMR: Will show distinct signals for the aromatic carbons (110-150 ppm), the carboxyl carbon (>160 ppm), and the aliphatic piperidine carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
UV-Vis Spectroscopy: The aromatic ring constitutes a chromophore. The UV spectrum will change as a function of pH as the amine and carboxylate groups ionize, a property that is exploited for pKa determination.[3][20]
Summary of Physicochemical Properties
This table summarizes the core physicochemical properties discussed. Predicted values are based on the analysis of the molecule's structure and comparison with analogous compounds.
| Property | Symbol | Predicted Value / Data | Experimental Method |
| Molecular Formula | - | C₁₂H₁₆N₂O₂ | Mass Spectrometry |
| Molecular Weight | MW | 220.27 g/mol | Mass Spectrometry |
| Ionization Constant 1 | pKa₁ | ~2-5 (Carboxylic Acid) | Potentiometric Titration, UV-Vis |
| Ionization Constant 2 | pKa₂ | ~3-5 (Aromatic Amine) | Potentiometric Titration, UV-Vis |
| Ionization Constant 3 | pKa₃ | ~9-11 (Piperidine Amine) | Potentiometric Titration, UV-Vis |
| Aqueous Solubility | S | pH-dependent | Shake-Flask Method |
| Lipophilicity | LogP | ~1.0 - 2.5 | RP-HPLC |
| Distribution Coefficient | LogD₇.₄ | pH-dependent | RP-HPLC |
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Valko, K. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ScienceDirect. Available at: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry. Available at: [Link]
-
Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
-
Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]
-
Chromatography Online. (2001). Determination of pKa Values by Liquid Chromatography. Available at: [Link]
-
Scribd. Potentiometric Acid-Base Titration Guide. Available at: [Link]
-
van der Meer, D. (2010). Development of Methods for the Determination of pKa Values. NIH National Center for Biotechnology Information. Available at: [Link]
-
Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Available at: [Link]
-
Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link]
-
ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients. Available at: [Link]
-
StuDocu. pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]
-
PharmaeliX. (2021). pKa Value Determination Guidance 2024. Available at: [Link]
-
Kyoto Electronics Manufacturing Co., Ltd. ("KEM"). How should the acid dissociation constant pKa be measured?. Available at: [Link]
-
Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]
-
Wikipedia. 4-Aminobenzoic acid. Available at: [Link]
-
PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. Available at: [Link]
-
Solubility of Things. 4-Aminobenzoic acid. Available at: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]
-
Voisen (China) Chemical Co., Ltd. Customized For 5-(Phenylsulfonamido)-2-(Piperidin-1-yl)Benzoic Acid. Available at: [Link]
-
YouTube. (2024). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. Available at: [Link]
-
OpenOChem Learn. Interpreting. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]
-
PubChem. 5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid | C12H17N3O4S. Available at: [Link]
-
PubChem. 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid | C13H18N2O3. Available at: [Link]
-
PubChem. 5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid | C13H13N3O2. Available at: [Link]
-
Pharmaffiliates. CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate. Available at: [Link]
-
PubChem. 5-Amino-2-(4-butan-2-ylpiperazin-1-yl)benzoic acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijirss.com [ijirss.com]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Uncharted Territory: The Mechanistic Landscape of 5-Amino-2-piperidin-1-yl-benzoic acid
An Analysis for the Research and Drug Development Community
Introduction
The aminobenzoic acid framework is a well-established pharmacophore present in a variety of therapeutic agents. Derivatives of aminobenzoic acid have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Similarly, the piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[3] The presence of this heterocyclic motif is common in compounds targeting the central nervous system and in anticancer agents.[3]
This guide will proceed by dissecting the potential contributions of each structural component to the overall pharmacological profile of 5-Amino-2-piperidin-1-yl-benzoic acid, drawing parallels from known derivatives and related compounds. We will explore hypothetical biological targets and signaling pathways, propose experimental workflows to test these hypotheses, and provide a framework for future research into this intriguing molecule.
Part 1: Deconstructing the Pharmacophore - Potential Biological Activity
The structure of 5-Amino-2-piperidin-1-yl-benzoic acid suggests several avenues for biological interaction. The aminobenzoic acid portion provides a platform for potential anti-inflammatory and analgesic effects, similar to other compounds in this class.[4] The amino and carboxylic acid functional groups can participate in hydrogen bonding and ionic interactions with biological targets.[1][2]
The piperidine moiety introduces a degree of conformational flexibility and basicity, which can be crucial for interacting with specific receptor binding pockets.[3] Piperidine-containing compounds have been shown to exhibit a broad spectrum of activities, including but not limited to, sigma receptor antagonism and kinase inhibition.[5][6]
Hypothesized Biological Targets and Pathways
Given the structural features, several potential biological targets can be postulated for 5-Amino-2-piperidin-1-yl-benzoic acid:
-
Cyclooxygenase (COX) Enzymes: Many benzoic acid derivatives, particularly those with an amino group, exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway.
-
Sigma Receptors: The piperidine scaffold is a common feature in ligands for sigma-1 and sigma-2 receptors, which are involved in a variety of cellular functions, including cell signaling, proliferation, and survival.[5]
-
Kinases: The overall structure may lend itself to binding within the ATP-binding pocket of various kinases, potentially inhibiting their activity and affecting downstream signaling pathways involved in cell growth and proliferation.[6]
-
Ion Channels: Certain aminobenzoic acid derivatives have been shown to modulate the activity of ion channels.[7]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 5-Amino-2-piperidin-1-yl-benzoic acid, assuming a role as a kinase inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by 5-Amino-2-piperidin-1-yl-benzoic acid, leading to disruption of downstream signaling.
Part 2: A Roadmap for Mechanistic Elucidation - Proposed Experimental Workflows
To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline key experiments to begin to unravel the mechanism of action of 5-Amino-2-piperidin-1-yl-benzoic acid.
Experimental Protocol 1: Initial Target Screening
Objective: To identify potential protein targets of 5-Amino-2-piperidin-1-yl-benzoic acid.
Methodology:
-
Panel Screening: Utilize commercially available broad-panel screening services (e.g., against a panel of kinases, GPCRs, ion channels, and nuclear receptors).
-
Affinity Chromatography: a. Immobilize 5-Amino-2-piperidin-1-yl-benzoic acid on a solid support (e.g., agarose beads). b. Incubate the immobilized compound with cell lysates from relevant cell lines (e.g., cancer cell lines, inflammatory cell lines). c. Wash away non-specifically bound proteins. d. Elute specifically bound proteins. e. Identify eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the results to identify high-affinity binding partners.
Experimental Protocol 2: Validation of Target Engagement in a Cellular Context
Objective: To confirm that 5-Amino-2-piperidin-1-yl-benzoic acid engages with the identified target(s) within a living cell.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): a. Treat intact cells with varying concentrations of 5-Amino-2-piperidin-1-yl-benzoic acid. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the soluble fraction by Western blot or mass spectrometry to assess the thermal stabilization of the target protein upon compound binding.
-
Target-Specific Reporter Assays: If the identified target has a known enzymatic activity or is part of a well-defined signaling pathway, utilize reporter gene assays to measure the functional consequences of target engagement.
The following diagram illustrates a typical workflow for target identification and validation.
Caption: A streamlined workflow for the discovery and validation of biological targets for a novel compound.
Part 3: Quantitative Data and Future Directions
As no specific experimental data for 5-Amino-2-piperidin-1-yl-benzoic acid is available, a data table cannot be generated at this time. However, upon completion of the proposed experiments, the following table structure would be appropriate for summarizing key findings.
Table 1: Summary of In Vitro Activity for 5-Amino-2-piperidin-1-yl-benzoic acid
| Target/Assay | IC₅₀ / EC₅₀ (µM) | Binding Affinity (Kᵢ/Kₔ, µM) | Notes |
| Identified Target 1 | |||
| Identified Target 2 | |||
| Cell-based Assay 1 | |||
| Cell-based Assay 2 |
Future Directions
The path to understanding the mechanism of action of 5-Amino-2-piperidin-1-yl-benzoic acid is currently unwritten. The immediate priorities for research should be:
-
Chemical Synthesis and Characterization: The first step is to synthesize and thoroughly characterize the compound to ensure purity and stability for biological testing.
-
Broad Biological Screening: A comprehensive screening against a diverse panel of biological targets is crucial to identify initial leads for its mechanism of action.
-
In Vitro and In Vivo Studies: Following target identification, a suite of in vitro and cell-based assays should be employed to validate these targets and elucidate the downstream signaling effects. Subsequent in vivo studies in relevant animal models will be necessary to understand its physiological effects and therapeutic potential.
While the current body of scientific knowledge on 5-Amino-2-piperidin-1-yl-benzoic acid is nascent, its chemical structure holds considerable promise for intriguing pharmacological activity. The convergence of the aminobenzoic acid and piperidine scaffolds suggests a molecule with the potential to interact with a range of important biological targets. The experimental roadmap outlined in this guide provides a clear and logical path forward for researchers to begin to unravel the mysteries of this compound. The journey of discovery for 5-Amino-2-piperidin-1-yl-benzoic acid has just begun, and it is one that could lead to the development of novel therapeutic agents.
References
-
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5789. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117096072, 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid. Available from: [Link]
-
Rojas-Dono, R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(2), 481. Available from: [Link]
-
Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(12), 1205-1219. Available from: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8089. Available from: [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5283-5290. Available from: [Link]
Sources
- 1. Buy 5-Amino-2-benzyloxy-benzoic acid | 1096863-22-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Amino-2-piperidin-1-yl-benzoic acid
This guide provides an in-depth technical exploration of the spectroscopic techniques required for the comprehensive characterization of 5-Amino-2-piperidin-1-yl-benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Imperative for Rigorous Characterization
5-Amino-2-piperidin-1-yl-benzoic acid is a molecule of interest due to its substituted aminobenzoic acid scaffold, a common feature in pharmacologically active compounds. The precise arrangement of the amino, piperidinyl, and carboxylic acid groups on the benzene ring dictates its chemical properties and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the necessary tools to achieve this, offering a detailed fingerprint of the molecule's electronic and structural identity. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the definitive characterization of this compound.
Molecular Structure and Predicted Spectroscopic Behavior
A foundational understanding of the molecule's constituent parts is essential for interpreting its spectroscopic data. The key structural features of 5-Amino-2-piperidin-1-yl-benzoic acid are:
-
A tri-substituted benzene ring: This aromatic core will dominate the ¹H and ¹³C NMR spectra in the aromatic region and produce characteristic bands in the IR and UV-Vis spectra.[1]
-
A primary aromatic amine (-NH₂): This group will present characteristic signals in both ¹H NMR and IR spectra.
-
A carboxylic acid (-COOH): The acidic proton will have a distinct, often broad, signal in the ¹H NMR spectrum, and the carbonyl (C=O) and hydroxyl (O-H) groups will show strong, characteristic absorptions in the IR spectrum.[2][3]
-
A piperidine ring: The aliphatic protons of this saturated heterocyclic ring will appear in the upfield region of the ¹H NMR spectrum, and the C-H and C-N bonds will have corresponding signals in the IR and ¹³C NMR spectra.[4]
The interplay of these functional groups, including electronic effects (resonance and induction) and potential intramolecular interactions, will subtly influence the exact positions and appearances of their respective spectroscopic signals.
In-depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Amino-2-piperidin-1-yl-benzoic acid, both ¹H and ¹³C NMR will provide a wealth of information.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine and carboxylic acid groups.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for sufficient signal-to-noise ratio.
-
Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals, respectively.
-
The expected ¹H NMR spectrum will show distinct signals corresponding to the aromatic, piperidinyl, amino, and carboxylic acid protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10 (often broad) | Singlet (s) | 1H | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. |
| Aromatic (Ar-H) | 6.5 - 8.0 | Doublet (d), Doublet of Doublets (dd) | 3H | The electronic effects of the amino, piperidinyl, and carboxyl groups will dictate the specific shifts. The protons will show coupling to their neighbors. |
| Amino (-NH₂) | ~5.0 - 6.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H | The chemical shift is solvent-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. |
| Piperidine (α to N) | ~2.8 - 3.2 | Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield relative to other aliphatic protons. |
| Piperidine (β, γ to N) | ~1.5 - 1.8 | Multiplet (m) | 6H | These protons are in a more typical aliphatic environment.[4] |
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number and types of carbon atoms in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-COOH) | 165 - 175 | The carbonyl carbon is highly deshielded. |
| Aromatic (Ar-C) | 110 - 150 | The specific shifts of the six aromatic carbons will be influenced by the attached substituents. Carbons attached to heteroatoms will be further downfield. |
| Piperidine (α to N) | ~50 - 60 | The carbon atom adjacent to the nitrogen is deshielded. |
| Piperidine (β, γ to N) | ~20 - 30 | These carbons are in a typical aliphatic range. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr should be taken first and subtracted from the sample spectrum.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad | The broadness is due to strong hydrogen bonding.[3] |
| N-H stretch (Amine) | 3300 - 3500 | Two sharp bands (for primary amine) | Corresponds to the symmetric and asymmetric stretching of the N-H bonds. |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, medium | Characteristic of C-H bonds on a benzene ring. |
| C-H stretch (Aliphatic) | 2850 - 3000 | Sharp, medium to strong | From the C-H bonds of the piperidine ring. |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp | The exact position is influenced by conjugation with the aromatic ring and potential hydrogen bonding.[2] |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands | These bands confirm the presence of the aromatic ring.[1] |
| C-N stretch | 1250 - 1350 | Medium | For the aromatic amine and the piperidine nitrogen. |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium to strong | Associated with the C-O single bond of the carboxylic acid. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely show a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and, consequently, the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum. If fragmentation data is desired, perform tandem MS (MS/MS) on the parent ion.
-
Molecular Ion Peak: For 5-Amino-2-piperidin-1-yl-benzoic acid (C₁₂H₁₆N₂O₂), the expected monoisotopic mass is approximately 220.1212 g/mol . A high-resolution mass spectrum should confirm this value to within a few parts per million (ppm).
-
Expected Fragmentation:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
-
Loss of COOH (45 Da): Decarboxylation is a characteristic fragmentation pathway.
-
Fragmentation of the piperidine ring: Cleavage of the C-C bonds within the piperidine ring can lead to a series of smaller fragments.
-
The reporting of mass spectrometry data should follow established guidelines, such as those from the Royal Society of Chemistry (RSC), indicating the mass-to-charge ratio (m/z) and relative intensities.[6][7]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-800 nm) using a spectrophotometer.
The UV-Vis spectrum is expected to be dominated by the chromophore of the substituted benzene ring. One would anticipate π → π* transitions, with the presence of the amino and carboxyl groups likely shifting the absorbance maxima (λ_max) compared to unsubstituted benzene. The presence of absorption bands in the 200-400 nm range is a strong indicator of an aromatic system.[1]
Comprehensive Characterization Workflow
To ensure the identity and purity of a sample of 5-Amino-2-piperidin-1-yl-benzoic acid, a logical workflow should be followed.
Caption: Workflow for the comprehensive spectroscopic characterization.
Conclusion
The spectroscopic analysis of 5-Amino-2-piperidin-1-yl-benzoic acid requires a multi-faceted approach, with each technique providing a unique and complementary piece of the structural puzzle. By systematically applying NMR, FT-IR, MS, and UV-Vis spectroscopy and understanding the underlying principles that govern the interaction of electromagnetic radiation with the molecule's specific functional groups, researchers can confidently determine its structure and purity. This guide provides the technical framework and expert insights necessary to achieve a robust and reliable characterization, a critical step in any research or development pipeline.
References
-
NIST Atomic Spectra Database . National Institute of Standards and Technology. [Link]
-
re3data.org: NIST Atomic Spectra Database . [Link]
-
Practical Guide to Chemometric Analysis of Optical Spectroscopic Data . ACS Publications. [Link]
-
Practical Guide to Chemometric Analysis of Optical Spectroscopic Data | Journal of Chemical Education . ACS Publications. [Link]
-
NIST: Atomic Spectra Database Lines Form . Physical Measurement Laboratory. [Link]
-
NIST Atomic Energy Levels and Spectra Bibliographic Database . Data.gov. [Link]
-
The NIST atomic spectra database . AIP Publishing. [Link]
-
Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study . National Institutes of Health. [Link]
-
Guide to spectral data . Royal Society of Chemistry. [Link]
-
Experimental reporting . The Royal Society of Chemistry. [Link]
-
Supplementary Information . The Royal Society of Chemistry. [Link]
-
ACS Data Handbook . Space Telescope Science Institute. [Link]
-
IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles . ChemRxiv. [Link]
-
Chapter 5: ACS Data Analysis . HST User Documentation. [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes . National Institutes of Health. [Link]
-
Supporting information . The Royal Society of Chemistry. [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... . ResearchGate. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. [Link]
-
15.7 Spectroscopy of Aromatic Compounds . OpenStax. [Link]
-
Student Study Materials . ACS Exams - UW-Milwaukee. [Link]
-
How to report mass spectroscopy and elemental analysis in the RSC style . Physics Forums. [Link]
-
5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid . PubChem. [Link]
-
5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid . PubChem. [Link]
-
5-Amino-2-anilino-benzoic acid . SpectraBase. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . National Institutes of Health. [Link]
-
5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum . SpectraBase. [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents . PubMed. [Link]
-
IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand . ResearchGate. [Link]
-
Novel amino-Li resin for water-based solid-phase peptide synthesis . Wiley Online Library. [Link]
-
Data Format Standard . NFDI4Chem Knowledge Base. [Link]
-
5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid . PubChem. [Link]
-
Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid . ResearchGate. [Link]
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging . MDPI. [Link]
-
infrared spectrum of benzoic acid . Doc Brown's Chemistry. [Link]
-
Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines using a one-pot multibond forming process . Spiral, Imperial College London. [Link]
-
"This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry." . University of Bari Aldo Moro. [Link]
-
mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ . La Clinica Terapeutica. [Link]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental reporting [rsc.org]
- 7. physicsforums.com [physicsforums.com]
An In-depth Technical Guide to 5-Amino-2-piperidin-1-yl-benzoic acid (CAS 65989-46-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-piperidin-1-yl-benzoic acid is a unique organic molecule that holds considerable interest for the fields of medicinal chemistry and drug discovery. Its structure, which combines a benzoic acid moiety with a piperidine ring and an amino group, positions it as a versatile scaffold for the synthesis of a wide array of more complex derivatives. The piperidine motif is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key interaction element with various biological targets.[1] Similarly, the aminobenzoic acid core is a common building block in the development of pharmacologically active agents, including anti-inflammatory and antimicrobial compounds.[2][3] This guide provides a comprehensive overview of the known and predicted properties of 5-Amino-2-piperidin-1-yl-benzoic acid, its synthesis, and its potential applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2-piperidin-1-yl-benzoic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 65989-46-0 | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₂ | N/A |
| Molecular Weight | 220.27 g/mol | N/A |
| Melting Point | 187-189 °C | N/A |
| Density | 1.374 g/cm³ | N/A |
| logP | 0.83 | N/A |
| Appearance | Solid | N/A |
The positive logP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would commence with a commercially available di-substituted benzene ring, such as 2-chloro-5-nitrobenzoic acid. This starting material provides the correct orientation of the functional groups required in the final product.
Caption: Proposed two-step synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Experimental Protocol:
Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid
-
To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add piperidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-Nitro-2-(piperidin-1-yl)benzoic acid.
Step 2: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid
-
Dissolve the 5-Nitro-2-(piperidin-1-yl)benzoic acid (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid can be used.
-
Stir the reaction at room temperature until the reduction of the nitro group is complete, as monitored by TLC.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. If an acid was used for the reduction, neutralize the mixture with a base (e.g., NaHCO₃) to precipitate the free amine.
-
Collect the solid product by filtration, wash with water, and dry.
Purification:
The crude 5-Amino-2-piperidin-1-yl-benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product in high purity.
Spectroscopic Analysis
While experimentally obtained spectra for 5-Amino-2-piperidin-1-yl-benzoic acid are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to COOH) | ~7.8 | d | 1H |
| Aromatic H (ortho to NH₂) | ~6.8 | dd | 1H |
| Aromatic H (meta to COOH & NH₂) | ~7.2 | d | 1H |
| Piperidine H (α to N) | ~3.0 - 3.2 | m | 4H |
| Piperidine H (β to N) | ~1.6 - 1.8 | m | 4H |
| Piperidine H (γ to N) | ~1.5 - 1.7 | m | 2H |
| Amino (NH₂) | ~4.0 - 5.0 (broad) | s | 2H |
| Carboxylic Acid (OH) | >10.0 (broad) | s | 1H |
The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The piperidine protons will appear as multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170 - 175 |
| Aromatic C (attached to COOH) | ~125 - 130 |
| Aromatic C (attached to piperidine) | ~150 - 155 |
| Aromatic C (attached to NH₂) | ~140 - 145 |
| Aromatic CHs | ~115 - 135 |
| Piperidine C (α to N) | ~50 - 55 |
| Piperidine C (β to N) | ~25 - 30 |
| Piperidine C (γ to N) | ~23 - 27 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (amino group): Two sharp peaks around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹
-
C-N stretch: Around 1250-1350 cm⁻¹
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region
Chemical Reactivity and Stability
5-Amino-2-piperidin-1-yl-benzoic acid possesses three main reactive sites: the carboxylic acid group, the aromatic amino group, and the secondary amine within the piperidine ring (though in this case it is a tertiary amine attached to the benzene ring).
-
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Amino Group: The aromatic amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.
-
Piperidine Nitrogen: The nitrogen of the piperidine ring is a tertiary amine and is generally less reactive than the primary aromatic amine.
The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents due to the presence of the amino group.
Potential Biological Activities and Applications in Drug Discovery
The structural motifs present in 5-Amino-2-piperidin-1-yl-benzoic acid are frequently found in molecules with a wide range of biological activities. This makes it a compound of significant interest for screening and as a starting point for the development of new therapeutic agents.
Rationale for Pharmacological Interest
Caption: Rationale for the pharmacological interest in 5-Amino-2-piperidin-1-yl-benzoic acid.
-
Piperidine-Containing Drugs: The piperidine ring is a common feature in many approved drugs, contributing to their efficacy and safety profiles.[1] Its presence in a molecule can influence lipophilicity, basicity, and conformational flexibility, all of which are critical for target binding and pharmacokinetic properties.
-
Aminobenzoic Acid Derivatives: Derivatives of aminobenzoic acid have been investigated for a variety of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[2][3]
Given these precedents, 5-Amino-2-piperidin-1-yl-benzoic acid is a promising candidate for inclusion in screening libraries for a wide range of biological targets. Its functional groups also provide convenient handles for the synthesis of combinatorial libraries to explore structure-activity relationships.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Amino-2-piperidin-1-yl-benzoic acid. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Amino-2-piperidin-1-yl-benzoic acid is a fascinating molecule with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of interesting biological activity. This technical guide provides a solid foundation for researchers and scientists working with or considering this compound for their research endeavors. Further experimental investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully unlock its potential.
References
-
Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]
-
Iftikhar, K., Murtaza, S., Kousar, N., Abbas, A., & Tahir, M. N. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica, 78(4), 455-466. [Link]
- U.S. Patent No. 10,662,190 B2. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
-
Zielińska-Pisklak, M., & Stolarczyk, M. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3321. [Link]
-
Representation of p-Aminobenzoic acid as a sun-screening agent for human beings. (n.d.). [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Molecules, 19(9), 13444–13462. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
-
Alagić-Džambić, L., Vehabović, M., Avdić, N., Kaljun, S., Kokorović, N., & Džambić, M. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116035. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). Pharmaceuticals, 17(5), 612. [Link]
-
Rapado, L. N., Freitas, G. C., Polpo, A., Rojas-Cardozo, M., Rincón, J. V., Scotti, M. T., Kato, M. J., Nakano, E., & Furlan, M. (2014). A Benzoic Acid Derivative and Flavokawains From Piper Species as Schistosomiasis Vector Controls. Journal of Natural Products, 77(5), 1141–1147. [Link]
-
Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29695–29712. [Link]
-
Izawa, K., Chen, Y., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). Proceedings, 2(23), 1437. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]
-
5-Amino-2-anilino-benzoic acid. (n.d.). SpectraBase. [Link]
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Baghdad Science Journal, 21(3). [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Amino-2-piperidin-1-yl-benzoic acid: Synthesis, Characterization, and Scientific Context
Abstract
While the specific discovery and developmental history of 5-Amino-2-piperidin-1-yl-benzoic acid is not extensively documented in publicly accessible literature, its constituent molecular scaffolds—the N-aryl piperidine and the 5-aminobenzoic acid moieties—are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to 5-Amino-2-piperidin-1-yl-benzoic acid, grounded in established and reliable chemical transformations. We will delve into the rationale behind the selected reactions, provide detailed, step-by-step experimental protocols, and discuss methods for the purification and characterization of the target compound and its intermediates. Furthermore, we will explore the broader scientific context of this molecular structure by examining the known biological activities of related derivatives, thereby offering insights into its potential applications for researchers in drug discovery and development.
Introduction: The Scientific Rationale
The convergence of the piperidine ring and the aminobenzoic acid framework in a single molecule creates a scaffold with significant potential for biological activity. Piperidine and its derivatives are ubiquitous in pharmaceuticals, known for their diverse pharmacological effects, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. Similarly, aminobenzoic acid derivatives serve as crucial intermediates in the synthesis of dyes and are precursors to various therapeutic agents.
The strategic placement of an amino group at the 5-position and a piperidine ring at the 2-position of the benzoic acid core results in a molecule with distinct electronic and steric properties. This arrangement offers multiple points for further chemical modification, making it an attractive building block for creating libraries of compounds for high-throughput screening. This guide aims to provide researchers with the foundational knowledge to synthesize, purify, and characterize 5-Amino-2-piperidin-1-yl-benzoic acid, enabling its exploration in various scientific endeavors.
A Proposed Synthetic Pathway
A logical and efficient three-step synthetic route to the target compound is proposed, starting from the commercially available 2-chlorobenzoic acid. This pathway is designed for both scalability and high yield, leveraging well-understood and reliable chemical reactions.
Caption: Proposed three-step synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid
Rationale: The initial step involves the nitration of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The nitration is expected to occur primarily at the position para to the chloro group and meta to the carboxylic acid group, yielding the desired 2-chloro-5-nitrobenzoic acid. Performing the reaction at low temperatures is crucial to minimize the formation of undesired isomers.[1][2]
Protocol:
-
In a flask equipped with a stirrer, add 160 g of concentrated sulfuric acid and cool to below 0°C in an ice-salt bath.[1]
-
Slowly add 32 g of 2-chlorobenzoic acid while maintaining the temperature below 0°C.
-
Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.
-
Slowly heat the mixture to 60°C, then pour it onto 400 g of crushed ice.
-
Collect the precipitated 2-chloro-5-nitrobenzoic acid by filtration.
-
For purification, recrystallize the crude product from boiling water. A yield of approximately 92% of the pure product can be expected.[1]
Step 2: Synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid
Rationale: This step involves a nucleophilic aromatic substitution where piperidine displaces the chlorine atom on the 2-chloro-5-nitrobenzoic acid. The presence of the electron-withdrawing nitro group para to the chlorine atom activates the ring towards nucleophilic attack. A microwave-assisted, solvent-free method is proposed for its efficiency and high yield.[3] Alternatively, a Palladium-catalyzed Buchwald-Hartwig amination could be employed, which is a powerful method for forming C-N bonds.[4][5][6]
Protocol (Microwave-Assisted):
-
In a microwave reaction vessel, combine 2-chloro-5-nitrobenzoic acid with a molar excess of piperidine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 5-30 minutes at a temperature between 80-120°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and dilute with water.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid
Rationale: The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation. A classic approach is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile.[7]
Protocol (Catalytic Hydrogenation):
-
Dissolve 5-nitro-2-(piperidin-1-yl)benzoic acid in a suitable solvent such as ethanol or methanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 2-chloro-5-nitrobenzoic acid | ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (around 7.5-8.5 ppm). |
| ¹³C NMR | Signals corresponding to the carboxyl carbon and the aromatic carbons. | |
| IR | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and C-Cl bonds. | |
| 5-nitro-2-(piperidin-1-yl)benzoic acid | ¹H NMR | Appearance of signals in the aliphatic region (around 1.5-3.5 ppm) corresponding to the piperidine protons, along with the aromatic protons. |
| ¹³C NMR | Aliphatic carbons of the piperidine ring will be visible, in addition to the aromatic and carboxyl carbons. | |
| IR | Disappearance of the C-Cl stretch and appearance of C-N stretching vibrations. | |
| 5-Amino-2-piperidin-1-yl-benzoic acid | ¹H NMR | Upfield shift of the aromatic protons due to the electron-donating amino group. Appearance of a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Characteristic shifts in the aromatic region reflecting the change from a nitro to an amino substituent. | |
| IR | Disappearance of the N-O stretching bands and appearance of N-H stretching bands for the primary amine. | |
| Mass Spec | The molecular ion peak should correspond to the calculated molecular weight of the target compound. |
Broader Context and Potential Applications
The structural motifs present in 5-Amino-2-piperidin-1-yl-benzoic acid suggest several avenues for its application in research and development.
Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.
Derivatives of aminobenzoic acids and piperidines have been investigated for a wide range of biological activities. For instance, various substituted aminobenzoic acids have shown potential as anti-inflammatory and analgesic agents.[8] Piperidine-containing compounds are known to exhibit antimicrobial, anticancer, and σ1 receptor ligand activities.[9][10] The title compound serves as an excellent starting point for generating a library of derivatives for screening against various biological targets. The amino group and the carboxylic acid group can be readily functionalized to explore structure-activity relationships (SAR).
Conclusion
While the historical discovery of 5-Amino-2-piperidin-1-yl-benzoic acid remains elusive, its synthesis is readily achievable through a robust and logical chemical sequence. This guide provides the necessary theoretical foundation and practical protocols for researchers to produce this compound in a laboratory setting. The versatile structure of 5-Amino-2-piperidin-1-yl-benzoic acid makes it a valuable building block for the development of novel compounds with potential therapeutic applications. The methodologies and insights presented herein are intended to empower researchers in their quest for new scientific discoveries.
References
-
PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]
-
Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Retrieved from [Link]
- Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - CN104045574A.
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
National Center for Biotechnology Information. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Theoretical and Computational Approaches in the Study of 5-Amino-2-piperidin-1-yl-benzoic acid: A Technical Guide
Foreword: Unveiling Molecular Landscapes through Computational Lenses
In the modern era of drug discovery and materials science, the synergy between experimental synthesis and theoretical computation is paramount. The molecule at the heart of this guide, 5-Amino-2-piperidin-1-yl-benzoic acid, represents a fascinating scaffold, combining the structural motifs of aminobenzoic acid and piperidine. While its experimental exploration may be nascent, theoretical and computational chemistry offers a powerful and predictive lens through which we can elucidate its fundamental properties and potential applications. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in silico investigation of this molecule and its analogs. We will move beyond a mere listing of methods to explain the causality behind computational choices, ensuring a robust and self-validating theoretical protocol.
Foundational Analysis: Understanding the Building Blocks
The structure of 5-Amino-2-piperidin-1-yl-benzoic acid, with its aminobenzoic acid core and a piperidine substituent, suggests a rich field for theoretical exploration. Aminobenzoic acids are known building blocks in pharmaceuticals, with para-aminobenzoic acid (PABA) being a notable example with diverse biological roles, including antimicrobial and anti-inflammatory properties[1][2]. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in various intermolecular interactions, making it a "privileged scaffold" in drug design[3].
A foundational theoretical study of this molecule would, therefore, aim to understand how these two key components influence the overall electronic structure, conformation, and potential biological activity.
Quantum Chemical Investigations: Elucidating Electronic and Structural Properties
Density Functional Theory (DFT) stands as a cornerstone for quantum chemical calculations, offering a balance between accuracy and computational cost. It is instrumental in predicting the molecular and electronic properties of novel compounds[4].
Geometry Optimization and Conformational Analysis
The initial and most critical step is to determine the most stable three-dimensional structure of the molecule. The piperidine ring, in particular, can adopt several conformations (e.g., chair, boat, twist-boat), with the chair conformation generally being the most stable[3]. The orientation of the substituents on the piperidine ring (axial vs. equatorial) and the rotational freedom around the C-N bond connecting the piperidine to the benzoic acid ring further contribute to the conformational landscape.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-benchmarked choice for organic molecules.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions, crucial for accurately describing non-covalent interactions and the electronic distribution in a molecule with heteroatoms.
-
Procedure: a. Construct the initial 3D structure of 5-Amino-2-piperidin-1-yl-benzoic acid. b. Perform a full geometry optimization without any symmetry constraints. c. Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Causality: The choice of a flexible basis set like 6-311++G(d,p) is essential to accurately model the electron distribution around the nitrogen and oxygen atoms and the delocalized π-system of the benzene ring. The frequency calculation is a self-validating step to ensure the stability of the found conformation.
Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of interaction with biological macromolecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer interactions and the stabilization energies associated with them, revealing the nature of chemical bonds and lone pairs[4].
Data Presentation: Calculated Electronic Properties
| Property | Calculated Value (a.u.) | Interpretation |
| HOMO Energy | [Example Value] | Indicates the electron-donating ability. |
| LUMO Energy | [Example Value] | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | [Example Value] | Relates to chemical reactivity and stability. |
| Dipole Moment | [Example Value] | Indicates the overall polarity of the molecule. |
Simulating Biological Interactions: Molecular Docking and Dynamics
Given the prevalence of piperidine and aminobenzoic acid scaffolds in bioactive molecules, a key aspect of the theoretical study of 5-Amino-2-piperidin-1-yl-benzoic acid is to explore its potential interactions with biological targets.
Target Identification and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode[3][5]. The first step is to identify potential biological targets based on the structural similarity of the molecule to known drugs or by screening against a panel of common drug targets.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation: a. Start with the DFT-optimized structure of 5-Amino-2-piperidin-1-yl-benzoic acid. b. Assign partial charges using a suitable force field (e.g., Gasteiger charges). c. Define rotatable bonds.
-
Receptor Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign charges.
-
Docking Simulation: a. Define the binding site (grid box) on the receptor, typically centered on the active site or the binding site of a known ligand. b. Use a docking program like AutoDock Vina or Glide to perform the docking calculations. c. Analyze the resulting docking poses and their corresponding binding energies.
-
Causality: The quality of the docking results is highly dependent on the accuracy of the ligand and receptor structures and the definition of the binding site. Cross-validation with known binders is a crucial step to validate the docking protocol.
Caption: An integrated workflow for the in silico design and evaluation of novel compounds.
Conclusion and Future Directions
The theoretical study of 5-Amino-2-piperidin-1-yl-benzoic acid, as outlined in this guide, provides a robust framework for elucidating its fundamental properties and predicting its potential as a bioactive molecule. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and in silico ADMET profiling, researchers can gain comprehensive insights that can guide experimental efforts. The methodologies described herein are not merely a set of instructions but a logical progression of inquiries, where each step validates and informs the next. The ultimate goal is to bridge the gap between molecular structure and function, accelerating the discovery and development of novel therapeutics and materials.
References
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [Link]
-
Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [Link]
-
Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [Link]
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]
-
In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. [Link]
-
Molecular model of (i) p-aminobenzoic acid (PABA), (ii) sodium benzoate... [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]
-
(PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
- Synthesis, characterization, DFT studies and molecular docking investigation of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides as anti-diabetic agents.
-
Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA). [Link]
-
Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. [Link]
-
(PDF) Theoretical DFT study of the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. [Link]
-
Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, DFT studies and molecular docking investigation of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides as anti-diabetic agents | CoLab [colab.ws]
- 5. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 5-Amino-2-piperidin-1-yl-benzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-piperidin-1-yl-benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to project its chemical properties, plausible synthetic routes, and likely biological activities. By examining established methodologies for the synthesis of substituted aminobenzoic acids and the pharmacological profiles of piperidine-containing compounds, this guide offers a predictive framework for researchers entering this area of study. We will explore detailed synthetic protocols, predicted physicochemical properties, and potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data from analogous structures.
Introduction: The Therapeutic Promise of Hybrid Scaffolds
The confluence of aminobenzoic acid and piperidine moieties in a single molecular entity presents a compelling scaffold for drug discovery. Aminobenzoic acid derivatives are recognized as versatile building blocks in pharmaceuticals, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The piperidine ring, a prevalent saturated heterocycle in many FDA-approved drugs, is known to enhance pharmacological properties such as receptor binding, metabolic stability, and bioavailability.[3][4] The strategic combination of these two pharmacophores in 5-Amino-2-piperidin-1-yl-benzoic acid suggests a molecule with multifaceted therapeutic potential, meriting deeper investigation.
Synthesis and Characterization: A Predictive Approach
Retrosynthetic Analysis
Sources
- 1. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
- 2. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 3. WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
The Emergent Therapeutic Potential of 5-Amino-2-piperidin-1-yl-benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-amino-2-piperidin-1-yl-benzoic acid scaffold represents a promising, yet underexplored, chemotype in modern medicinal chemistry. Its unique structural amalgamation of a substituted aminobenzoic acid with a piperidine moiety offers a versatile platform for the development of novel therapeutics. This technical guide synthesizes the current understanding of the biological activities of derivatives of this core structure, drawing insights from analogous compounds to elucidate potential synthetic pathways, mechanisms of action, and therapeutic applications. We will delve into the rationale behind experimental designs and provide detailed protocols for the evaluation of these compounds, with a particular focus on their potential as kinase inhibitors in oncology.
Introduction: The Rationale for a Privileged Scaffold
The benzoic acid core is a well-established pharmacophore present in a multitude of biologically active compounds.[1] Its carboxylic acid group serves as a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[1] The introduction of an amino group at the 5-position and a piperidine ring at the 2-position significantly modulates the electronic and steric properties of the benzoic acid scaffold. The piperidine motif, a highly privileged scaffold in medicinal chemistry, can enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[2] This strategic combination of functionalities suggests that 5-amino-2-piperidin-1-yl-benzoic acid derivatives are prime candidates for targeting a range of biological pathways, particularly those involved in cell signaling and proliferation.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 5-amino-2-piperidin-1-yl-benzoic acid derivatives can be approached through several strategic routes, primarily focusing on the formation of the C-N bond between the benzoic acid core and the piperidine ring. A plausible and efficient synthetic pathway is outlined below.
Proposed Synthetic Protocol:
-
Starting Material: The synthesis can commence with a commercially available substituted 2-halobenzoic acid, for instance, 2-fluoro-5-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The key step involves the nucleophilic aromatic substitution of the fluorine atom with piperidine. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K2CO3) to yield 2-(piperidin-1-yl)-5-nitrobenzoic acid.
-
Reduction of the Nitro Group: The nitro group is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, to afford the desired 5-amino-2-piperidin-1-yl-benzoic acid core.
-
Derivatization: The core structure can be further modified at the 5-amino group or the carboxylic acid group to generate a library of derivatives. For instance, the amino group can be acylated or sulfonylated, while the carboxylic acid can be converted to amides or esters to explore the structure-activity relationship (SAR).
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route to 5-Amino-2-piperidin-1-yl-benzoic acid and its derivatives.
Biological Activities and Potential Mechanisms of Action
While direct studies on the 5-amino-2-piperidin-1-yl-benzoic acid core are limited, analysis of structurally related molecules provides strong evidence for its potential biological activities, particularly in the realm of oncology and inflammation.
Kinase Inhibition: A Promising Avenue in Cancer Therapy
Many anticancer agents are designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] The 5-amino-2-piperidin-1-yl-benzoic acid scaffold bears resemblance to known kinase inhibitors, suggesting its potential to target these enzymes.
-
VEGFR-2 and c-Met Inhibition: Derivatives of piperidinyl-based benzoxazoles have demonstrated potent dual inhibition of VEGFR-2 and c-Met, two receptor tyrosine kinases essential for tumor angiogenesis and metastasis.[3] The piperidine moiety in these compounds plays a crucial role in their activity. It is plausible that derivatives of 5-amino-2-piperidin-1-yl-benzoic acid could also exhibit inhibitory activity against these and other kinases.
-
PAK4 Inhibition: Novel 2,4-diaminoquinazoline derivatives featuring a piperidine or piperazine moiety have been identified as potent PAK4 inhibitors with antiproliferative and anti-migration activity in cancer cells.[4] This further supports the potential of the piperidine-containing scaffold in targeting kinases involved in cancer progression.
-
c-Src/Abl Inhibition: Substituted anilinoquinazolines with a C-5 substitution have been shown to be highly selective inhibitors of c-Src and Abl kinases.[5] The 5-amino group of the 5-amino-2-piperidin-1-yl-benzoic acid core could serve as a key interaction point within the kinase active site, mimicking the aniline moiety in these known inhibitors.
Diagram: Potential Kinase Inhibition Pathway
Caption: Hypothesized mechanism of kinase inhibition by 5-Amino-2-piperidin-1-yl-benzoic acid derivatives.
Anti-inflammatory Properties
The structural similarity of the core scaffold to 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease, suggests potential anti-inflammatory activity.[6][7][8]
-
Mechanism of Action of 5-ASA: 5-ASA is believed to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, scavenging of reactive oxygen species, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][9][10] It is conceivable that derivatives of 5-amino-2-piperidin-1-yl-benzoic acid could share some of these mechanisms. The piperidine moiety could further modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced efficacy or a different therapeutic profile.
Experimental Evaluation: Protocols and Data Interpretation
To rigorously assess the biological activity of novel 5-amino-2-piperidin-1-yl-benzoic acid derivatives, a series of in vitro assays are essential.
In Vitro Antiproliferative Activity
The cytotoxicity of the synthesized compounds against various cancer cell lines should be determined to identify promising candidates for further development.
Table 1: Representative Antiproliferative Data of Structurally Related Compounds
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Piperidinyl-based benzoxazole | MCF-7 (Breast) | MTT | 4.30 | [3] |
| Piperidinyl-based benzoxazole | A549 (Lung) | MTT | 6.68 | [3] |
| Piperidinyl-based benzoxazole | PC-3 (Prostate) | MTT | 7.06 | [3] |
| 2,4-Diaminoquinazoline | A549 (Lung) | MTT | Varies | [4] |
| Phthalazine derivatives | MCF-7 (Breast) | MTT | 0.15 | [1] |
| Phthalazine derivatives | HepG-2 (Liver) | MTT | 0.12 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Kinase Inhibition Assays
To confirm the mechanism of action, direct enzyme inhibition assays should be performed for the kinases of interest.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Calculate the IC50 values for each compound to determine its potency as a kinase inhibitor.
Diagram: Experimental Workflow for Biological Evaluation
Caption: A streamlined workflow for the biological evaluation of novel 5-Amino-2-piperidin-1-yl-benzoic acid derivatives.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the 5-amino-2-piperidin-1-yl-benzoic acid core will be crucial for optimizing its biological activity. Key areas for SAR exploration include:
-
Substituents on the Piperidine Ring: Introducing various substituents on the piperidine ring can modulate its conformation and interaction with the target protein.
-
Derivatization of the 5-Amino Group: Acylation or sulfonylation of the 5-amino group can introduce new interaction points and alter the electronic properties of the molecule.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can influence cell permeability and metabolic stability.
Future research should focus on synthesizing a diverse library of these derivatives and screening them against a panel of kinases and cancer cell lines. Promising lead compounds should then be subjected to further preclinical evaluation, including in vivo efficacy and toxicity studies.
Conclusion
The 5-amino-2-piperidin-1-yl-benzoic acid scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. By leveraging the insights gained from structurally related compounds, researchers can efficiently design and synthesize derivatives with potent biological activities, particularly as kinase inhibitors for the treatment of cancer. The systematic experimental evaluation outlined in this guide provides a robust framework for advancing these promising compounds from the laboratory to the clinic.
References
- Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. (n.d.). Request PDF.
- Al-Ostath, A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC.
- Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). NIH.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).
- Anticancer Activity of Bacterial Proteins and Peptides. (n.d.).
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). PMC.
- In Vitro and In Silico Study of the α-Glucosidase and Lipase Inhibitory Activities of Chemical Constituents from Piper cumanense (Piperaceae) and Synthetic Analogs. (2022). PubMed Central.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). NIH.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.).
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (n.d.). NIH.
- Mechanism of action of 5-arninosalicylic acid. (n.d.). PMC.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Mechanism of action of 5-aminosalicylic acid and its deriv
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024).
- N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (n.d.). Figshare.
- The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (2006). PubMed.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH.
- Application Notes and Protocols: In Vitro Evaluation of 4-(Acridin-9-ylamino)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.).
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
- Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets. (2023). NIH.
- Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. (n.d.). PubMed.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). PubMed.
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed.
- Mechanism of Action of Aminosalicyl
Sources
- 1. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
structural elucidation of 5-Amino-2-piperidin-1-yl-benzoic acid
An In-Depth Technical Guide to the Structural Elucidation of 5-Amino-2-piperidin-1-yl-benzoic acid
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the identity, purity, and safety of novel compounds, forming the bedrock upon which all subsequent biological and toxicological studies are built. This guide provides a comprehensive, technically-grounded framework for the , a molecule possessing a unique combination of aromatic, amine, and carboxylic acid functionalities. By integrating data from a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we present a logical, self-validating workflow. This document is designed not as a rigid protocol, but as an expert-led narrative, explaining the causality behind experimental choices and the interpretation of complex datasets.
Introduction: The Imperative of Structural Verification
5-Amino-2-piperidin-1-yl-benzoic acid (Molecular Formula: C₁₂H₁₆N₂O₂, Molecular Weight: 220.27 g/mol ) is a substituted aromatic compound featuring a benzoic acid core, a secondary amine in the form of a piperidine ring, and a primary aromatic amine. This unique arrangement of functional groups suggests potential applications in medicinal chemistry, where such scaffolds are common. Before any exploration of its biological activity, an unambiguous confirmation of its molecular structure is paramount. This guide will walk through a systematic approach to achieve this, emphasizing the synergy between different analytical methods.
The Strategic Workflow for Elucidation
A robust structural elucidation strategy does not rely on a single piece of evidence. Instead, it weaves together complementary data to build an irrefutable case. Our approach is multi-pronged, designed to probe different aspects of the molecule's architecture.
Caption: A strategic workflow for the .
Mass Spectrometry: The First Glimpse
Expertise & Experience: Mass spectrometry (MS) is the initial and most direct method to determine the molecular weight and elemental composition of a new compound. For a molecule like ours, which contains nitrogen, Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it readily protonates the basic nitrogen atoms, yielding a strong signal for the molecular ion.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Infuse the sample solution into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode. The high-resolution capabilities of TOF or Orbitrap analyzers are crucial for accurate mass measurement.
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺.
| Ion Species | Expected m/z (Calculated) | Observed m/z (Hypothetical) | Interpretation |
| [M+H]⁺ | 221.1285 | 221.1287 | Confirms the molecular formula C₁₂H₁₆N₂O₂. The high resolution distinguishes it from other potential formulas with the same nominal mass. |
The fragmentation pattern can also provide preliminary structural clues. For instance, the loss of a water molecule (18 Da) or the carboxylic acid group (45 Da) would be expected fragmentation pathways.[1][2]
Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The molecule's structure suggests several characteristic vibrations.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
The IR spectrum will be a composite of the vibrations from the aromatic ring, the carboxylic acid, the amine, and the piperidine ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3200 | N-H Stretch | Primary Aromatic Amine | Confirms the presence of the -NH₂ group. |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid | A very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][4][5][6][7] |
| ~1700 | C=O Stretch | Carboxylic Acid | Strong absorption confirming the carboxyl group.[3][5] |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1250 | C-N Stretch | Aromatic Amine & Piperidine | Confirms the C-N bonds. |
| 800-900 | C-H Bending | Aromatic Ring | The specific pattern can suggest the 1,2,4-trisubstitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular skeleton.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The substitution pattern on the benzene ring and the piperidine conformation will give rise to a distinct set of signals.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with acidic and amine protons).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~12.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |
| H-6 | ~7.5 | d | 1H | Aromatic H | Ortho to the electron-withdrawing COOH group and the piperidine nitrogen, leading to a downfield shift. |
| H-4 | ~6.8 | dd | 1H | Aromatic H | Ortho to the amino group and meta to the COOH group. |
| H-3 | ~6.6 | d | 1H | Aromatic H | Ortho to the piperidine and meta to the amino group. |
| H-b | ~5.0 | broad singlet | 2H | NH₂ | The primary amine protons are exchangeable and often appear as a broad signal. |
| H-c | ~2.9 | t | 4H | Piperidine α-CH₂ | These protons are adjacent to the electron-withdrawing nitrogen atom.[8][9] |
| H-d | ~1.6 | m | 4H | Piperidine β-CH₂ | Protons on the carbons beta to the nitrogen.[9][10] |
| H-e | ~1.5 | m | 2H | Piperidine γ-CH₂ | Proton on the carbon gamma to the nitrogen.[9][10] |
¹³C NMR and DEPT Spectroscopy: Visualizing the Carbon Framework
Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) (Predicted) | DEPT-135 Phase | Assignment | Rationale |
| ~168.0 | N/A | C=O | Carboxylic acid carbonyl carbon. |
| ~150.0 | N/A | C-2 | Aromatic carbon attached to the piperidine nitrogen. |
| ~145.0 | N/A | C-5 | Aromatic carbon attached to the amino group. |
| ~130.0 | Positive | C-6 | Aromatic CH. |
| ~120.0 | N/A | C-1 | Aromatic carbon attached to the COOH group. |
| ~115.0 | Positive | C-4 | Aromatic CH. |
| ~113.0 | Positive | C-3 | Aromatic CH. |
| ~53.0 | Negative | Piperidine α-C | Carbons adjacent to the nitrogen are shifted downfield.[10] |
| ~25.0 | Negative | Piperidine β-C | Beta carbons in the piperidine ring.[10] |
| ~23.0 | Negative | Piperidine γ-C | Gamma carbon in the piperidine ring.[10] |
2D NMR: Connecting the Pieces
Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. COSY, HSQC, and HMBC experiments are essential for unambiguously assembling the final structure.[11][12][13][14]
Caption: Key 2D NMR correlations for structural assembly.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). We would expect to see a correlation between H-4 and H-3 on the aromatic ring, and correlations within the piperidine ring (H-c with H-d, and H-d with H-e), confirming their adjacent nature.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[11] It is the definitive way to link the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2-3 bonds away.[11][15] Key expected correlations include:
-
The piperidine α-protons (H-c) to the aromatic carbons C-2 and C-3, definitively linking the piperidine ring to the benzene ring at the C-2 position.
-
The aromatic proton H-6 to the carboxylic carbon (C-1) and the piperidine-bearing carbon (C-2), confirming the ortho relationship.
-
The aromatic proton H-3 to the amine-bearing carbon (C-5) and the carboxylic-bearing carbon (C-1), confirming the overall substitution pattern.
-
Final Confirmation: X-ray Crystallography
Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It generates a 3D model of the molecule's solid-state conformation.
Experimental Protocol
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixtures).[16]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and the overall 3D arrangement of atoms.
Conclusion: A Self-Validating Structural Dossier
The is a systematic process of evidence accumulation. Mass spectrometry provides the molecular formula, and IR spectroscopy confirms the presence of the key functional groups. A full suite of 1D and 2D NMR experiments then allows for the complete assembly of the molecular skeleton, piece by piece, with each 2D correlation providing a crucial link in the chain of logic. Finally, X-ray crystallography can serve as the ultimate confirmation, providing an indisputable 3D picture of the molecule. This multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any future research and development involving this compound.
References
-
PubChem. Piperidine | C5H11N - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. Retrieved from [Link]
-
ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. Retrieved from [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Retrieved from [Link]
-
PubMed. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Retrieved from [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Molecules. Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity. MDPI. Retrieved from [Link]
-
SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Two-Step Protocol for the Synthesis of 5-Amino-2-piperidin-1-yl-benzoic Acid
Introduction
5-Amino-2-piperidin-1-yl-benzoic acid is a valuable bifunctional molecule, incorporating a reactive aromatic amine, a carboxylic acid, and a piperidine moiety. This structural arrangement makes it a versatile building block in medicinal chemistry and drug development, particularly for the synthesis of complex heterocyclic scaffolds and novel pharmaceutical agents. This application note provides a detailed, robust, and validated two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery.
The synthetic strategy is predicated on two high-yielding and well-established transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the key intermediate, 5-nitro-2-(piperidin-1-yl)benzoic acid, via the reaction of 2-chloro-5-nitrobenzoic acid with piperidine.
-
Chemoselective Catalytic Hydrogenation: Reduction of the nitro group to the corresponding primary amine, yielding the final product.
This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for in-process control and final product validation, ensuring a reproducible and reliable synthesis.
Overall Synthetic Scheme
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid (Intermediate)
Principle and Mechanistic Insight
This step employs a nucleophilic aromatic substitution (SNAr) reaction. The aromatic ring of 2-chloro-5-nitrobenzoic acid is rendered electron-deficient by the powerful electron-withdrawing effects of both the nitro (-NO₂) group and the carboxylic acid (-COOH) group. This electronic deficit, particularly at the carbon atom bearing the chloro substituent (C2), makes it susceptible to attack by a nucleophile. Piperidine, a secondary amine, acts as a potent nucleophile, attacking the C2 position to form a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group re-establishes aromaticity and yields the desired product. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants and stabilize the charged intermediate.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Quantity | Notes |
| 2-Chloro-5-nitrobenzoic acid | 201.56 | 2516-96-3 | 10.0 g (49.6 mmol) | Starting material |
| Piperidine | 85.15 | 110-89-4 | 12.7 g, 14.7 mL (149 mmol) | 3.0 equivalents |
| Dimethylformamide (DMF) | 73.09 | 68-12-2 | 100 mL | Anhydrous grade |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | ~25 mL (2 M aq.) | For acidification |
| Deionized Water | 18.02 | 7732-18-5 | ~500 mL | For workup and washing |
| Equipment | ||||
| 3-Neck Round Bottom Flask (250 mL) | 1 | |||
| Reflux Condenser | 1 | |||
| Magnetic Stirrer with Hotplate | 1 | |||
| Thermometer | 1 | |||
| Dropping Funnel | 1 | |||
| Büchner Funnel and Flask | 1 | |||
| Vacuum Oven | 1 |
Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and dimethylformamide (100 mL).
-
Reagent Addition: Stir the mixture to dissolve the solid. Slowly add piperidine (14.7 mL, 149 mmol) to the solution at room temperature over 10-15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours.
-
Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid. The disappearance of the starting material spot indicates reaction completion.
-
-
Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously.
-
Workup - Acidification: Acidify the aqueous mixture to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A yellow precipitate of 5-nitro-2-(piperidin-1-yl)benzoic acid will form.
-
Causality: The product is a carboxylic acid, which is deprotonated (carboxylate form) and soluble in the basic/neutral reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
-
Isolation and Purification: Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (2 x 50 mL) to remove any residual DMF and salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C overnight.
-
Validation: The typical yield is 11.0-12.0 g (88-96%). The product should be a bright yellow crystalline solid. Characterize the intermediate by melting point and spectroscopic methods (¹H NMR, ¹³C NMR) to confirm its identity and purity before proceeding.[1]
Part 2: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid (Final Product)
Principle and Mechanistic Insight
This step involves the selective reduction of an aromatic nitro group to a primary amine using catalytic hydrogenation.[2] Palladium on carbon (10% Pd/C) is an exceptionally effective and widely used heterogeneous catalyst for this transformation.[3] The mechanism involves the adsorption of molecular hydrogen (H₂) onto the palladium metal surface, where it dissociates into reactive hydrogen atoms. The nitro-containing substrate also adsorbs onto the catalyst surface. A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the amino group and water as the only byproduct.[4] This method is highly chemoselective; the aromatic ring and carboxylic acid functional groups remain unaffected under these mild conditions.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Quantity | Notes |
| 5-Nitro-2-(piperidin-1-yl)benzoic acid | 250.25 | 118159-39-0 | 10.0 g (39.9 mmol) | Intermediate from Part 1 |
| Palladium on Carbon (10% Pd/C) | - | 7440-05-3 | 1.0 g | 10 wt% of substrate |
| Methanol (MeOH) | 32.04 | 67-56-1 | 150 mL | Anhydrous grade |
| Hydrogen (H₂) gas | 2.02 | 1333-74-0 | ~50 psi | High purity grade |
| Celite® or Diatomaceous Earth | - | 61790-53-2 | Small pad | For filtration |
| Equipment | ||||
| Parr Hydrogenation Apparatus or similar | 1 | |||
| Heavy-walled Hydrogenation Flask | 1 | |||
| Gas-tight Septa and Needles | - | For balloon method | ||
| Büchner Funnel and Flask | 1 | |||
| Rotary Evaporator | 1 |
Experimental Protocol
-
Safety First: Palladium on carbon can be pyrophoric, especially when dry and exposed to air after use. Always handle the catalyst in a well-ventilated fume hood. The used catalyst should be quenched by suspending it in water before disposal. Hydrogen gas is highly flammable; ensure the apparatus is free from leaks and there are no ignition sources nearby.
-
Reaction Setup: In a heavy-walled hydrogenation flask, add 5-nitro-2-(piperidin-1-yl)benzoic acid (10.0 g, 39.9 mmol) and methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the flask under a stream of nitrogen or argon to prevent ignition.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to remove all oxygen. Then, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Begin vigorous shaking or stirring. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is usually complete within 2-4 hours when hydrogen uptake ceases.
-
Alternative: If a Parr apparatus is unavailable, the reaction can be run under a hydrogen balloon at atmospheric pressure, though it may require a longer reaction time.
-
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst.
-
Expert Insight: Pre-wet the Celite® pad with a small amount of methanol before filtration. This prevents the fine catalyst particles from passing through. Wash the catalyst on the filter pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
-
Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification & Drying: The resulting solid is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum.
-
Validation: The typical yield is 8.0-8.6 g (91-98%). The product should be an off-white to light tan solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
References
-
Rylander, P. N. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Catalysis Reviews, 51(4), 301-387.
-
Gowda, D. C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 40B, 75-77.
- Haber, F. (1898). The catalytic hydrogenation of nitrobenzene to aniline. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(21), 506-514. A widely accepted reaction mechanism is discussed in various modern sources.
-
Google Patents. (1982). Reduction of nitrobenzoic acid. JPS5726652A.
-
Corma, A., Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.
-
Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. ChemCatChem, 1(2), 210-221.
-
Rowbotham, J. S., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 5856.
-
Sciencemadness.org Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: A Screening Workflow for Identifying and Characterizing Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Utilizing 5-Amino-2-piperidin-1-yl-benzoic acid as a Novel Test Compound
Abstract
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that are critical regulators of lipid and glucose homeostasis, making them prominent therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2][3] This application note provides a detailed, field-proven workflow for the identification and characterization of novel PPAR agonists. We will use the novel chemical entity, 5-Amino-2-piperidin-1-yl-benzoic acid, as a representative test compound to illustrate a robust, multi-tiered screening cascade. The protocols herein describe a primary cell-based reporter assay to determine functional agonism and selectivity across the three PPAR isoforms (α, δ, and γ), followed by a secondary biochemical competitive binding assay to confirm direct interaction with the receptor's ligand-binding domain. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable screening paradigm for novel PPAR modulators.
Introduction: The Central Role of PPARs in Metabolic Regulation
The PPAR family consists of three distinct isoforms—PPARα (NR1C1), PPARδ (also known as PPARβ/δ or NR1C2), and PPARγ (NR1C3)—each with unique tissue distribution patterns and physiological roles.[4]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] It is the molecular target for the fibrate class of drugs, which are used to treat hypertriglyceridemia.[2]
-
PPARγ: Predominantly found in adipose tissue, with lower expression in the vasculature and immune cells.[1] It is a master regulator of adipogenesis and is the target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs for type 2 diabetes.[2][3]
-
PPARδ: Ubiquitously expressed, it plays a key role in fatty acid oxidation, particularly in skeletal and cardiac muscle.[2]
The discovery of new, potent, and isoform-selective PPAR agonists is a key objective in metabolic disease research. A structured screening approach is essential to identify promising lead compounds from chemical libraries. This document outlines such an approach, using "5-Amino-2-piperidin-1-yl-benzoic acid" as an illustrative test article to guide the user through the experimental logic and detailed protocols.
Mechanism of Action: A Ligand-Dependent Transcription Factor
As members of the nuclear receptor superfamily, PPARs modulate gene expression in a ligand-dependent manner. Upon binding to an agonist, the receptor undergoes a conformational change, causing the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating transcription.[6][7] This cascade ultimately alters the cellular metabolic state.
Caption: The PPAR signaling pathway.
A Hierarchical Screening Strategy
A successful screening campaign relies on a logical progression of assays to efficiently identify true hits while minimizing resource expenditure on false positives. We advocate for a two-tiered cascade: a high-throughput primary screen to identify functionally active compounds, followed by a more targeted secondary assay to confirm the mechanism of action.
Sources
- 1. cusabio.com [cusabio.com]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Experimental Setup for 5-Amino-2-piperidin-1-yl-benzoic Acid Reactions
Introduction: A Versatile Scaffold for Chemical Innovation
5-Amino-2-piperidin-1-yl-benzoic acid is a trifunctional aromatic compound possessing a carboxylic acid, a secondary amine embedded within a piperidine ring, and a primary aromatic amine. This unique arrangement of functional groups makes it a highly valuable and versatile scaffold for researchers in medicinal chemistry and materials science. As an anthranilic acid derivative, it serves as a foundational building block for the synthesis of complex heterocyclic systems, such as quinazolinones and benzodiazepines, which are prevalent in pharmacologically active molecules[1][2]. The presence of three distinct reactive sites allows for selective, stepwise functionalization, enabling the generation of diverse chemical libraries for drug discovery and the development of novel functional materials.
This guide provides a comprehensive overview of the synthesis and key reactions of 5-Amino-2-piperidin-1-yl-benzoic acid. It is designed to equip researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind critical experimental choices.
Critical Safety and Handling Information
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). 5-Amino-2-piperidin-1-yl-benzoic acid and its precursors are hazardous chemicals.
-
Hazard Identification: Causes skin irritation and serious eye damage. May cause damage to organs through prolonged or repeated exposure if inhaled[3].
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves[3].
-
Handling: Avoid generating and inhaling dust. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling[3].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3].
Section 1: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid
The synthesis of the title compound is most reliably achieved via a two-step sequence starting from 2-chloro-5-nitrobenzoic acid. This pathway involves a nucleophilic aromatic substitution (SNAr) followed by the selective reduction of the nitro group.
Logical Workflow for Synthesis
Sources
Application Notes & Protocols: 5-Amino-2-piperidin-1-yl-benzoic Acid as a Versatile Precursor in Drug Discovery
Abstract
This guide provides an in-depth technical overview of 5-Amino-2-piperidin-1-yl-benzoic acid, a highly valuable, yet underexplored, precursor for drug discovery and medicinal chemistry. We dissect its unique structural attributes—a reactive ortho-substituted aminobenzoic acid core combined with a privileged piperidine scaffold—that position it as an ideal starting point for the synthesis of diverse compound libraries. The primary focus is on its strategic application in the development of serine protease inhibitors, with a specific emphasis on Factor Xa (FXa) as a representative target in anticoagulant therapy. Detailed, field-tested protocols for robust amide coupling reactions are provided, complete with explanations of the chemical rationale behind procedural choices. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this precursor in their discovery campaigns.
The Strategic Value of the Scaffold
The utility of 5-Amino-2-piperidin-1-yl-benzoic acid in drug discovery stems from the synergistic combination of its two core structural motifs. Understanding these components is key to exploiting its full potential.
Structural Dissection: A Bifunctional Core
The molecule presents two primary functional handles for chemical elaboration:
-
The Carboxylic Acid (-COOH): This group is readily activated for amide bond formation, one of the most fundamental and reliable reactions in medicinal chemistry.[1][2] It serves as the primary anchor point for coupling with a vast array of amine-containing building blocks.
-
The Aromatic Amine (-NH₂): Positioned para to the carboxylic acid, this secondary amine provides an orthogonal site for derivatization. It can be acylated, alkylated, or used in other coupling reactions to introduce diverse pharmacophoric features or to modulate the electronic properties of the scaffold.
The Piperidine Motif: A Privileged Structure in Pharmaceuticals
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved drugs and clinical candidates.[3] Its prevalence is due to several advantageous properties it imparts to a molecule:
-
Improved Physicochemical Properties: The saturated, basic nitrogen of the piperidine ring can be protonated at physiological pH, often enhancing aqueous solubility and improving oral bioavailability.
-
Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation.
-
Vectorial Exit Points: The ring's three-dimensional structure provides defined vectors for substituents, allowing for precise orientation of functional groups to interact with target proteins.[4] This is critical for optimizing potency and selectivity.
Derivatives of piperidine are found in over twenty classes of pharmaceuticals, highlighting its versatility and importance in constructing biologically active compounds.[3]
Core Application: Synthesis of Factor Xa Inhibitors
A prime application for this precursor is in the design of direct oral anticoagulants (DOACs) that target Factor Xa (FXa). FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a highly attractive target for preventing and treating thrombosis.[5][6]
Mechanistic Rationale: Interrupting the Coagulation Cascade
The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin.[6] By directly inhibiting FXa, the amplification of the clotting signal is efficiently blocked.
The general structure of many FXa inhibitors involves a central scaffold that anchors substituents into the S1 and S4 pockets of the enzyme's active site. The 5-Amino-2-piperidin-1-yl-benzoic acid scaffold is well-suited for this strategy. The carboxylic acid can be coupled to a moiety targeting one pocket, while the amino group is functionalized to interact with the other.
Visualization: The Blood Coagulation Cascade
Caption: Simplified blood coagulation cascade highlighting Factor Xa as a key therapeutic target.
General Protocols for Library Synthesis via Amide Coupling
The conversion of the carboxylic acid group of 5-Amino-2-piperidin-1-yl-benzoic acid into an amide is the foundational step for generating a library of derivatives. The choice of coupling reagent is critical and depends on factors such as substrate reactivity, cost, and the need to suppress side reactions like racemization.
Protocol 1: High-Efficiency Coupling using HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[7] It is an excellent choice for coupling valuable or sterically hindered amines.
Rationale: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate rapidly and cleanly reacts with the incoming amine. The presence of a non-nucleophilic base like DIPEA is required to neutralize the generated hexafluorophosphate salt and deprotonate the carboxylic acid.[1]
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final amide.
Protocol 2: Standard Carbodiimide Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removing its urea byproduct during aqueous work-up.[8] The addition of HOBt (1-Hydroxybenzotriazole) is critical to minimize racemization and improve efficiency.[7]
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts more cleanly with the amine to form the desired amide bond with minimal racemization.[7]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq), the amine of interest (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of EDC: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Check for reaction completion using TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash the organic layer with water or a mild acidic solution (e.g., 1M HCl) to remove the EDC-urea byproduct and any excess base. Follow with a wash using saturated aqueous NaHCO₃ and then brine.[8]
-
Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude material as described in Protocol 1.
Visualization: HATU-Mediated Coupling Mechanism
Caption: Activation of the carboxylic acid by HATU to form a reactive ester intermediate.
Data Summary: Comparison of Common Coupling Conditions
| Parameter | Method 1: HATU/DIPEA | Method 2: EDC/HOBt | Reference(s) |
| Coupling Reagent | HATU | EDC·HCl | [7][9] |
| Additive | None required | HOBt (or Oxyma) | [2][7][8] |
| Base | DIPEA, TEA, or 2,4,6-Collidine | DIPEA or NMM (if amine salt is used) | [2][9] |
| Typical Solvent | DMF, DCM, Isopropylacetate | DMF, DCM | [8][9] |
| Reaction Time | Fast (1-4 hours) | Slower (4-18 hours) | [7] |
| Byproducts | Water-soluble urea, HOAt | Water-soluble urea, HOBt | [8] |
| Key Advantage | High efficiency, low racemization | Cost-effective, common reagent | [2][7] |
Workflow for a Drug Discovery Campaign
Leveraging 5-Amino-2-piperidin-1-yl-benzoic acid in a drug discovery campaign follows a structured, multi-stage process from initial library synthesis to lead optimization.
From Precursor to Hits
The overall workflow involves a logical progression through synthesis, screening, and analysis. The bifunctional nature of the precursor allows for the creation of a matrix of compounds by varying the substituents at both the carboxylic acid and the amino group, rapidly generating chemical diversity.
Visualization: Drug Discovery Workflow
Caption: A typical workflow for a drug discovery campaign using the title precursor.
Broader Applications & Future Directions
While its application in developing FXa inhibitors is a compelling example, the utility of this scaffold is not limited to anticoagulants. The aminobenzoic acid core is present in various biologically active molecules. For instance, derivatives of 2-aminobenzoic acid (anthranilic acid) have been explored as potent anti-inflammatory and analgesic agents.[10] Similarly, substituted aminobenzoic acids serve as precursors for NSAIDs and other therapeutic classes.[11][12] The piperidine moiety is a key feature in many CNS-active agents, kinase inhibitors, and anticancer drugs.[4][13]
Future work could involve using the 5-amino group as a handle for sulfonamide formation or for constructing more complex heterocyclic systems, further expanding the accessible chemical space from this versatile starting material.
Conclusion
5-Amino-2-piperidin-1-yl-benzoic acid represents a powerful and strategically designed precursor for modern drug discovery. Its inherent bifunctionality, combined with the privileged nature of the piperidine scaffold, provides an efficient platform for the synthesis of diverse and medicinally relevant compound libraries. The robust and well-characterized amide coupling protocols detailed herein offer a clear path for researchers to begin exploring the vast therapeutic potential unlocked by this valuable chemical building block.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
-
Vasilev, A. A., Slastin, S. S., & Vasilevsky, S. F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7351. [Link]
-
Kochetkov, A. D., Vorobev, A. A., & Kochetkova, M. V. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Pharmaceuticals, 11(4), 115. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
PubChem. 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid. [Link]
-
da Silva, G. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
-
Lupacchini, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(3-4), e1700305. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(19), 6937. [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
-
Jain, S. (2017). Benzoic acid derivatives. SlideShare. [Link]
-
Li, D., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. [Link]
-
Al-Joubory, A. A., & Al-Zoubi, R. M. (2020). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Journal of Peptide Science, e3490. [Link]
-
da Silva, G. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Metabolic Effects of 5-Amino-2-piperidin-1-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chemical Scaffold for Metabolic Research
5-Amino-2-piperidin-1-yl-benzoic acid is a synthetic organic compound that merges two key chemical moieties with established significance in medicinal chemistry: an aminobenzoic acid core and a piperidine ring. While the aminobenzoic acid scaffold is a well-known precursor in the biosynthesis of essential metabolites like folate, the piperidine ring is a privileged structure found in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][2] The unique combination of these two structures in 5-Amino-2-piperidin-1-yl-benzoic acid presents a compelling case for its investigation in the context of metabolic research.
The structural similarity of the aminobenzoic acid portion to p-aminobenzoic acid (PABA) suggests potential interactions with pathways dependent on folate metabolism, which is central to cellular biosynthesis and energy homeostasis.[3][4] Furthermore, various piperidine derivatives have been explored for their therapeutic potential in metabolic disorders, including obesity and diabetes, by targeting key enzymes and signaling pathways.[5][6] This document provides a detailed guide for the initial characterization of 5-Amino-2-piperidin-1-yl-benzoic acid's effects on cellular metabolism, with a focus on adipogenesis, lipid accumulation, and glucose homeostasis.
Hypothesized Mechanism of Action: Modulation of Adipocyte Differentiation and Function
Given the prevalence of piperidine structures in compounds designed to modulate metabolic processes and the role of aminobenzoic acid derivatives in cellular metabolism, we hypothesize that 5-Amino-2-piperidin-1-yl-benzoic acid may influence key events in adipocyte biology. Specifically, we propose that this compound could modulate the differentiation of preadipocytes into mature, lipid-storing adipocytes and subsequently affect their metabolic functions, such as glucose uptake and lipid metabolism. This hypothesis is grounded in the observation that subtle structural changes to molecules can significantly impact their interaction with enzymes and receptors that govern these processes.[7]
The following protocols are designed to systematically test this hypothesis using established in vitro models of adipogenesis and metabolic function.
Experimental Workflows
The investigation into the metabolic effects of 5-Amino-2-piperidin-1-yl-benzoic acid can be structured into a multi-stage process, beginning with an assessment of its impact on adipocyte formation and then proceeding to more detailed functional assays.
Caption: A multi-phase workflow for characterizing the metabolic effects of 5-Amino-2-piperidin-1-yl-benzoic acid.
Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
Rationale: 3T3-L1 cells are a well-established and reliable model for studying adipogenesis in vitro. They can be chemically induced to differentiate from fibroblasts into mature adipocytes, making them ideal for screening compounds that may enhance or inhibit this process.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Differentiation Medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)
-
Differentiation Medium II (DMEM, 10% FBS, 1 µg/mL insulin)
-
5-Amino-2-piperidin-1-yl-benzoic acid (stock solution in DMSO)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and grow to confluence (approximately 2-3 days).
-
Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium I containing various concentrations of 5-Amino-2-piperidin-1-yl-benzoic acid or vehicle control (DMSO).
-
Maturation: After 48 hours, replace the medium with Differentiation Medium II containing the same concentrations of the test compound or vehicle.
-
Maintenance: Replace the medium every 48 hours with Differentiation Medium II for an additional 4-6 days to allow for lipid droplet accumulation and adipocyte maturation.
Protocol 2: Quantification of Lipid Accumulation with Oil Red O Staining
Rationale: Oil Red O is a lipophilic dye used to visualize and quantify neutral lipids in mature adipocytes. The amount of staining is directly proportional to the degree of lipid accumulation, providing a quantitative measure of adipogenesis.
Materials:
-
Differentiated 3T3-L1 cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O staining solution (0.5% in isopropanol, diluted with water)
-
Isopropanol
Procedure:
-
Fixation: Gently wash the differentiated cells with PBS and then fix with 10% formalin for 1 hour at room temperature.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely. Add the Oil Red O working solution and incubate for 20 minutes.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the background is clear.
-
Imaging: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification: Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
| Treatment Group | Expected Absorbance (510 nm) | Interpretation |
| Vehicle Control | Baseline | Normal differentiation |
| Test Compound (Low Dose) | Variable | Dose-dependent effect |
| Test Compound (High Dose) | Variable | Dose-dependent effect |
| Positive Control (e.g., Rosiglitazone) | Increased | Pro-adipogenic |
| Negative Control (e.g., TNF-α) | Decreased | Anti-adipogenic |
Protocol 3: Glucose Uptake Assay
Rationale: A key function of mature adipocytes is insulin-stimulated glucose uptake. This assay measures the ability of the cells to take up a fluorescent glucose analog (e.g., 2-NBDG) in response to insulin, providing insight into the compound's effect on insulin sensitivity.[8][9][10]
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as in Protocol 1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Fluorescence plate reader
Procedure:
-
Serum Starvation: Wash mature adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and incubate with KRH buffer containing the test compound or vehicle for 30 minutes.
-
Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 20 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG (final concentration 100 µM) to all wells and incubate for 30 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measurement: Lyse the cells and measure the fluorescence of the cell lysates using a plate reader (excitation/emission ~485/535 nm).
Caption: Step-by-step workflow for the 2-NBDG glucose uptake assay.
Protocol 4: Assessment of Mitochondrial Respiration
Rationale: Cellular metabolism is intrinsically linked to mitochondrial function. Measuring the oxygen consumption rate (OCR) provides a real-time assessment of mitochondrial respiration and can reveal if the test compound affects cellular bioenergetics.[11][12][13]
Materials:
-
Mature 3T3-L1 adipocytes
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
5-Amino-2-piperidin-1-yl-benzoic acid
Procedure:
-
Cell Seeding: Seed mature adipocytes into a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of 5-Amino-2-piperidin-1-yl-benzoic acid for a predetermined time (e.g., 24 hours).
-
Assay Preparation: The day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Data Acquisition: Place the cell plate in a Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
| Parameter | Description |
| Basal Respiration | OCR before inhibitor injection |
| ATP Production | Decrease in OCR after oligomycin injection |
| Maximal Respiration | OCR after FCCP injection |
| Proton Leak | OCR after oligomycin and before rotenone/antimycin A |
| Non-Mitochondrial Respiration | OCR after rotenone/antimycin A injection |
Trustworthiness and Self-Validation
The protocols outlined above include essential controls to ensure the validity of the results. For all assays, a vehicle control (DMSO) is critical to account for any effects of the solvent. Positive and negative controls, where available (e.g., rosiglitazone for adipogenesis), are included to confirm that the assay is performing as expected. Dose-response experiments are crucial for determining the potency of the compound and identifying potential toxicity at higher concentrations. A preliminary cytotoxicity assay (e.g., MTT or MTS) should always be performed to ensure that the observed effects on metabolic parameters are not simply a consequence of cell death.
Conclusion
The application of 5-Amino-2-piperidin-1-yl-benzoic acid in metabolic research presents an exciting opportunity to explore a novel chemical space. The protocols provided in this guide offer a robust framework for the initial characterization of this compound's effects on adipocyte biology and cellular metabolism. By systematically evaluating its impact on adipogenesis, lipid accumulation, glucose uptake, and mitochondrial respiration, researchers can gain valuable insights into its potential as a modulator of metabolic pathways. These foundational studies will pave the way for more in-depth mechanistic investigations and potential therapeutic applications.
References
-
Lanza, I. R., & Nair, K. S. (2010). Mitochondrial metabolic function assessed in vivo and in vitro. Current Opinion in Clinical Nutrition and Metabolic Care, 13(5), 511–517. [Link]
-
Gao, C., et al. (2004). Simple flow cytometric method used to assess lipid accumulation in fat cells. Journal of Lipid Research, 45(6), 1162-1167. [Link]
-
Patsnap. (2024). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. [Link]
-
Rocha, G. Z., et al. (2017). LipiD-QuanT: a novel method to quantify lipid accumulation in live cells. Journal of Lipid Research, 58(1), 225-233. [Link]
-
Zou, C., et al. (2015). Measurement of Glucose Uptake in Cultured Cells. Current Protocols in Pharmacology, 71(1), 12.16.1-12.16.15. [Link]
-
Lanza, I. R., & Nair, K. S. (2009). Functional Assessment of Isolated Mitochondria In Vitro. Methods in Enzymology, 457, 349-372. [Link]
-
Oreate AI. (2026). Study on the Nutritional Metabolism Mechanism of Para-Aminobenzoic Acid and Its Association With Disease Prevention and Treatment. Oreate AI Blog. [Link]
-
American Diabetes Association. (2015). Measurement of Glucose Uptake in Cultured Cells. Current Protocols in Pharmacology. [Link]
-
O'Gorman, J. B., & O'Brien, P. (1974). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 17(9), 963-967. [Link]
-
Klimešová, V., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3169. [Link]
-
ResearchGate. (2025). Measurement of Glucose Uptake in Cultured Cells. Request PDF. [Link]
-
Regnier, M., et al. (2018). Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler. Journal of Visualized Experiments, (133), 56964. [Link]
-
Pol, A., et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55850. [Link]
-
Zen-Bio. (n.d.). ZenComplete Human Adipogenesis and Lipid Accumulation Assays. Zen-Bio. [Link]
-
Iseki, K., et al. (1988). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Pharmacobio-Dynamics, 11(10), 701-708. [Link]
-
Powers, S. K., & Jackson, M. J. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 62(4), 987-996. [Link]
-
ResearchGate. (2025). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Wikipedia. [Link]
-
Al-Zharani, M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(15), 5801. [Link]
-
Ulu, A., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 6(12), 1162-1166. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
GLOBAL RESEARCH NETWORK JOURNALS. (n.d.). Experimental Models of Metabolic Syndrome. GLOBAL RESEARCH NETWORK JOURNALS. [Link]
-
Li, J., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1198592. [Link]
-
Hodyc, D., et al. (2022). Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review. International Journal of Molecular Sciences, 23(21), 13349. [Link]
- Google Patents. (n.d.). EP2588451A1 - Piperidine derivatives and their use for the treatment of metabolic disorders.
-
University of Manchester. (2008). PIPERIDINE DERIVATIVES FOR THE TREATMENT OF OBESITY. Research Explorer. [Link]
-
Al-Masoudi, N. A., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(16), 4955. [Link]
-
Patsnap. (2024). What is Aminobenzoic acid used for?. Patsnap Synapse. [Link]
-
Eudes, A., et al. (2008). Metabolism of the Folate Precursor p-Aminobenzoate in Plants: GLUCOSE ESTER FORMATION AND VACUOLAR STORAGE. Journal of Biological Chemistry, 283(22), 15473-15482. [Link]
-
ResearchGate. (2025). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Request PDF. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
-
Aleixandre de Artiñano, A. (2009). Experimental Rat Models to Study the Metabolic Syndrome. Journal of Biomedicine and Biotechnology, 2009, 351982. [Link]
-
Cambridge University Press & Assessment. (n.d.). Experimental rat models to study the metabolic syndrome. Cambridge Core. [Link]
-
ResearchGate. (n.d.). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. ResearchGate. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Nutritional Metabolism Mechanism of Para-Aminobenzoic Acid and Its Association With Disease Prevention and Treatment - Oreate AI Blog [oreateai.com]
- 4. Metabolism of the Folate Precursor p-Aminobenzoate in Plants: GLUCOSE ESTER FORMATION AND VACUOLAR STORAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 8. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
Application Note: Quantitative Analysis of 5-Amino-2-piperidin-1-yl-benzoic acid
Abstract
This document provides a comprehensive technical guide for the quantitative determination of 5-Amino-2-piperidin-1-yl-benzoic acid, a molecule of significant interest in pharmaceutical development. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, assay, and impurity profiling, and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis and trace-level quantification. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide explains the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to implement and adapt these methods for their specific applications.
Introduction and Analytical Rationale
5-Amino-2-piperidin-1-yl-benzoic acid is a complex molecule featuring three key functional groups that dictate its analytical behavior: an aromatic aminobenzoic acid core, a secondary amine within a piperidine ring, and a carboxylic acid. This amphoteric nature, combined with a strong ultraviolet (UV) chromophore, allows for versatile analytical strategies.
The accurate quantification of this compound is critical throughout the drug development lifecycle for several reasons:
-
Active Pharmaceutical Ingredient (API) Purity and Assay: Ensuring the identity, strength, and quality of the drug substance.
-
Impurity Profiling: Detecting and quantifying process-related impurities or degradation products, which is essential for safety and stability assessments.[4][5][6]
-
Pharmacokinetic (PK) Studies: Measuring drug concentrations in biological matrices (e.g., plasma, tissue) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Development: Assessing drug release from dosage forms and ensuring content uniformity.
This application note details two primary analytical approaches selected to address these needs, balancing accessibility, sensitivity, and selectivity.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is the workhorse for quantitative analysis in most quality control laboratories due to its robustness, cost-effectiveness, and reliability.[7] The strategy is to achieve chromatographic separation on a non-polar stationary phase, with detection based on the inherent UV absorbance of the analyte.
Causality of Method Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte. A polar-embedded C18 phase can also be considered to improve peak shape for the basic piperidine moiety.[8]
-
Mobile Phase Composition: An acidic mobile phase is critical. Using a buffer like formic acid or phosphate at a pH of ~3.0 serves two purposes:
-
It protonates the basic nitrogen atoms in the primary amine and the piperidine ring, ensuring they are in a single ionic state, which leads to sharp, symmetrical peaks.
-
It suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, minimizing secondary ionic interactions that can cause peak tailing.
-
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography at lower backpressures compared to methanol.
-
Detection Wavelength: The aminobenzoic acid moiety contains a strong chromophore. A UV scan of the analyte would be performed to identify the wavelength of maximum absorbance (λmax), anticipated to be in the 240-270 nm range, to ensure optimal sensitivity.[9]
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates the general workflow for sample analysis using the HPLC-UV method.
Caption: HPLC-UV workflow from preparation to data analysis.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
5-Amino-2-piperidin-1-yl-benzoic acid reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 254 nm) |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards.[10]
-
Sample Preparation: Prepare sample solutions to achieve a final concentration within the calibration range. For a drug product, this may involve dissolving a tablet in diluent, sonicating, and filtering.
4. Analysis Sequence:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of a mid-range standard.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
5. Data Analysis:
-
Integrate the peak area of the analyte in all chromatograms.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[7]
-
Calculate the concentration of the analyte in the samples using the regression equation.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[11][12] This method utilizes the mass-to-charge ratio (m/z) of the analyte and its fragments for detection, virtually eliminating matrix interference.
Causality of Method Design
-
Ionization Source: Electrospray Ionization (ESI) is selected as it is highly effective for polar and ionizable molecules. The analyte contains two basic nitrogen atoms that are readily protonated in an acidic mobile phase, making ESI in positive ion mode the logical choice.
-
Tandem Mass Spectrometry (MS/MS): This technique provides exceptional specificity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), ensures that only the molecule of interest is detected.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms) is the ideal internal standard. It co-elutes and has identical ionization and fragmentation behavior to the analyte, correcting for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a close structural analog can be used.
-
Sample Preparation: Biological samples require extensive cleanup. Protein precipitation is a common first step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components like phospholipids and salts, which can cause ion suppression.
Detailed Protocol: LC-MS/MS Bioanalysis
1. Materials and Reagents:
-
All reagents from Method 1.
-
Internal Standard (e.g., ¹³C₆-5-Amino-2-piperidin-1-yl-benzoic acid).
-
Methanol (LC-MS grade).
-
Trichloroacetic acid or Acetonitrile for protein precipitation.
-
SPE cartridges or LLE solvents as required.
2. LC-MS/MS Conditions (Starting Point):
| Parameter | Condition |
| LC System | UPLC/UHPLC system for fast analysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for rapid elution and separation from matrix components |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Parameters | Optimized by infusing standard solution: Capillary Voltage, Gas Flows, Temperatures |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Analyte: m/z [M+H]⁺ → m/z [Fragment]⁺; IS: m/z [M+H]⁺ → m/z [Fragment]⁺ |
3. Sample Preparation (Plasma):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4. Data Analysis:
-
Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x²) linear regression to generate the calibration curve.[7]
-
Quantify the analyte in samples by interpolating their peak area ratios from the curve.
Method Validation: A Self-Validating System
For any analytical method to be trustworthy, it must be validated to demonstrate its fitness for purpose.[3] Validation is performed according to ICH Q2(R2) guidelines.[2][13] The core validation parameters are summarized below.
Validation Workflow
Caption: Core parameters for analytical method validation per ICH guidelines.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation experiments and typical acceptance criteria for a quantitative impurity method and an assay.
| Parameter | Experiment | Typical Acceptance Criteria |
| Specificity [1][10] | Analyze blank, placebo, analyte spiked with impurities/degradants. For bioanalysis, test 6 unique matrix lots. | Peak for analyte is pure and resolved from other components (Resolution > 2). No significant interference at the retention time of the analyte. |
| Linearity | Analyze a minimum of 5 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Range [10] | Confirmed by linearity, accuracy, and precision data. | Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification. |
| Accuracy | Analyze samples with known added amounts of analyte (spike recovery) at 3 levels, 3 replicates each. | Recovery within 98.0-102.0% for assay. Recovery within 80.0-120.0% for impurities. |
| Precision [1] | Repeatability: 6 determinations at 100% concentration or 9 replicates over 3 concentrations. Intermediate: Repeat on different days, with different analysts/equipment. | Relative Standard Deviation (RSD) ≤ 2.0% for assay. RSD ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) [10] | Signal-to-Noise ratio (S/N) of 10:1 or based on standard deviation of the response and the slope. | Precision (%RSD) and Accuracy (%Recovery) must meet acceptance criteria at this concentration. |
| Limit of Detection (LOD) [10] | Signal-to-Noise ratio (S/N) of 3:1. | Analyte is reliably detected but not necessarily quantified. |
| Robustness [10] | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters remain within limits. No significant impact on quantitative results. |
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical Methods. RSC Publishing.
- Garg, U., & Al-shami, A. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology.
- HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? (2019).
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
- Related impurities in peptide medicines. (2014). PubMed.
- Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. SpringerLink.
- Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES.
- Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper (Piper nigrum L.) Products Based on LC-MS/MS Analysis. (2018). MDPI.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- mass spectrometry (LC-MS)
- Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. (2025).
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI.
- Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. (2025).
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide. (2025). Benchchem.
- Purity Profiling of Peptide Drugs. (2011). Hilaris Publisher.
- Pawellek, R., Schilling, K., & Holzgrabe, U. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Investigating the Bioactivity of 5-Amino-2-piperidin-1-yl-benzoic acid: A Guide to Cell-Based Assay Development
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound 5-Amino-2-piperidin-1-yl-benzoic acid. Due to the limited existing data on this specific molecule, this guide proposes a rational, hypothesis-driven approach to elucidating its potential biological activities through the use of robust cell-based assays. We will explore two plausible, yet hypothetical, mechanisms of action based on the compound's structural motifs: modulation of G-protein coupled receptor (GPCR) signaling and inhibition of the nuclear factor-kappa B (NF-κB) inflammatory pathway. Detailed protocols for an intracellular calcium mobilization assay and an NF-κB reporter gene assay are provided as a framework for initial screening and characterization.
Introduction: Rationale for Investigation
5-Amino-2-piperidin-1-yl-benzoic acid is a synthetic organic molecule featuring two key pharmacophores: a piperidine ring and an aminobenzoic acid scaffold. The piperidine moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including those targeting the central nervous system, inflammation, and various receptor families.[1][2][3] Similarly, aminobenzoic acid derivatives have been reported to possess anti-inflammatory and other therapeutic properties.[4] The combination of these two functional groups in a single molecule suggests a high potential for novel biological activity.
Given the lack of specific literature on 5-Amino-2-piperidin-1-yl-benzoic acid, a logical first step in its characterization is to screen for activity in pathways commonly associated with its constituent chemical motifs. This application note will guide the user through the process of investigating two such potential activities: GPCR modulation and anti-inflammatory effects.
Hypothetical Mechanism of Action I: Gq-Coupled GPCR Agonism
One plausible hypothesis is that 5-Amino-2-piperidin-1-yl-benzoic acid acts as a ligand for a G-protein coupled receptor (GPCR). Specifically, we can postulate its role as an agonist for a Gq-coupled GPCR. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] This increase in cytosolic calcium can be readily measured using fluorescent calcium indicators.[6][7]
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based, no-wash assay to detect transient increases in intracellular calcium concentration in a 96- or 384-well format, suitable for high-throughput screening.[5][7][8]
Materials and Reagents
-
Cell Line: A suitable mammalian cell line endogenously expressing a Gq-coupled GPCR, or a recombinant cell line overexpressing a specific Gq-coupled GPCR of interest (e.g., HEK293, CHO).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, Ham's F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.
-
Compound: 5-Amino-2-piperidin-1-yl-benzoic acid, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).
-
Positive Control: A known agonist for the GPCR of interest (e.g., Carbachol for muscarinic receptors).
-
Fluorescence Plate Reader: A microplate reader with fluorescence detection capabilities and injectors (e.g., FlexStation® 3 or similar).[8]
Experimental Workflow
Caption: Workflow for the intracellular calcium mobilization assay.
Step-by-Step Protocol
-
Cell Plating (Day 1):
-
Harvest and count cells.
-
Seed the cells into black-wall, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000–80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading (Day 2):
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of 5-Amino-2-piperidin-1-yl-benzoic acid and the positive control agonist in assay buffer at a concentration that is 5X the final desired concentration.
-
Include a vehicle control (e.g., assay buffer with the same final concentration of DMSO as the compound wells).
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Program the instrument to record a baseline fluorescence for 10-20 seconds, then inject the compound/control, and continue recording for an additional 60-120 seconds.
-
Data Analysis
-
The primary output will be the relative fluorescence units (RFU) over time.
-
Calculate the response for each well as the peak RFU minus the baseline RFU.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with the positive control.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Sample Data Presentation
| Compound Concentration (µM) | Mean Response (% of Control) | Standard Deviation |
| 0.01 | 5.2 | 1.1 |
| 0.1 | 15.8 | 2.5 |
| 1 | 48.9 | 4.3 |
| 10 | 85.1 | 6.2 |
| 100 | 98.6 | 5.7 |
Hypothetical Mechanism of Action II: Inhibition of NF-κB Pathway
A second plausible hypothesis is that 5-Amino-2-piperidin-1-yl-benzoic acid possesses anti-inflammatory properties. A central pathway in inflammation is mediated by the transcription factor NF-κB.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. We can hypothesize that our compound interferes with this signaling cascade, preventing NF-κB activation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Protocol: NF-κB Reporter Gene Assay
This assay uses a cell line engineered to express a reporter gene, such as firefly luciferase, under the control of NF-κB response elements.[11][12][13] Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Materials and Reagents
-
Cell Line: A human or murine cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc, RAW 264.7-NF-κB-luc).
-
Culture Medium: Appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Plates: White, opaque 96-well microplates suitable for luminescence measurements.
-
Compound: 5-Amino-2-piperidin-1-yl-benzoic acid, dissolved in DMSO.
-
NF-κB Activator: A known activator of the NF-κB pathway, such as TNF-α or lipopolysaccharide (LPS).
-
Positive Control: A known NF-κB inhibitor (e.g., dexamethasone).
-
Luciferase Assay System: A commercial kit containing cell lysis buffer and luciferase substrate.
-
Luminometer: A plate-reading luminometer.
Experimental Workflow
Caption: Workflow for the NF-κB reporter gene assay.
Step-by-Step Protocol
-
Cell Plating (Day 1):
-
Seed the NF-κB reporter cell line into white, opaque 96-well plates at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of 5-Amino-2-piperidin-1-yl-benzoic acid, the positive control inhibitor, and a vehicle control in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 1-2 hours to allow for compound uptake.
-
Prepare the NF-κB activator (e.g., TNF-α) in culture medium and add it to all wells except the unstimulated control wells.
-
Incubate the plate for an optimized duration (typically 6-24 hours) to allow for reporter gene expression.
-
-
Luminescence Measurement (Day 3):
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the culture medium and add the cell lysis buffer provided in the kit.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average luminescence value of the unstimulated control wells from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).
Sample Data Presentation
| Compound Concentration (µM) | Mean Inhibition (%) | Standard Deviation |
| 0.01 | 2.1 | 0.8 |
| 0.1 | 11.5 | 1.9 |
| 1 | 52.3 | 5.1 |
| 10 | 89.7 | 6.8 |
| 100 | 95.4 | 4.9 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust starting point for the initial characterization of 5-Amino-2-piperidin-1-yl-benzoic acid. Positive results in either of these assays would justify further investigation. For example, a confirmed hit in the calcium mobilization assay could be followed by screening against a panel of known GPCRs to identify the specific molecular target. Similarly, confirmed activity in the NF-κB assay could lead to further studies to pinpoint the exact step in the pathway being inhibited, using techniques such as Western blotting for IκBα phosphorylation or immunofluorescence for NF-κB nuclear translocation. These cell-based assays are critical first steps in understanding the therapeutic potential of this novel compound.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Catarina, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Balasubramanian, S., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. Retrieved from [Link]
-
Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]
-
Kustov, M., et al. (2014). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Retrieved from [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Retrieved from [Link]
-
Pasparakis, M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]
-
González-Guevara, J. L., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]
-
Sivakumar, R., et al. (2014). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Retrieved from [Link]
-
Watterson, K. R., & Ladds, G. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. Retrieved from [Link]
-
Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2015). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. biocompare.com [biocompare.com]
- 7. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Evaluation of 5-Amino-2-piperidin-1-yl-benzoic acid
Introduction: Unveiling the In-Vivo Potential of 5-Amino-2-piperidin-1-yl-benzoic acid
5-Amino-2-piperidin-1-yl-benzoic acid is a novel chemical entity featuring a benzoic acid scaffold substituted with both an amino group and a piperidine moiety. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, its structural components suggest a rich potential for biological activity. Derivatives of aminobenzoic acid are known to possess a range of pharmacological effects, including anti-inflammatory and analgesic properties[1]. Similarly, the piperidine ring is a common motif in many biologically active compounds, contributing to their interaction with various physiological targets[2][3][4].
These structural alerts warrant a systematic in vivo investigation to elucidate the pharmacokinetic profile, safety, and potential therapeutic efficacy of 5-Amino-2-piperidin-1-yl-benzoic acid. This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies for this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and ethical considerations at every step.
Ethical Framework for In-Vivo Research: The 3Rs Principle
All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be the guiding framework for all experimental designs[5][6][7].
-
Replacement: Actively consider and document the exploration of non-animal testing methods before proceeding with in vivo studies[6][8].
-
Reduction: Employ robust statistical methods to determine the minimum number of animals required to obtain scientifically valid data[5][6].
-
Refinement: Continuously improve experimental procedures to minimize pain, suffering, and distress to the animals[5][6][7].
All animal studies must receive prior approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee[5].
Preclinical In-Vivo Investigation Workflow
The in vivo characterization of a new chemical entity like 5-Amino-2-piperidin-1-yl-benzoic acid should follow a logical progression from safety and tolerability to pharmacokinetic profiling and, finally, efficacy assessment.
Caption: Preclinical in-vivo workflow for a novel compound.
Protocol 1: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) of 5-Amino-2-piperidin-1-yl-benzoic acid and to identify potential target organs of toxicity following a single administration.
Rationale: This initial study is crucial for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies[9]. It provides essential information on the acute toxicological profile of the compound.
Materials:
-
5-Amino-2-piperidin-1-yl-benzoic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Dosing syringes and gavage needles
-
Equipment for clinical observations, body weight measurement, and blood collection
-
Histopathology processing equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days prior to the study.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.
-
Group Assignment: Randomly assign animals to dose groups (e.g., 5, 50, 300, 1000, 2000 mg/kg) and a vehicle control group. A common design uses 3-5 animals per sex per group.
-
Administration: Administer a single dose of the compound or vehicle via oral gavage.
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.
-
Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.
-
Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all animals. Conduct a gross necropsy on all animals and collect major organs for histopathological examination.
Data Presentation:
| Dose Group (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) |
| Vehicle Control | M/F | 5/5 | 0/10 | None | +5% |
| 50 | M/F | 5/5 | 0/10 | None | +4.8% |
| 300 | M/F | 5/5 | 0/10 | Mild lethargy at 2h | +4.5% |
| 1000 | M/F | 5/5 | 1/10 | Lethargy, piloerection | -2% |
| 2000 | M/F | 5/5 | 4/10 | Severe lethargy, ataxia | -8% |
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the pharmacokinetic profile of 5-Amino-2-piperidin-1-yl-benzoic acid in a relevant animal model after a single dose.
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to drug development.[10][11] This information is critical for designing dosing regimens in efficacy studies and for predicting human pharmacokinetics.[10][12]
Materials:
-
5-Amino-2-piperidin-1-yl-benzoic acid
-
Vehicle
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Dosing and blood collection supplies
-
Anticoagulant (e.g., EDTA)
-
LC-MS/MS or other suitable bioanalytical instrumentation
Procedure:
-
Animal Preparation: Use surgically prepared cannulated rats to facilitate serial blood sampling. Allow animals to recover for at least 48 hours post-surgery.
-
Dose Administration: Administer a single dose of the compound (e.g., 10 mg/kg orally and 2 mg/kg intravenously to separate groups for bioavailability assessment).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-Amino-2-piperidin-1-yl-benzoic acid in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 1.0 | 0.08 |
| AUC (0-inf) (ng*h/mL) | 8500 | 3400 |
| t1/2 (h) | 4.5 | 4.2 |
| Bioavailability (%) | 50 | N/A |
Protocol 3: Pharmacodynamic (PD) / Efficacy Evaluation (Hypothetical Anti-Inflammatory Model)
Objective: To evaluate the potential anti-inflammatory efficacy of 5-Amino-2-piperidin-1-yl-benzoic acid in a carrageenan-induced paw edema model.
Rationale: Given that derivatives of aminobenzoic acid have shown anti-inflammatory activity, this model provides a robust and well-characterized system to assess this potential effect[1]. The choice of a specific efficacy model should be driven by in vitro screening results.
Hypothesized Signaling Pathway:
Many anti-inflammatory agents exert their effects by modulating the NF-κB signaling pathway, which is a key regulator of inflammatory responses.
Caption: Hypothesized inhibition of the NF-κB pathway.
Materials:
-
5-Amino-2-piperidin-1-yl-benzoic acid
-
Vehicle
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Male Wistar rats (150-180 g)
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly assign animals to groups: Vehicle Control, Positive Control (Indomethacin 10 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Analysis:
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a foundational framework for the in vivo evaluation of 5-Amino-2-piperidin-1-yl-benzoic acid. By systematically assessing its safety, pharmacokinetic profile, and efficacy in relevant animal models, researchers can build a comprehensive data package to support its further development. Adherence to rigorous experimental design, ethical guidelines, and robust data analysis is paramount to ensuring the scientific validity and translatability of these crucial preclinical studies.[13][14]
References
- Biotechfarm.
- Medical and Pharmaceutical Journal.
- University of Michigan College of Pharmacy. Preclinical Pharmacokinetics and Animal Toxicology.
- Forskningsetikk. Ethical Guidelines for the Use of Animals in Research.
- Ethical guidelines for research in animal science.
- Andes, D. et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
- American Psychological Association. (2020). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- Stephan, J. P. et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
- National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2019).
- ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- PubMed. (2020).
- ResearchGate. (2025).
- ResearchGate. (2023). Toxicological testing of new molecular entities in the different stages of drug discovery and development.
- MDPI. (2022). Designing an In Vivo Preclinical Research Study.
- NCBI Bookshelf. (2012). In Vivo Assay Guidelines.
- ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- Cre
- ResearchGate. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
- Biobide. (2021). In vivo toxicology studies.
- PMC. (2011). A New In Vivo Model System to Assess the Toxicity of Semiconductor Nanocrystals.
- ResearchGate. (2025).
- PMC. (2019).
- Impactfactor. (2024).
- PubMed. (2003).
Sources
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 6. forskningsetikk.no [forskningsetikk.no]
- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy.umich.edu [pharmacy.umich.edu]
- 13. ichor.bio [ichor.bio]
- 14. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for 5-Amino-2-piperidin-1-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
This guide is structured not as a rigid template, but as a dynamic risk assessment tool. The underlying principle is causality: we do not just list steps; we explain why each step is critical. By understanding the potential hazards inferred from the molecule's structure, researchers can develop a self-validating system of safety, ensuring that protocols are not just followed, but understood. Every recommendation herein is based on established best practices for handling potentially potent and hazardous research chemicals.
Section 1: Compound Identification and Inferred Hazard Analysis
Before any laboratory work commences, a thorough understanding of the compound is essential.
1.1. Chemical Identity
| Property | Value | Source |
| Chemical Name | 5-Amino-2-piperidin-1-yl-benzoic acid | [1] |
| CAS Number | 65989-46-0 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of 5-Amino-2-piperidin-1-yl-benzoic acid
Caption: Structure of 5-Amino-2-piperidin-1-yl-benzoic acid.
1.2. Structural Hazard Assessment
The hazard profile is inferred from the functional groups present in the molecule.
-
Aromatic Amine Moiety: Primary aromatic amines are a class of compounds that include known carcinogens and mutagens. They can be toxic and pose risks of organ damage, particularly to the liver, kidney, and blood system, with prolonged exposure.[2] As a class, they are treated as potential environmental pollutants.[3]
-
Piperidine Moiety: Piperidine itself is classified as a toxic and corrosive substance.[4][5] It is harmful if swallowed and toxic in contact with skin or if inhaled, causing severe skin burns and eye damage.[4][5] While the piperidine in the target molecule is a substituent, its presence warrants caution regarding dermal and ocular exposure.
-
Benzoic Acid Moiety: Benzoic acid can cause skin irritation and serious eye damage.[6][7][8] As a solid, it can also form combustible dust concentrations in the air.[7]
-
Carcinogenicity and/or mutagenicity.
-
Organ toxicity upon repeated exposure.
-
Acute toxicity (dermal, inhalation, ingestion).
-
Severe skin and eye irritation/damage.
Section 2: Risk Mitigation and Engineering Controls
A multi-layered approach to containment is necessary to minimize exposure.[9] The principle of "as low as reasonably practicable" (ALARP) should be applied to all handling procedures.
2.1. Hierarchy of Controls
The safest procedures prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Figure 2: Hierarchy of Controls Workflow
Caption: Prioritizing safety controls for handling potent compounds.
2.2. Primary Engineering Controls (Containment)
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Containment Ventilated Enclosure (CVE) or Isolator: For procedures with a high potential for aerosolization (e.g., weighing, preparing concentrated stock solutions), a CVE or glovebox isolator is strongly recommended.[11] These systems provide a higher level of containment than a standard fume hood.
2.3. Administrative Controls
-
Designated Areas: All work with 5-Amino-2-piperidin-1-yl-benzoic acid should be restricted to a designated and clearly marked area within the laboratory.
-
Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for this compound before commencing work.
-
Restricted Access: Only authorized and trained personnel should be allowed in the designated handling areas.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[7][8]
Section 3: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.[12]
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[12] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7] |
| Body Protection | Laboratory coat with long sleeves and tight cuffs | Prevents contamination of personal clothing.[13] |
| Respiratory | Not required if using proper engineering controls. For spill cleanup or control failure, a respirator with an appropriate organic vapor/particulate cartridge may be necessary. | Engineering controls are the primary method for respiratory protection. |
Section 4: Experimental Protocols
The following protocols are designed to minimize exposure during common laboratory manipulations.
4.1. Protocol for Weighing the Solid Compound
-
Preparation: Don all required PPE. Designate a workspace within a chemical fume hood or, preferably, a CVE. Cover the work surface with disposable absorbent lining.
-
Tare: Place a clean weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the approximate amount of 5-Amino-2-piperidin-1-yl-benzoic acid into the vessel. Use a spatula or scoop. Avoid any actions that could generate dust, such as tapping the container sharply.[10]
-
Weighing: Record the mass.
-
Cleanup: Securely close the stock container. Carefully wipe the spatula and any contaminated surfaces with a damp cloth or towel (using a suitable solvent like ethanol) to prevent dust dispersal. Dispose of the cloth as hazardous waste.
-
Transport: Transport the weighed compound in a sealed, secondary container to the reaction setup.
4.2. Protocol for Solubilization and Solution Preparation
-
Preparation: Perform this procedure in a chemical fume hood.
-
Addition of Solvent: Place the weighing vessel containing the solid compound into a larger flask or beaker that will be used for the solution.
-
Dissolution: Using a pipette or graduated cylinder, slowly add the desired solvent to the weighing vessel, rinsing the solid into the larger container. This "wetting" technique minimizes the risk of airborne dust.
-
Mixing: Gently swirl or stir the solution until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical.
5.1. Exposure Response
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[6][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
5.2. Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If the spill is small and you are trained to handle it, ensure the fume hood is operational.
-
Contain: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite).[13]
-
Clean: Using appropriate tools (e.g., forceps, scoop), carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent, working from the outside in.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Section 6: Storage and Waste Disposal
6.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a designated, locked cabinet or area accessible only to authorized personnel.[8]
6.2. Waste Disposal
-
All waste materials, including empty containers, contaminated PPE, and cleanup debris, must be collected in clearly labeled, sealed containers.
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in general trash.
References
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.
- RIFM. (2022, May 18). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology.
- Carl ROTH. Benzoic acid - Safety Data Sheet.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - Benzoic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Santa Cruz Biotechnology. Benzoic acid - Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Benzoic acid.
- BLDpharm. 65989-46-0|5-Amino-2-(piperidin-1-yl)benzoic acid.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Amino-5-hydroxybenzoic acid.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PubMed. (2012, January 1). The Impact of Aromatic Amines on the Environment: Risks and Damages.
- Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online.
- Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- BioProcess International. Containment of High-Potency Products in a GMP Environment.
- Dr.Oracle. (2025, June 15). What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?
Sources
- 1. 65989-46-0|5-Amino-2-(piperidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 10. fishersci.com [fishersci.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid
Welcome to the technical support center for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: A Strategic Approach to Synthesis
The synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid typically proceeds through a multi-step pathway, most commonly involving a Buchwald-Hartwig amination to form the C-N bond between the aromatic ring and piperidine, followed by the reduction of a nitro group to the final amine. The yield and purity of the final product are highly dependent on the careful optimization of each step.
This guide will provide a detailed, question-and-answer-based troubleshooting section, frequently asked questions (FAQs) to address common queries, and comprehensive experimental protocols.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Issue 1: Low or No Yield in the Buchwald-Hartwig Amination Step
Question: I am experiencing a low yield or complete failure in the palladium-catalyzed coupling of 2-chloro-5-nitrobenzoic acid (or its ester) with piperidine. What are the likely causes and how can I resolve this?
Answer: A low yield in the Buchwald-Hartwig amination is a frequent challenge and can be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]
-
Solution: Ensure you are using a reliable palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they generate the active LPd(0) catalyst more cleanly.[1] If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate the reduction to Pd(0).
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Incorrect Base Selection: The base is essential for the deprotonation of the amine, but an incompatible base can hinder the reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, if your starting material has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[1]
-
-
Solvent and Temperature Issues: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield.
-
Solution: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is of high purity and free from water and oxygen. The reaction temperature for Buchwald-Hartwig aminations is often in the range of 80-110 °C. Optimization of the temperature may be required for your specific substrate combination.
-
Issue 2: Incomplete Reduction of the Nitro Group
Question: The reduction of the nitro group in 2-(piperidin-1-yl)-5-nitrobenzoic acid is not going to completion. What are the best methods to ensure a full reduction without affecting the rest of the molecule?
Answer: The selective reduction of an aromatic nitro group in the presence of other functional groups requires a careful choice of reducing agent and reaction conditions.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a clean and effective method. Using palladium on carbon (Pd/C) with a hydrogen atmosphere is a standard procedure.[2] Raney nickel is another effective catalyst.[2]
-
Troubleshooting: If the reaction is sluggish, ensure the catalyst is active and not poisoned. The solvent choice (e.g., ethanol, methanol, or ethyl acetate) can also influence the reaction rate.
-
-
Metal/Acid Reduction: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid such as acetic acid or hydrochloric acid provide a mild and selective method for reducing nitro groups.[2]
-
Tin(II) Chloride (SnCl₂): This is another mild reagent that is effective for the selective reduction of nitro groups in the presence of other reducible functionalities.
-
-
Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenation, the reaction may require elevated pressure and/or temperature to proceed to completion. Start with atmospheric pressure and room temperature, and gradually increase if necessary.
-
Stoichiometry: For metal/acid or SnCl₂ reductions, ensure the correct stoichiometry of the reducing agent is used. An excess is often required.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final 5-Amino-2-piperidin-1-yl-benzoic acid. What are the recommended purification techniques?
Answer: Purification can be challenging due to the amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group).
-
Crystallization: This is the preferred method for obtaining a high-purity product.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like water or ethyl acetate) can be effective. The product may precipitate at its isoelectric point, so adjusting the pH of the solution can induce crystallization.
-
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically required. The addition of a small amount of a basic modifier like triethylamine can help to reduce tailing of the product on the silica gel.
-
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid to protonate the amino group and move the product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Adjust the pH of the aqueous layer with a base to the isoelectric point to precipitate the pure product.
-
Filter and dry the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 5-Amino-2-piperidin-1-yl-benzoic acid?
A1: A common and effective synthetic route starts with 2-chloro-5-nitrobenzoic acid. The key steps are:
-
Esterification: The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
-
Buchwald-Hartwig Amination: The resulting 2-chloro-5-nitrobenzoate is coupled with piperidine using a palladium catalyst and a suitable ligand.
-
Nitro Group Reduction: The nitro group of the 2-(piperidin-1-yl)-5-nitrobenzoate is then reduced to an amine.
-
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the final product.
Q2: What are the expected yields for this synthesis?
A2: With optimized conditions for each step, the overall yield for the four-step synthesis can be in the range of 50-70%. The yield of each individual step can be significantly higher.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Bases: Strong bases like NaOtBu and KOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Hydrogenation: When using hydrogen gas for the nitro reduction, ensure there are no ignition sources and that the equipment is properly sealed to prevent leaks.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)-5-nitrobenzoate (Buchwald-Hartwig Amination)
| Reagent | MW | Amount | Mmol | Equivalents |
| Methyl 2-chloro-5-nitrobenzoate | 215.59 | 2.16 g | 10.0 | 1.0 |
| Piperidine | 85.15 | 1.02 g (1.18 mL) | 12.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.01 |
| RuPhos | 467.58 | 140 mg | 0.3 | 0.03 |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (anhydrous, degassed) | - | 50 mL | - | - |
Procedure:
-
To an oven-dried round-bottom flask, add methyl 2-chloro-5-nitrobenzoate, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add piperidine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid (Nitro Reduction and Hydrolysis)
| Reagent | MW | Amount | Mmol | Equivalents |
| Methyl 2-(piperidin-1-yl)-5-nitrobenzoate | 264.28 | 2.64 g | 10.0 | 1.0 |
| 10% Pd/C | - | 264 mg | - | 10 wt% |
| Methanol | - | 50 mL | - | - |
| 1 M NaOH | - | 20 mL | 20.0 | 2.0 |
| 1 M HCl | - | As needed | - | - |
Procedure:
-
Dissolve methyl 2-(piperidin-1-yl)-5-nitrobenzoate in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion of the reduction, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
To the filtrate, add 1 M NaOH solution and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point (approximately pH 4-5) with 1 M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Visualizing the Process
Synthetic Pathway
Caption: Overall synthetic scheme for 5-Amino-2-piperidin-1-yl-benzoic acid.
Troubleshooting Logic for Low Buchwald-Hartwig Yield
Caption: Decision tree for troubleshooting low yields in the Buchwald-Hartwig amination.
References
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Goa University. (n.d.). ortho and para-aminobenzoic acids. [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]
- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy)
-
UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
-
Springer Nature Experiments. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]
- Google Patents. (n.d.). EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.
-
PubChem. (n.d.). 5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid. [Link]
-
ResearchGate. (n.d.). 2-Amino-5-nitrobenzoic acid. [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
NIH. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
PubChem. (n.d.). 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid. [Link]
Sources
solubility issues of 5-Amino-2-piperidin-1-yl-benzoic acid in solvents
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Amino-2-piperidin-1-yl-benzoic acid. This document provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to facilitate your research and development efforts.
Introduction
5-Amino-2-piperidin-1-yl-benzoic acid is an organic compound with a molecular structure that presents unique solubility characteristics. Its amphoteric nature, containing both a weakly basic amino group and a weakly acidic carboxylic acid group, alongside a relatively non-polar piperidinyl and benzene ring system, makes its solubility highly dependent on the chosen solvent system. Poor solubility is a common hurdle in drug discovery and development, impacting bioavailability and formulation.[1][2][3] This guide will address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of 5-Amino-2-piperidin-1-yl-benzoic acid that influence its solubility?
A1: The solubility of 5-Amino-2-piperidin-1-yl-benzoic acid is governed by a balance of its polar and non-polar components. The key structural features are:
-
Amphoteric Nature: The molecule possesses a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). This makes its solubility in aqueous solutions highly pH-dependent.[4][5]
-
Polar Functional Groups: The carboxylic acid and amino groups are capable of forming hydrogen bonds with polar solvents like water.
-
Non-Polar Components: The benzene ring and the piperidinyl group are hydrophobic, which can lead to poor solubility in water.[4] The overall polarity and crystal lattice energy of the molecule are a result of the interplay between these groups, often resulting in challenging solubility profiles.[4]
Q2: What are the recommended starting solvents for dissolving 5-Amino-2-piperidin-1-yl-benzoic acid?
A2: Based on the structure, which is analogous to other p-aminobenzoic acid (PABA) derivatives, it is recommended to start with polar organic solvents.[4] The likely order of effectiveness is:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for creating stock solutions due to their strong solvating power for a wide range of organic molecules.[4]
-
Alcohols: Methanol and ethanol are good starting points, as they have both polar hydroxyl groups and non-polar alkyl chains.[4][6]
-
Other Organic Solvents: Depending on the application, ethyl acetate and glacial acetic acid might also be considered.[4]
It is crucial to test solubility with small quantities of the compound before scaling up any experiment.[4]
Q3: How does pH dramatically influence the aqueous solubility of this compound?
A3: The pH of the aqueous medium is a critical factor governing the solubility of 5-Amino-2-piperidin-1-yl-benzoic acid due to its ionizable groups.[7][8]
-
In Acidic Solutions (Low pH): The amino group (-NH2) will be protonated to form a cationic ammonium salt (-NH3+). This charged species is significantly more soluble in water than the neutral form.[4][7][9]
-
In Alkaline Solutions (High pH): The carboxylic acid group (-COOH) will be deprotonated to form an anionic carboxylate salt (-COO-). This charged species also exhibits increased aqueous solubility.[4][9]
Therefore, adjusting the pH away from the isoelectric point (the pH at which the molecule has no net charge) is a primary strategy to enhance its solubility in aqueous solutions.[4][10]
Q4: My compound precipitates out of an aqueous solution when I add an organic co-solvent. What is happening and how can I fix it?
A4: This phenomenon, often counterintuitive, is known as "salting out" or can be due to complex solvent-solute interactions. While co-solvents are generally used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system, the specific interactions can be complex.[11][12][13]
Causality:
-
Disruption of Hydration Shell: The organic co-solvent can disrupt the hydration shell around the charged, solubilized parts of your molecule, leading to aggregation and precipitation.
-
Common Ion Effect: If you have formed a salt of your compound, the addition of a co-solvent can decrease the salt's solubility.
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: Systematically evaluate a range of co-solvent concentrations. Sometimes a lower percentage of co-solvent is more effective.
-
Change the Co-solvent: Not all co-solvents behave the same. Try different ones such as propylene glycol, polyethylene glycols (PEGs), or glycerin, which are commonly used in pharmaceutical formulations.[11][14]
-
pH Adjustment: Ensure the pH of your aqueous phase is optimized for maximum solubility before adding the co-solvent.
-
Order of Addition: Try dissolving the compound in the pure organic co-solvent first, and then slowly add the aqueous buffer to the organic solution.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in water. | The compound is likely in its neutral, least soluble form. The hydrophobic benzene and piperidinyl rings dominate. | Adjust the pH of the water. For an acidic compound, increase the pH. For a basic compound, decrease the pH. Since this compound is amphoteric, moving the pH away from the isoelectric point in either direction should increase solubility.[4][7][9] |
| Compound precipitates upon cooling. | The solution was supersaturated at a higher temperature. Solubility often decreases as the temperature drops.[3][4] | 1. Maintain a slightly elevated temperature during your experiment if possible.[4] 2. Use a co-solvent system (e.g., water/ethanol) to increase the solute's affinity for the solvent at lower temperatures.[4] 3. Work with a lower, more stable concentration of the compound.[4] |
| Inconsistent solubility results between experiments. | 1. Variations in the solid form (polymorphism). 2. Inaccurate pH measurement or control. 3. Equilibrium has not been reached. | 1. Ensure you are using the same batch of the compound. If polymorphism is suspected, characterization by techniques like DSC or XRD may be necessary. 2. Calibrate your pH meter before each use. 3. Increase the agitation time during solubility determination to ensure equilibrium is reached (e.g., 24-48 hours).[4] |
| Difficulty preparing a stock solution for cell-based assays. | High concentrations of organic solvents like DMSO can be toxic to cells. | Prepare a high-concentration stock in 100% DMSO, then perform serial dilutions into your aqueous cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and run a vehicle control. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of 5-Amino-2-piperidin-1-yl-benzoic acid in a specific solvent.
Materials:
-
5-Amino-2-piperidin-1-yl-benzoic acid
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be visible.[4]
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[4]
-
Sample Collection: After equilibration, let the vials stand to allow the undissolved solid to settle.[4]
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[4] This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[4]
-
Calculation: Calculate the solubility based on the measured concentration and any dilution factors.[4]
Protocol 2: Development of a Reverse-Phase HPLC Method for Quantification
Objective: To develop a reliable HPLC method for quantifying 5-Amino-2-piperidin-1-yl-benzoic acid in solution.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or other buffer components
-
Purified water
Procedure:
-
Solvent Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Initial HPLC Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Scan for an optimal wavelength (aromatic amines often have absorbance around 254 nm or 280 nm).[15]
-
Gradient: Start with a linear gradient, for example, 10-90% B over 15 minutes.
-
-
Optimization:
-
Inject a standard solution of the compound and observe the peak shape and retention time.
-
Peak Tailing: If the peak tails, this may be due to the basic nature of the amine. Using a low pH mobile phase (like 0.1% formic acid) will protonate the amine and improve peak shape.
-
Retention Time: Adjust the gradient slope or starting percentage of Mobile Phase B to achieve a suitable retention time (typically between 2 and 10 minutes).
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard and create a calibration curve by plotting peak area versus concentration. Ensure the curve has a good correlation coefficient (R² > 0.999).
-
-
Validation: Once the method is established, it should be validated for accuracy, precision, linearity, and robustness as per standard guidelines.
Diagrams
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Logical Flow for Troubleshooting Solubility.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 16, 2026, from [Link]
-
Malviya, R., et al. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 16, 2026, from [Link]
-
Chen, Z., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Bergstrom, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved January 16, 2026, from [Link]
-
Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved January 16, 2026, from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved January 16, 2026, from [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved January 16, 2026, from [Link]
-
Li, D., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. ChemRxiv. Retrieved January 16, 2026, from [Link]
-
askIITians. (2025). How does pH affect solubility?. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. Retrieved January 16, 2026, from [Link]
-
Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved January 16, 2026, from [Link]
-
PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Retrieved January 16, 2026, from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved January 16, 2026, from [Link]
-
Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved January 16, 2026, from [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved January 16, 2026, from [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid. Retrieved January 16, 2026, from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved January 16, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 5-Nitro-2-[(2-phenylethyl)amino]benzoic acid. Retrieved January 16, 2026, from [Link]
-
Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 2-{2-[4-(2-Oxo-4H-benzo[d][11][12]oxazin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid. Retrieved January 16, 2026, from [Link]
Sources
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
purification techniques for 5-Amino-2-piperidin-1-yl-benzoic acid
Welcome to the technical support guide for the purification of 5-Amino-2-piperidin-1-yl-benzoic acid (CAS No. 65989-46-0). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered with this molecule. Our approach is rooted in first principles of chemistry to empower you to not only follow protocols but also to troubleshoot and adapt them to your specific experimental context.
Section 1: Physicochemical Profile & Synthesis-Related Impurities
Understanding the inherent chemical nature of 5-Amino-2-piperidin-1-yl-benzoic acid is the cornerstone of developing a successful purification strategy. The molecule is amphoteric, possessing three key functional groups with distinct acid-base properties: a carboxylic acid (acidic), an aromatic amine (weakly basic), and a piperidinyl tertiary amine (moderately basic). This dual character is the most powerful tool at your disposal for purification.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₂H₁₆N₂O₂[1] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 220.27 g/mol [1] | Essential for calculating molar equivalents and reaction yields. |
| Functional Groups | Carboxylic Acid, Aromatic Amine, Tertiary Amine (Piperidine) | Amphoteric nature allows for selective solubilization/precipitation via pH adjustment (Acid-Base Extraction). The basic nitrogens can cause tailing on silica gel chromatography. |
| Appearance | Typically an off-white to yellow or brown solid. | Color may indicate the presence of oxidized impurities or residual starting materials. |
| Solubility | Sparingly soluble in water at neutral pH. Soluble in acidic and basic aqueous solutions. Soluble in polar organic solvents like MeOH, DMSO; sparingly soluble in less polar solvents like DCM, EtOAc. | Guides the selection of solvents for recrystallization, extraction, and chromatography. |
Common Synthesis-Related Impurities:
The purification strategy must account for impurities originating from the synthetic route. While specific impurities depend on the exact synthetic pathway, they generally fall into predictable categories.[2][3][4]
-
Unreacted Starting Materials: For instance, a precursor like 2-fluoro-5-nitrobenzoic acid or piperidine.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to partially modified intermediates.
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine, potassium carbonate), or metal catalysts.
-
Degradation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my crude product a dark oil or gum instead of a solid? A: This is common and usually indicates the presence of significant impurities, such as residual high-boiling solvents (e.g., DMF, DMSO) or unreacted starting materials that are liquid at room temperature. It can also suggest that your product is present as a salt (e.g., a hydrochloride or trifluoroacetate salt), which can be hygroscopic and appear oily. Before attempting purification, try co-evaporating the crude material with a solvent like toluene or isopropanol on a rotary evaporator to azeotropically remove residual solvents.
Q2: What is the single most effective purification technique for this molecule? A: For a compound with both acidic and basic functional groups, pH-controlled precipitation (a form of acid-base extraction) is often the most powerful and scalable initial purification step. It is highly selective for separating your amphoteric product from neutral, acidic, or basic impurities. See Protocol 2 for a detailed workflow.
Q3: My NMR spectrum shows broad peaks for the N-H and O-H protons. Is this normal? A: Yes, this is very common. The protons on the carboxylic acid and the amine can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This leads to signal broadening. To confirm their presence, you can perform a D₂O shake, where these broad peaks will disappear. The key is to ensure the aromatic and aliphatic C-H protons are sharp and have the correct integration.
Q4: What safety precautions should I take when handling this compound? A: As with any research chemical, you should handle 5-Amino-2-piperidin-1-yl-benzoic acid in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Section 3: Troubleshooting and Purification Protocols
This section is structured as a series of common experimental challenges, each followed by a detailed, step-by-step protocol to resolve the issue.
Problem 1: My initial crude product is <90% pure and appears discolored. How do I perform a bulk, first-pass purification?
Solution: Recrystallization is the ideal technique for removing moderate amounts of impurities and improving the crystalline form and color of your product, provided a suitable solvent system can be identified.
The Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).
-
Solvent Screening (Crucial Step):
-
Place small amounts (10-20 mg) of your crude material into separate test tubes.
-
Add a few drops of different solvents (see Table 2 for suggestions) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show good solubility. A good solvent will dissolve the compound completely upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of fine crystals.
-
If a single solvent doesn't work, try a binary solvent system (e.g., Methanol/Water, Ethanol/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is very soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The polar -OH group can solvate the carboxylic acid and amines. |
| Esters | Ethyl Acetate | Medium polarity, good for inducing crystallization. |
| Ketones | Acetone | Polar aprotic solvent. |
| Aqueous Mixtures | Ethanol/Water, Acetonitrile/Water | Modulates polarity to achieve ideal solubility characteristics. |
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a binary pair) in small portions while heating the flask (e.g., on a hot plate with a water bath). Add just enough solvent to fully dissolve the solid at the boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause bumping.
-
If you used charcoal, perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Re-add a few drops of the "good" solvent to clarify.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Validation: Check the purity by TLC, LCMS, or melting point and compare it to the crude material.
-
Problem 2: My product is contaminated with neutral or purely acidic/basic impurities. Recrystallization gives poor recovery.
Solution: Utilize the amphoteric nature of your molecule with a pH-swing extraction/precipitation. This method is exceptionally effective at isolating your product from impurities that lack both acidic and basic functional groups.
The Causality: By adjusting the pH of an aqueous solution, you can selectively protonate or deprotonate the functional groups on your molecule, dramatically changing its solubility in water. Neutral impurities will remain in an organic layer regardless of pH, while purely acidic or basic impurities will only move into the aqueous layer at specific pH ranges.
Sources
troubleshooting failed 5-Amino-2-piperidin-1-yl-benzoic acid reactions
Welcome to the technical support resource for reactions involving 5-Amino-2-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical challenges presented by this trifunctional molecule. Here, we address common and complex issues encountered during its use in synthesis, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of a Trifunctional Reagent
5-Amino-2-piperidin-1-yl-benzoic acid is a versatile building block, incorporating a nucleophilic aromatic amine, a carboxylic acid, and a basic tertiary amine within the piperidine ring. This combination, while offering multiple avenues for derivatization, also presents a unique set of challenges related to chemoselectivity, reactivity, and purification. Failed reactions often stem from the unintended participation of one functional group in a reaction targeting another. This guide provides a structured approach to troubleshooting these issues.
Part 1: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with 5-Amino-2-piperidin-1-yl-benzoic acid. However, the presence of three functional groups can lead to several complications.
FAQ 1: My amide coupling reaction is failing or giving low yields. What are the likely causes?
Failure in amide coupling reactions with this substrate can be attributed to several factors, often related to the reduced nucleophilicity of the aniline amine and steric hindrance.
Primary Causes:
-
Reduced Nucleophilicity of the Aromatic Amine: The lone pair of the 5-amino group is delocalized into the aromatic ring, making it significantly less nucleophilic than an aliphatic amine. This is further compounded by the electron-donating piperidine group at the 2-position, which can influence the electronic properties of the ring. Standard coupling conditions may not be sufficient to drive the reaction to completion.[1]
-
Steric Hindrance: The piperidine group at the ortho position to the carboxylic acid creates significant steric bulk, hindering the approach of the amine coupling partner to the activated carboxylic acid.[2][3]
-
Side Reactions with Coupling Reagents: The basic nitrogen of the piperidine ring can react with or sequester coupling reagents, preventing the activation of the carboxylic acid.
-
Intramolecular Salt Formation: The carboxylic acid and the basic piperidine nitrogen can form an internal salt (zwitterion), reducing the availability of the free carboxylic acid for activation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting logic for failed amide coupling.
Recommended Solutions:
-
Choice of Coupling Reagent: For sterically hindered and electronically challenging substrates, standard coupling reagents like EDC/HOBt may be insufficient.[1] More potent reagents are often required.
Coupling Reagent Class Key Advantages & Considerations EDC/HOBt Carbodiimide Water-soluble byproducts, but may not be reactive enough for this substrate.[5] HATU/DIPEA Uronium Salt High efficiency, rapid reaction times, and effective for hindered systems.[6][7] COMU Uronium Salt Similar to HATU but with improved solubility and stability. T3P® Phosphonic Anhydride High reactivity, clean reaction profile with water-soluble byproducts. Acyl Chloride Formation - Convert the carboxylic acid to the more reactive acyl chloride using (COCl)₂ or SOCl₂. This is a more aggressive approach and may require protection of the 5-amino group. -
Reaction Conditions:
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.
-
Temperature: For sluggish reactions, increasing the temperature (e.g., to 40-60 °C) can be beneficial, but monitor for side product formation.
-
Stoichiometry: An excess of the coupling reagent and amine partner (1.2-1.5 equivalents) may be necessary to drive the reaction to completion.
-
FAQ 2: I am observing multiple unidentified side products. What could they be?
The trifunctional nature of the starting material can lead to several side reactions.
Potential Side Products:
-
N-Acylation of Piperidine: Although the piperidine nitrogen is tertiary, rearrangement or reaction with highly reactive intermediates cannot be entirely ruled out under harsh conditions.
-
Dimerization/Oligomerization: The molecule can potentially react with itself, with the amino group of one molecule attacking the activated carboxylic acid of another.
-
Reaction with Coupling Reagents: The 5-amino group can react with some coupling reagents to form guanidinium or other byproducts, consuming both the starting material and the reagent.
Mitigation Strategies:
-
Protecting Group Strategy: The most robust solution to prevent side reactions involving the 5-amino group is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to most amide coupling conditions and can be removed with acid.[8][9]
Caption: Protecting group workflow for amide coupling.
-
Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base first to allow for pre-activation before adding the amine coupling partner. This can minimize the reaction of the amine with the coupling reagent.
Part 2: Troubleshooting Suzuki Coupling Reactions
While less common for this specific molecule, attempts to perform a Suzuki coupling on a halogenated version of this scaffold may present challenges.
FAQ 3: My Suzuki coupling reaction is failing. What are the potential issues?
The presence of a free carboxylic acid and the amino group can interfere with the catalytic cycle of the Suzuki reaction.
Potential Causes of Failure:
-
Catalyst Inhibition: The carboxylic acid can coordinate to the palladium catalyst, potentially deactivating it.[10] The basic piperidine nitrogen can also act as a ligand, interfering with the desired catalytic activity.
-
Poor Solubility: The zwitterionic nature of the molecule can lead to poor solubility in common Suzuki coupling solvents like toluene or dioxane, hindering the reaction.[11]
-
Base-Mediated Side Reactions: The bases used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃) can cause deprotonation of the carboxylic acid, further affecting solubility and catalyst coordination.
Troubleshooting Recommendations:
-
Protecting Group/Esterification: The most effective strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling. This removes the acidic proton and improves solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid after the coupling is complete.
-
Choice of Catalyst and Ligand: For electron-rich systems or those with potentially coordinating groups, specialized ligands such as SPhos or XPhos may be more effective than standard phosphine ligands like PPh₃.[12]
-
Solvent System: Using a more polar solvent system, such as DMF or a mixture of dioxane and water, may improve the solubility of the starting material.[11]
Part 3: Purification Challenges
The physical properties of 5-Amino-2-piperidin-1-yl-benzoic acid and its derivatives can make purification difficult.
FAQ 4: How can I effectively purify my product, which appears to be zwitterionic and has poor solubility?
The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group can lead to zwitterion formation, resulting in high polarity and poor solubility in many common organic solvents.[4][13][14]
Purification Strategies:
-
pH Adjustment during Extraction:
-
To extract into an organic layer, the aqueous layer should be acidified (e.g., with 1M HCl) to protonate the piperidine nitrogen and ensure the carboxylic acid is in its neutral form.
-
Conversely, to wash away acidic impurities, the organic layer can be washed with a basic aqueous solution (e.g., saturated NaHCO₃), which will deprotonate the carboxylic acid and move the desired compound into the aqueous layer.
-
-
Reverse-Phase Chromatography: For highly polar, zwitterionic compounds that are difficult to purify by normal-phase silica gel chromatography, reverse-phase chromatography (C18 silica) is often the method of choice. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is typically used.
-
Ion-Exchange Chromatography: This technique can be very effective for separating zwitterionic compounds from neutral impurities.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.
Experimental Protocols
Protocol 1: Robust Amide Coupling using HATU
This protocol is recommended for coupling 5-Amino-2-piperidin-1-yl-benzoic acid with a primary or secondary amine.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq) in anhydrous DMF.
-
Add the amine coupling partner (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protecting the 5-Amino Group with Boc Anhydride
-
Dissolve 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium hydroxide (1.1 eq) and stir until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a minimal amount of 1,4-dioxane.
-
Stir the reaction at room temperature for 4-6 hours.
-
Once the reaction is complete (monitored by TLC), acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.
References
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
- Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents.
- Reddit. (2022).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PubMed. (2024). Piperidine and piperazine analogs in action: zinc(II)
- American Pharmaceutical Review. (2014).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PMC. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- PMC. (2021).
- PMC. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- Late‐Stage Amination of Drug‐Like Benzoic Acids. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Semantic Scholar. (2016).
- Google Patents. (n.d.). US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
- Growing Science. (2022).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- BenchChem. (2025). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- PubMed. (2024).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Analyst (RSC Publishing). (n.d.).
- Clickable coupling of carboxylic acids and amines at room temperature medi
- ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- PubMed. (2024).
- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (2025).
- ResearchGate. (n.d.). (PDF) 2-Amino-5-nitrobenzoic acid.
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- PMC. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. Zwitterionic oligomers of 3-aminobenzoic acid on screen-printed electrodes: structure, properties and forensic application - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.globalso.com [file.globalso.com]
- 7. growingscience.com [growingscience.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-piperidin-1-yl-benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 5-Amino-2-piperidin-1-yl-benzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis, with a focus on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2]
I. Introduction to the Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid
5-Amino-2-piperidin-1-yl-benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the cross-coupling of an aryl halide with piperidine. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[1] However, the bifunctional nature of the starting material, typically 2-halo-5-aminobenzoic acid or 2-halo-5-nitrobenzoic acid, presents unique challenges that require careful optimization of reaction conditions.
A common synthetic approach involves the palladium-catalyzed coupling of 2-bromo-5-nitrobenzoic acid with piperidine, followed by the reduction of the nitro group. This two-step process is often preferred to avoid potential side reactions associated with the free amino group during the coupling reaction.
II. Experimental Workflow & Methodology
The following diagram outlines a typical experimental workflow for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid, highlighting key decision points and optimization parameters.
Caption: A typical two-step synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Detailed Protocol: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid (Intermediate)
This protocol is adapted from a similar synthesis of 5-nitro-2-(1-pyrrolidinyl)benzoic acid and serves as a starting point for optimization.[3]
-
Reaction Setup: To a dry, oven-baked flask, add 2-bromo-5-nitrobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or dioxane) to the flask, followed by piperidine (1.2 eq).
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-nitro-2-(piperidin-1-yl)benzoic acid.
Detailed Protocol: Reduction of 5-Nitro-2-(piperidin-1-yl)benzoic acid
-
Reaction Setup: Dissolve the intermediate, 5-nitro-2-(piperidin-1-yl)benzoic acid (1.0 eq), in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate and purge with hydrogen gas (balloon pressure is often sufficient). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization to afford 5-Amino-2-piperidin-1-yl-benzoic acid.
III. Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not proceeding to completion. What are the common causes?
A1: Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. The amine substrate itself can sometimes act as an inhibitor; adding a slight excess of the phosphine ligand can help stabilize the catalyst.
-
Impure Reagents: The purity of starting materials, especially the amine, is critical. Impurities can poison the catalyst. Consider distilling liquid amines and recrystallizing solid starting materials.
-
Incorrect Base: The choice of base is crucial. While strong bases like NaOtBu can accelerate the reaction, they may not be compatible with other functional groups. For substrates with sensitive functionalities, weaker bases like K₃PO₄ or Cs₂CO₃ are recommended, although this may require higher temperatures or longer reaction times.[2]
-
Solvent Choice: The solvent can influence reaction rates and solubility of intermediates. Toluene and dioxane are common choices. For aryl iodides, less polar solvents like toluene can be beneficial to prevent inhibition by the iodide salt formed.
Q2: I am observing significant formation of a dehalogenated side product (hydrodehalogenation). How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction. It can be minimized by:
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are designed to promote the desired reductive elimination over side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination.
-
Water Content: Ensure anhydrous conditions, as water can be a proton source for this side reaction.
Q3: The purification of the final product, 5-Amino-2-piperidin-1-yl-benzoic acid, is challenging due to its solubility. What are some effective purification strategies?
A3: The amphoteric nature of this molecule, containing both a basic amino group and an acidic carboxylic acid group, can make purification tricky.
-
Acid-Base Extraction: During the workup, carefully adjusting the pH of the aqueous phase can help separate the product from non-polar impurities. The product will be soluble in acidic aqueous solution (as the ammonium salt) and basic aqueous solution (as the carboxylate salt).
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective final purification step.
-
Affinity Chromatography: For challenging purifications, specialized techniques like affinity chromatography using resins with affinity for aminobenzoic acid derivatives could be explored.[4]
IV. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a pre-catalyst or ensure proper in-situ activation. - Handle catalyst and ligands in a glovebox. - Increase ligand to palladium ratio slightly. |
| 2. Poor Quality Reagents | - Purify starting materials (distill piperidine, recrystallize aryl halide). - Use anhydrous and degassed solvents. | |
| 3. Inappropriate Base/Solvent Combination | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). - Try alternative solvents (e.g., dioxane, toluene, THF). | |
| Formation of Diarylamine Byproduct | 1. Over-reaction of the primary amine product | - Use a slight excess of the aryl halide. - Employ bulky ligands that disfavor the second amination. |
| Hydroxylation of Aryl Halide | 1. Presence of water or hydroxide ions | - Use a non-hydroxide base (e.g., K₃PO₄). - Ensure strictly anhydrous reaction conditions. |
| Incomplete Nitro Group Reduction | 1. Inactive Hydrogenation Catalyst | - Use fresh Pd/C catalyst. - Ensure the reaction mixture is vigorously stirred to facilitate catalyst contact. |
| 2. Insufficient Hydrogen Pressure | - Ensure the system is properly sealed and purged with hydrogen. - Consider increasing hydrogen pressure if equipment allows. |
V. Characterization of 5-Amino-2-piperidin-1-yl-benzoic acid
-
¹H NMR: Expect signals corresponding to the aromatic protons on the benzoic acid ring, the protons of the piperidine ring, and the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and piperidinyl groups.
-
¹³C NMR: Signals for the aromatic carbons, the carbons of the piperidine ring, and the carboxyl carbon should be observable.
-
FTIR: Look for characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carboxylic acid, and C-N stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂O₂) should be observed.
VI. Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting a failing Buchwald-Hartwig amination reaction.
Caption: A logical flowchart for troubleshooting common issues in the Buchwald-Hartwig amination.
References
-
PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Available from: [Link]
-
PrepChem. Synthesis of 5-amino-2-(1-pyrrolidinyl)benzoic acid. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available from: [Link]
-
MDPI. Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Available from: [Link]
Sources
Technical Support Center: Stability Testing of 5-Amino-2-piperidin-1-yl-benzoic acid Solutions
Welcome to the technical support center for the stability testing of 5-Amino-2-piperidin-1-yl-benzoic acid solutions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your stability studies. As a molecule combining an aromatic amine, a carboxylic acid, and a piperidine ring, its stability profile is multifaceted and requires careful consideration of various environmental factors.[1] This resource provides field-proven insights and scientifically grounded protocols to navigate the complexities of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the stability testing of 5-Amino-2-piperidin-1-yl-benzoic acid solutions. Each problem is followed by potential causes and actionable solutions, rooted in established scientific principles.
Issue 1: Rapid Degradation of the Analyte in Solution at Room Temperature
You've prepared a stock solution of 5-Amino-2-piperidin-1-yl-benzoic acid in a common solvent, but subsequent analysis shows a significant decrease in the parent compound concentration even after a short period at ambient temperature.
-
Potential Cause 1: Oxidation of the Aromatic Amine. Aromatic amines are generally susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in the formation of colored degradation products.[2] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity.[2]
-
Solution 1: Controlled Storage and Handling.
-
Minimize Light Exposure: Prepare and store solutions in amber-colored vials or glassware wrapped in aluminum foil to protect against photolytic degradation.[3] ICH Q1B guidelines provide a framework for photostability testing.[3]
-
Inert Atmosphere: Purge the headspace of your storage container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Temperature Control: Studies on other aromatic amines have shown reduced recovery at 20°C, indicating instability.[4] Immediate storage of solutions at refrigerated (2-8°C) or frozen (-20°C or -70°C) temperatures is crucial to attenuate degradation.[4] Long-term stability for some aromatic amines has been demonstrated for up to 14 months at -70°C.[4]
-
-
Potential Cause 2: pH-Mediated Hydrolysis. The stability of compounds with functional groups like amines and carboxylic acids can be highly pH-dependent.[5] Acidic or basic conditions can catalyze hydrolytic degradation.[6] For instance, primary aromatic amines have shown stability issues in acidic media.[7]
-
Solution 2: pH Optimization and Buffer Selection.
-
Determine the pH of Maximum Stability: Conduct a pH-stability profile by preparing the solution in a series of buffers across a relevant pH range (e.g., pH 3-9). Analyze the samples at various time points to identify the pH at which the compound is most stable.
-
Use Appropriate Buffers: Once the optimal pH is determined, use a suitable buffer system to maintain this pH throughout the experiment. Be mindful that the buffer components themselves should not react with the analyte.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram During HPLC Analysis
During the analysis of your stability samples using High-Performance Liquid Chromatography (HPLC), you observe new, unidentified peaks that were not present in the initial sample.
-
Potential Cause 1: Forced Degradation Products. The stress conditions applied during stability studies (e.g., acid, base, oxidation, heat, light) are designed to accelerate degradation and identify potential degradation products.[8][9]
-
Solution 1: Systematic Forced Degradation Studies.
-
Follow ICH Guidelines: Conduct forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A).[8] This involves intentionally exposing the drug substance to conditions such as hydrolysis, oxidation, photolysis, and thermal stress to generate degradation products.[3][9]
-
Characterize Degradants: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the degradation products.[10] Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Understanding the degradation pathways is a key objective of these studies.[9]
-
-
Potential Cause 2: Interaction with Excipients or Container. In formulated products, the analyte may interact with other components or leachables from the container closure system.
-
Solution 2: Comprehensive Compatibility Studies.
-
Analyte-Excipient Studies: Test the stability of the analyte in the presence of each excipient individually to identify any incompatibilities.
-
Container Interaction Studies: Store the solution in the intended final packaging and monitor for the appearance of new peaks that may be due to leaching from the container material.
-
Issue 3: Poor Reproducibility of Stability Data
You are observing significant variability in the stability results between different batches of experiments conducted under seemingly identical conditions.
-
Potential Cause 1: Inconsistent Environmental Conditions. Minor variations in temperature, light exposure, or humidity can have a significant impact on the rate of degradation.
-
Solution 1: Tightly Controlled Experimental Environment.
-
Calibrated Equipment: Ensure that all equipment used for stability studies, such as ovens, humidity chambers, and light exposure chambers, are properly calibrated and maintained.
-
Standardized Procedures: Adhere strictly to a detailed Standard Operating Procedure (SOP) for sample preparation, storage, and analysis to minimize variability.
-
-
Potential Cause 2: Issues with the Analytical Method. The analytical method used to quantify the analyte and its degradation products may not be robust or stability-indicating.
-
Solution 2: Method Validation.
-
Stability-Indicating Method: The analytical method must be validated to demonstrate that it can accurately measure the decrease in the active ingredient's concentration due to degradation.[9] This involves showing that the peaks for the degradants are well-resolved from the parent compound and from each other.
-
Method Robustness: Test the analytical method's performance with small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature to ensure it remains reliable.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of 5-Amino-2-piperidin-1-yl-benzoic acid solutions.
Q1: What are the primary degradation pathways for a molecule like 5-Amino-2-piperidin-1-yl-benzoic acid?
A1: Given its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored polymeric products.
-
Hydrolysis: While the amide bond in the piperidine ring is generally stable, extreme pH and temperature conditions could potentially lead to hydrolysis. The carboxylic acid group itself is stable but can influence the overall molecule's solubility and reactivity at different pH values.
-
Photodegradation: Aromatic compounds are often sensitive to light, which can induce photochemical reactions.
Q2: What are the recommended storage conditions for a stock solution of 5-Amino-2-piperidin-1-yl-benzoic acid?
A2: Based on the general stability of aromatic amines, the following storage conditions are recommended to minimize degradation:
-
Temperature: For short-term storage (days), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), freezing at -20°C or -70°C is recommended.[4]
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For highly sensitive applications, storing under an inert atmosphere (nitrogen or argon) can prevent oxidation.
Q3: Which analytical techniques are most suitable for stability testing of this compound?
A3: The most widely used and recommended technique is High-Performance Liquid Chromatography (HPLC) , often with a UV or photodiode array (PDA) detector.[10] This method allows for the separation and quantification of the parent compound and its degradation products.[10] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is a powerful tool.[11]
Q4: How do I design a forced degradation study for this compound?
A4: A forced degradation study should be designed to expose the compound to a range of stress conditions to identify potential degradation pathways.[8][9] A typical study would include:
-
Acid and Base Hydrolysis: Treat the solution with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).[3]
-
Oxidation: Expose the solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the drug substance.[3]
Section 3: Experimental Protocols & Data Presentation
Protocol: pH-Stability Profile of 5-Amino-2-piperidin-1-yl-benzoic acid
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Solution Preparation: Prepare a stock solution of 5-Amino-2-piperidin-1-yl-benzoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis. The final organic solvent concentration should be low to minimize its effect on pH.
-
Incubation: Store the buffered solutions in a temperature-controlled environment (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. The pH at which the degradation rate is the slowest is the pH of maximum stability.
Data Presentation: Example pH-Stability Data
| pH | Initial Concentration (µg/mL) | Concentration at 48h (µg/mL) | % Remaining |
| 3.0 | 100.2 | 85.1 | 84.9 |
| 5.0 | 99.8 | 95.3 | 95.5 |
| 7.0 | 100.1 | 98.9 | 98.8 |
| 9.0 | 99.9 | 92.4 | 92.5 |
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study of 5-Amino-2-piperidin-1-yl-benzoic acid.
References
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
- 2-Aminobenzoate Degradation Pathway. (n.d.). Eawag-BBD.
- Analytical Techniques In Stability Testing. (2025-03-24). Separation Science.
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023-02-25). MDPI.
- Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (n.d.). ResearchGate.
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025-12-18).
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025-11-01). ResearchGate.
- Biotransformation of para-aminobenzoic acid and salicylic acid by PMN. (n.d.). National Institutes of Health.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.).
- Proposed partial 3-aminobenzoate degradation pathway and physical map... (n.d.). ResearchGate.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
- Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... (n.d.). ResearchGate.
- A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. (n.d.). Benchchem.
- Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. (n.d.). FEMS Microbiology Ecology, Oxford Academic.
- Drug Stability Testing and Analysis. (n.d.). Hudson Lab Automation.
- 5-Amino-2-(piperidin-1-yl)benzoic acid. (n.d.). BLDpharm.
Sources
- 1. 65989-46-0|5-Amino-2-(piperidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 5. hudsonlabautomation.com [hudsonlabautomation.com]
- 6. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic Acid
Introduction
Welcome to the technical support guide for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid. This molecule is a key building block in pharmaceutical development, particularly as a precursor for novel kinase inhibitors and other therapeutic agents. The most common synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. While theoretically straightforward, this synthesis is often plagued by the formation of specific, difficult-to-remove by-products.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize impurities, maximize yield, and achieve high batch-to-batch consistency.
Core Synthetic Pathway Overview
The primary route to 5-Amino-2-piperidin-1-yl-benzoic acid involves two key transformations. Understanding the flow of this process is the first step in troubleshooting potential issues.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Problem 1: My reaction is sluggish or incomplete, even after extended reaction times.
-
Potential Cause 1: Insufficient Temperature. The aromatic ring is deactivated by the carboxylate group, making the SNAr reaction require significant thermal energy.
-
Solution 1: Gradually increase the reaction temperature. For a solvent like DMSO, a range of 80-120 °C is typically required. Monitor the reaction progress every 1-2 hours by TLC or UPLC to avoid decomposition at higher temperatures.
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for reaction efficiency. The base must be strong enough to deprotonate piperidine but not so strong as to cause side reactions. The solvent must be polar aprotic to solvate the cation and facilitate the reaction.
-
Solution 2: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this step, as it is largely insoluble and provides a solid surface for the reaction to proceed, minimizing side reactions in the solution phase. DMSO and DMF are excellent solvent choices due to their high boiling points and ability to dissolve the reactants.
Problem 2: I am observing a significant amount of a dimeric by-product.
-
Potential Cause: Intermolecular Self-Condensation. At elevated temperatures, the highly reactive intermediate can undergo self-condensation where the piperidine of one molecule displaces the nitro group of another, or other complex oligomerizations.
-
Solution:
-
Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure the 2-fluoro-5-nitrobenzoic acid is consumed quickly, minimizing its availability for self-reaction.
-
Slow Addition: Add the piperidine dropwise to the heated solution of the fluoro-benzoic acid and base. This keeps the instantaneous concentration of the nucleophile low, favoring the desired intramolecular reaction.
-
Caption: Troubleshooting workflow for the SNAr step.
Step 2: Nitro Group Reduction
Problem 3: The reduction is incomplete, and I see multiple spots on TLC, some of which may be nitroso or hydroxylamine intermediates.
-
Potential Cause 1: Catalyst Inactivity or Insufficient Reducing Agent. Catalytic hydrogenation (e.g., H₂/Pd/C) can be prone to catalyst poisoning. Chemical reductions (e.g., SnCl₂, Fe/HCl) require the correct stoichiometry.
-
Solution 1: For chemical reductions, using a significant excess of the reducing agent is often necessary. A common and robust method is the use of tin(II) chloride (SnCl₂) in an acidic medium like ethanol or ethyl acetate. Typically, 3 to 5 equivalents of SnCl₂ are required for a complete and clean reduction. For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged of air.
-
Potential Cause 2: Precipitation of the Starting Material. The nitro-intermediate may have limited solubility in the reaction solvent, preventing it from fully reacting with the reducing agent.
-
Solution 2: Ensure a co-solvent is used if necessary to fully dissolve the starting material. For SnCl₂ reductions, a mixture of ethanol and ethyl acetate often works well to maintain solubility throughout the reaction. Gentle heating (40-50 °C) can also improve solubility and reaction kinetics.
Problem 4: My final product is discolored (often pink, purple, or brown) even after purification.
-
Potential Cause: Air Oxidation of the Aminophenyl Group. Aromatic amines, especially those with electron-donating groups, are highly susceptible to air oxidation, forming colored quinone-imine type impurities. This is a very common issue with this class of compounds.
-
Solution:
-
Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Antioxidant Addition: During workup and isolation, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous phases. This will scavenge dissolved oxygen and reduce any oxidized impurities back to the desired amine.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.
-
| Parameter | Problem | Recommended Action | Expected Outcome |
| Step 1: Temp | Incomplete Reaction | Increase to 100-120 °C | Reaction completion within 4-6h |
| Step 1: Reagents | Dimer Formation | Use 1.1 eq. Piperidine, slow addition | Dimer by-product <2% by UPLC |
| Step 2: Reagents | Incomplete Reduction | Use 4-5 eq. SnCl₂·2H₂O | Full conversion to amine |
| Product Isolation | Product Discoloration | Add Na₂S₂O₄ during workup | Off-white to light-beige solid |
Recommended Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic Acid (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzoic acid (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO (approx. 5 mL per gram of starting material).
-
Begin vigorous stirring and heat the mixture to 110 °C.
-
In a separate vial, dissolve piperidine (1.1 eq.) in a small amount of DMSO.
-
Add the piperidine solution dropwise to the reaction mixture over 30 minutes.
-
Maintain the temperature at 110 °C and monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-6 hours.
-
Cool the mixture to room temperature and pour it into a beaker of ice-water (10x the volume of DMSO).
-
Acidify the aqueous solution to pH ~2-3 using 3M HCl. A yellow precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath.
-
Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Protocol 2: Synthesis of 5-Amino-2-(piperidin-1-yl)benzoic Acid (Final Product)
-
To a round-bottom flask under a nitrogen atmosphere, add the 5-nitro-2-(piperidin-1-yl)benzoic acid (1.0 eq.) and ethanol (approx. 10 mL per gram).
-
In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq.) in concentrated HCl (approx. 2 mL per gram of tin salt). Caution: Exothermic.
-
Add the acidic tin solution to the suspension of the nitro compound.
-
Heat the reaction mixture to 60 °C. It should become a clear solution.
-
Monitor the reaction by TLC or UPLC until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly basify the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: Vigorous gas evolution. A thick, white precipitate of tin salts will form.
-
Add a small amount of sodium dithionite (Na₂S₂O₄, ~50 mg) to the mixture.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as an off-white solid.
References
-
Title: Synthesis and biological evaluation of novel 2-(piperidin-1-yl)benzamide derivatives as potential antipsychotic agents. Source: Bioorganic & Medicinal Chemistry Letters. [Link]
-
Title: A practical synthesis of 5-amino-2-(piperidin-1-yl)benzoic acid. Source: Organic Process Research & Development. [Link]
-
Title: The Use of Sodium Dithionite for the Reduction of Aromatic Nitro Compounds. Source: Synthetic Communications. [Link]
Technical Support Center: Scaling Up the Production of 5-Amino-2-piperidin-1-yl-benzoic acid
Introduction: This guide provides comprehensive technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-2-piperidin-1-yl-benzoic acid. As a key intermediate in various pharmaceutical development programs, ensuring a robust, scalable, and safe production process is paramount. This document offers in-depth troubleshooting advice, detailed protocols, and critical safety information based on established chemical principles and field-proven insights.
Synthetic Pathway Overview
The most common and industrially viable route for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid involves a two-step process. This pathway is advantageous due to the availability of starting materials and the generally high-yielding nature of the reactions.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : This step involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by piperidine to form the intermediate, 5-nitro-2-(piperidin-1-yl)benzoic acid.
-
Step 2: Nitro Group Reduction : The nitro group of the intermediate is then reduced to a primary amine, yielding the final product. Catalytic hydrogenation is a common and clean method for this transformation.
Caption: Two-step synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful SNAr reaction in Step 1?
A1: Temperature control is paramount. While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the formation of byproducts through decarboxylation or other side reactions. A temperature range of 80-120°C is typically effective, depending on the solvent used.
Q2: Why is catalytic hydrogenation preferred for the nitro reduction in Step 2?
A2: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is highly efficient and selective for the reduction of nitro groups. It is considered a "green" chemistry approach as it avoids the use of stoichiometric metal reductants (like iron or tin), which generate large amounts of metallic waste that can be difficult to remove from the product and require significant waste treatment on a large scale.
Q3: Can I use a different starting material, for example, 2-fluoro-5-nitrobenzoic acid?
A3: Yes, a fluoro-substituted starting material would likely be more reactive in the SNAr step due to the higher electronegativity of fluorine, which better activates the ring for nucleophilic attack. This could allow for milder reaction conditions (lower temperature or shorter reaction time). However, 2-chloro-5-nitrobenzoic acid is often chosen due to its lower cost and wider availability for industrial-scale production.
Q4: How does the choice of base impact Step 1?
A4: The base is crucial for neutralizing the HCl byproduct formed during the reaction. An inorganic base like potassium carbonate (K₂CO₃) is a common choice as it is inexpensive, effective, and easily removed during workup. Using an excess of piperidine can also serve as the base, but this can complicate purification and is less atom-economical.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Part 1: Step 1 - Nucleophilic Aromatic Substitution (SNAr)
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient temperature. 2. Ineffective mixing or poor solubility of reagents. 3. Deactivated starting material or impure piperidine. | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring by HPLC. 2. On scale-up, ensure adequate agitation. Consider a co-solvent like DMSO to improve solubility. 3. Verify the purity of starting materials by NMR or GC-MS. Use freshly distilled piperidine if necessary. |
| Formation of Dark-Colored Impurities | 1. Reaction temperature is too high, causing decomposition. 2. Presence of oxygen leading to oxidative side reactions. | 1. Lower the reaction temperature. Perform a time-course study to find the optimal balance between reaction rate and impurity formation. 2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially during prolonged heating at scale. |
| Difficult Product Isolation / Oily Product | 1. Incomplete reaction leaving unreacted starting materials. 2. Presence of residual high-boiling solvent (e.g., DMSO). | 1. Ensure the reaction has gone to completion via TLC or HPLC analysis before initiating workup. 2. During workup, after acidification and filtration, wash the crude product thoroughly with water to remove residual solvents and salts. Consider a re-slurry in a non-polar solvent like hexanes to remove organic-soluble impurities. |
Part 2: Step 2 - Nitro Group Reduction
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls or is Incomplete | 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or poor gas dispersion. 3. Low catalyst loading. | 1. Ensure the intermediate from Step 1 is free of impurities that could poison the catalyst (e.g., sulfur compounds). Filter the reaction mixture through a pad of celite before adding the catalyst. 2. On scale, ensure efficient stirring to facilitate gas-liquid mass transfer. Increase hydrogen pressure within the safe limits of the reactor. 3. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Formation of Byproducts (e.g., Azo or Azoxy compounds) | 1. Incomplete reduction due to localized hydrogen starvation. 2. Reaction pH is not optimal. | 1. Improve agitation to ensure homogenous distribution of hydrogen. Maintain a constant, positive hydrogen pressure. 2. The reaction is typically run under neutral conditions. The presence of the carboxylic acid and the amine product can influence the local pH. While less common for Pd/C, consider buffering if issues persist. |
| Product is Contaminated with Palladium | 1. Catalyst fines passing through the filter. 2. Inadequate filtration procedure. | 1. Use a filter aid like Celite® for the filtration of the catalyst. Ensure the filter paper pore size is appropriate. 2. For scale-up, consider using a cartridge filter system. Perform a hot filtration if the product has limited solubility at room temperature. Test the final product for residual palladium using ICP-MS. |
| Product Discoloration (Turns Pink/Brown on Standing) | 1. Air oxidation of the aromatic amine product. | 1. Minimize the product's exposure to air and light. Dry the final product under a nitrogen or argon stream. 2. Store the final product in an airtight, light-resistant container under an inert atmosphere. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid (Intermediate)
Lab Scale (Illustrative)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and potassium carbonate (13.7 g, 99.2 mmol).
-
Reagent Addition: Add ethanol (100 mL) followed by piperidine (5.9 mL, 59.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Add 100 mL of deionized water to the mixture. While stirring, slowly acidify with 2M HCl until the pH is ~2-3. A yellow precipitate will form.
-
Purification: Stir the slurry for 30 minutes in an ice bath. Collect the solid by vacuum filtration, washing with cold water (2 x 50 mL). Dry the solid in a vacuum oven at 50°C overnight.
-
Expected Yield: 11.0 - 12.0 g (88-96%)
-
Self-Validation: The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
-
Technical Support Center: Resolving Inconsistencies in 5-Amino-2-piperidin-1-yl-benzoic acid Assays
Welcome to the technical support center for assays involving 5-Amino-2-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during the analytical characterization of this molecule. Drawing from extensive experience in chromatographic and spectroscopic analysis of complex small molecules, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding the Molecule
5-Amino-2-piperidin-1-yl-benzoic acid is a unique molecule possessing structural features that can present challenges in analytical assays. Its aromatic amine and carboxylic acid moieties, combined with the piperidine ring, contribute to its specific physicochemical properties. Inconsistencies in assay results often stem from a lack of understanding of how these functional groups interact with different analytical systems, particularly in High-Performance Liquid Chromatography (HPLC). This guide will deconstruct these challenges and provide logical, science-backed solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the analysis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Q1: I am observing significant peak tailing in my HPLC chromatogram for 5-Amino-2-piperidin-1-yl-benzoic acid. What is the likely cause and how can I resolve it?
-
A1: Peak tailing for this compound is often due to secondary interactions between the basic piperidine nitrogen and residual, un-capped silanols on the silica-based stationary phase of your HPLC column. The primary amine on the aromatic ring can also contribute to this phenomenon. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is critical. 5-Amino-2-piperidin-1-yl-benzoic acid has both an acidic (carboxylic acid) and basic (amino groups) functional group. Operating at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the amino groups, reducing their interaction with the stationary phase.
-
Use of an Appropriate Column: Employing a column with end-capping or a hybrid particle technology can significantly reduce peak tailing by minimizing the availability of free silanol groups.
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, leading to improved peak symmetry.
-
Q2: My assay results for 5-Amino-2-piperidin-1-yl-benzoic acid are showing poor reproducibility, with retention times shifting between runs. What should I investigate?
-
A2: Retention time shifts are a common issue in HPLC and can be particularly pronounced with polar, ionizable compounds like 5-Amino-2-piperidin-1-yl-benzoic acid. The following factors should be investigated:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, is a primary cause of retention time drift. Ensure accurate and consistent preparation for every run.
-
Column Equilibration: Insufficient column equilibration before starting a sequence of injections can lead to shifting retention times. It is crucial to allow the column to fully equilibrate with the mobile phase.
-
Temperature Fluctuations: Variations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time. The use of a column oven is highly recommended to maintain a stable temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, shifting retention times.
-
Q3: I am concerned about the stability of 5-Amino-2-piperidin-1-yl-benzoic acid in my sample solutions. What precautions should I take?
-
A3: Aromatic amines can be susceptible to oxidative degradation, which may be catalyzed by light or trace metals. To ensure the stability of your samples and standards:
-
Use of Amber Vials: Protect your solutions from light by using amber glass or UV-protected vials.
-
Fresh Preparation: Prepare your sample and standard solutions fresh daily, if possible. If longer-term storage is necessary, conduct stability studies to determine the appropriate storage conditions (e.g., refrigeration, freezing) and duration.
-
Solvent Choice: Dissolve your compound in a high-purity, degassed solvent. The presence of dissolved oxygen can promote oxidation.
-
Q4: What are the potential process-related impurities I should be aware of during the analysis of 5-Amino-2-piperidin-1-yl-benzoic acid?
-
A4: The synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid can potentially lead to several process-related impurities. While specific impurities depend on the synthetic route, common possibilities include:
-
Starting Material Carryover: Incomplete reaction of starting materials can lead to their presence in the final product.
-
Isomeric Impurities: Positional isomers may form during the synthesis.
-
By-products of Side Reactions: Undesired side reactions can generate structurally related impurities.
-
A thorough understanding of the synthetic pathway is essential for identifying potential impurities.[1]
-
Troubleshooting Guide for HPLC Assays
This section provides a structured approach to troubleshooting common issues encountered during the HPLC analysis of 5-Amino-2-piperidin-1-yl-benzoic acid.
Chromatographic Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Incorrect wavelength setting on the UV detector. | Verify the UV absorbance maximum of 5-Amino-2-piperidin-1-yl-benzoic acid in your mobile phase and set the detector accordingly. |
| Sample degradation. | Prepare fresh samples and standards and store them under appropriate conditions (e.g., protected from light, refrigerated). | |
| Leak in the HPLC system. | Check for leaks at all fittings and connections from the pump to the detector. | |
| Ghost Peaks | Contamination in the mobile phase or injection system. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your autosampler method. |
| Carryover from a previous injection. | Inject a blank (mobile phase) after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure. | |
| Split Peaks | Column void or partially blocked frit. | Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Contaminated mobile phase or column. | Use fresh, high-purity mobile phase. If the problem persists, flush the column with a strong solvent. | |
| Detector lamp aging. | Check the detector lamp's energy output. If it is low, the lamp may need to be replaced. |
Experimental Workflow & Protocols
A robust analytical method is the foundation of reliable and consistent results. Below is a detailed, step-by-step protocol for a reverse-phase HPLC method suitable for the quantification of 5-Amino-2-piperidin-1-yl-benzoic acid.
Protocol: Quantification of 5-Amino-2-piperidin-1-yl-benzoic acid by RP-HPLC
1. Materials and Reagents:
-
5-Amino-2-piperidin-1-yl-benzoic acid reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Formic acid (88% or higher)
-
Methanol (HPLC grade or higher)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or 280 nm for similar compounds) |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Amino-2-piperidin-1-yl-benzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 5-Amino-2-piperidin-1-yl-benzoic acid in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before running samples, perform at least five replicate injections of a mid-range working standard.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
6. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of 5-Amino-2-piperidin-1-yl-benzoic acid in the samples by comparing their peak areas to the calibration curve.
Visualizing the Troubleshooting Process
To aid in the logical diagnosis of issues, the following diagrams illustrate key concepts and workflows.
Caption: Interactions of the analyte with the stationary phase.
References
-
Comparison of methods for determination of para-aminobenzoic acid (PABA). (1996). Journal of Food and Drug Analysis, 4(1). Available at: [Link]
-
PubChem. (n.d.). 5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid. Retrieved January 1, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to the Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid.
- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018). International Journal of ChemTech Research, 11(02), 370-376.
- Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. (2025).
-
PubChem. (n.d.). 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid. Retrieved January 1, 2026, from [Link]
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules, 21(8), 1041.
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). Archiv der Pharmazie, 352(10), 1900115.
- HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? (2019).
-
SpectraBase. (n.d.). 5-Amino-2-anilino-benzoic acid. Retrieved January 1, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved January 1, 2026, from [Link]
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2005). Organic Process Research & Development, 9(3), 318-324.
- VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. (2017).
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals, 16(11), 1584.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal, 11(1), 43.
-
SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid. Retrieved January 1, 2026, from [Link]
- Williams, R. (2022).
- EPFL. (n.d.).
- 2-Amino-5-nitrobenzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o511.
-
CAS Common Chemistry. (n.d.). 5-Nitro-2-[(2-phenylethyl)amino]benzoic acid. Retrieved January 1, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid. Retrieved January 1, 2026, from [Link]
-
PubChem. (n.d.). 2-{2-[4-(2-Oxo-4H-benzo[d]o[2][3]xazin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. Retrieved January 1, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid. Retrieved January 1, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved January 1, 2026, from [Link]
- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2016). Methods in Molecular Biology, 1378, 55-63.
- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). The Journal of Organic Chemistry, 84(15), 9487-9499.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
PubChem. (n.d.). 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide. Retrieved January 1, 2026, from [Link]
-
PubChem. (n.d.). (4R,5R)-5-Amino-1-[2-(1,3-benzodioxol-5-YL)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one. Retrieved January 1, 2026, from [Link]
- A new UV-sensitive heterocyclic amino acid from pea seedlings: 2-alanyl-3-isoxazolin-5-one. (1969).
Sources
Technical Support Center: Investigating the Degradation Pathways of 5-Amino-2-piperidin-1-yl-benzoic acid
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Amino-2-piperidin-1-yl-benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation into the stability of 5-Amino-2-piperidin-1-yl-benzoic acid. Where should I begin?
A1: The most systematic approach is to conduct forced degradation (stress testing) studies.[1][2][3] These studies intentionally expose the molecule to harsh conditions to accelerate degradation, allowing you to identify potential degradants and establish degradation pathways in a compressed timeframe.[4] The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide a framework for stability testing and suggest key stress conditions to evaluate.[1]
A logical starting point is to subject a solution of 5-Amino-2-piperidin-1-yl-benzoic acid to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 70°C (in solid state and in solution)
-
Photolytic Stress: Exposure to UV and visible light (as per ICH Q1B guidelines)
The goal is to achieve 5-20% degradation of the parent molecule.[5] If you observe no degradation, you may need to increase the stressor concentration, temperature, or duration. Conversely, if you see complete degradation, the conditions are too harsh and should be attenuated.
Q2: Based on its structure, what are the most probable degradation pathways for 5-Amino-2-piperidin-1-yl-benzoic acid?
A2: The structure of 5-Amino-2-piperidin-1-yl-benzoic acid contains several functional groups susceptible to degradation:
-
Aromatic Amine (-NH₂): This group is highly susceptible to oxidation , which can lead to the formation of nitroso, nitro, or colored polymeric impurities. Amines are known to be prone to electron transfer oxidation.[4]
-
Tertiary Amine (Piperidine Nitrogen): The nitrogen in the piperidine ring can also be oxidized to form an N-oxide .
-
Carboxylic Acid (-COOH): This group can undergo decarboxylation under thermal stress, especially if there are electron-donating groups on the aromatic ring that can stabilize a resulting carbanion.
-
Piperidine Ring: While generally stable, under harsh acidic or oxidative conditions, ring-opening reactions could theoretically occur.
-
Aromatic Ring: The electron-rich aromatic ring, activated by the amino group, could be susceptible to oxidative degradation .
A hypothetical degradation pathway is visualized below. Your experimental data will be crucial in confirming which of these pathways are relevant.
Caption: Hypothetical degradation pathways for 5-Amino-2-piperidin-1-yl-benzoic acid.
Troubleshooting Guides
Scenario 1: No Degradation Observed
Problem: You have subjected the compound to initial stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours) and your analytical method (e.g., HPLC-UV) shows no significant decrease in the parent peak area and no new peaks.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Stress | Increase the concentration of the stressor (e.g., to 1 M HCl), increase the temperature (e.g., to 80°C), or extend the duration of the study. | The molecule may be intrinsically stable under the initial conditions. A stepwise increase in stress will help find the appropriate level for controlled degradation.[5] |
| Poor Solubility | If using a co-solvent, ensure the compound remains dissolved under the stress conditions. You may need to try a different co-solvent. | Degradation reactions in solution require the molecule to be fully solvated. Precipitation will halt the degradation process. |
| Analytical Method Not Indicating Stability | Review your HPLC method. The degradation products may be co-eluting with the parent peak or may not be UV active at the chosen wavelength. | A stability-indicating method must be able to separate the parent drug from all potential degradation products.[2] Consider using a photodiode array (PDA) detector to screen for peaks at different wavelengths. |
Scenario 2: Too Much Degradation or Multiple Peaks
Problem: Your chromatogram shows that the parent peak has almost disappeared, and there are numerous, small degradation peaks.
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Stress | Reduce the severity of the stress conditions (e.g., lower temperature, shorter time, less concentrated acid/base/oxidant). | Overly harsh conditions can lead to secondary degradation, where the initial degradation products break down further. This complicates pathway elucidation.[5] |
| Secondary Degradation | Analyze samples at earlier time points (e.g., 2, 4, 8, and 12 hours) to identify the primary degradants before they convert to secondary products. | This allows you to build a timeline of degradation and distinguish between primary and subsequent degradation products. |
| Poor Chromatographic Resolution | Optimize your HPLC method. Adjust the gradient, mobile phase composition (pH, organic modifier), or try a different column chemistry. | Co-elution of degradation products can make it impossible to accurately quantify them and elucidate the degradation pathway.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-Amino-2-piperidin-1-yl-benzoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 70°C.
-
Solid: Place a thin layer of the solid compound in an oven at 70°C.
-
-
Photodegradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
For acid/base samples, neutralize the aliquot before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Caption: General workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop a reversed-phase HPLC method capable of separating the parent compound from its degradation products.
| Parameter | Starting Condition | Optimization Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A good starting point for moderately polar compounds. If resolution is poor, consider a phenyl-hexyl or a polar-embedded column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the amine and carboxylic acid groups. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better resolution for aromatic compounds. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is used initially to elute all components. The gradient can then be steepened or flattened to improve separation of key peaks. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | PDA/DAD at 254 nm and 280 nm | A PDA detector allows for monitoring at multiple wavelengths and assessing peak purity. |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on sample concentration and detector sensitivity. |
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Sources
Validation & Comparative
Comparative Validation of 5-Amino-2-piperidin-1-yl-benzoic acid as a Novel PARP1 Inhibitor
A Senior Application Scientist's Guide to In-Vitro and Cellular Characterization
Introduction: The Rationale for Novel PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The therapeutic strategy of PARP inhibition is a prime example of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of SSBs.[3][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to targeted cell death.[3][4]
While several PARP inhibitors (PARPi), including Olaparib, Rucaparib, and Talazoparib, have achieved clinical success, the quest for novel inhibitors with improved selectivity, potency, and potentially different "trapping" efficiencies continues.[5] The trapping of PARP1 on DNA, a mechanism distinct from pure catalytic inhibition, is a significant contributor to the cytotoxicity of many PARPi.[3][5] This guide presents a comprehensive framework for the biological validation of a novel chemical entity, 5-Amino-2-piperidin-1-yl-benzoic acid (hereafter designated as Cmpd-X), as a putative PARP1 inhibitor. We will objectively compare its performance against established alternatives, Olaparib and Talazoparib, providing a logical, stepwise progression from biochemical validation to cellular activity.
I. Biochemical Validation: Assessing Direct Enzymatic Inhibition
The initial and most fundamental step is to ascertain whether Cmpd-X directly inhibits the catalytic activity of PARP1. A robust in-vitro enzymatic assay is the gold standard for determining the half-maximal inhibitory concentration (IC50), a key metric of potency.
Causality Behind Experimental Choices:
We will employ a fluorometric assay that measures the consumption of the PARP1 substrate, nicotinamide adenine dinucleotide (NAD+).[6] This format is highly sensitive, amenable to high-throughput screening, and allows for a direct comparison of inhibitory potency.[7] We will compare the activity of Cmpd-X against Olaparib (a well-established clinical PARPi) and Talazoparib (known for its high PARP trapping efficiency).[5] To assess selectivity, we will also test against PARP2, the closest homolog of PARP1.[6]
Experimental Workflow: PARP1/2 Enzymatic Inhibition Assay
Caption: Workflow for the in-vitro PARP1/2 enzymatic inhibition assay.
Detailed Protocol: Fluorometric PARP1/2 Inhibition Assay
-
Compound Preparation : Prepare a 10 mM stock solution of Cmpd-X, Olaparib, and Talazoparib in 100% DMSO. Perform serial dilutions in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).[6]
-
Enzyme Preparation : Prepare a working solution of recombinant human PARP1 or PARP2 enzyme with activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[6]
-
Assay Plate Setup : To a 384-well black assay plate, add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer).
-
Enzyme Addition : Add 10 µL of the PARP enzyme/activated DNA mixture to each well.
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[6]
-
Reaction Initiation : Start the enzymatic reaction by adding 10 µL of a 5X solution of β-NAD+ to each well.[6]
-
Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection : Stop the reaction and develop the fluorescent signal by adding NAD+ detection reagents according to the manufacturer's protocol (e.g., a kit containing nicotinamidase and a developer).[6]
-
Data Analysis : Read the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Comparative Biochemical Potency
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Cmpd-X | 1.5 | 250 | ~167-fold |
| Olaparib | 5.0 | 1.2 | ~0.24-fold |
| Talazoparib | 1.1 | 1.5 | ~1.4-fold |
Note: Data are hypothetical and for illustrative purposes.
II. Cellular Validation: Quantifying Target Engagement and Downstream Effects
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to validate its activity in a cellular context. This involves confirming target engagement (i.e., inhibiting PARP1 within the cell) and measuring the intended biological consequences.
A. Cellular PARP Activity and PARP Trapping
A key feature differentiating PARP inhibitors is their ability to "trap" PARP enzymes on DNA, which is a major driver of cytotoxicity.[3] We will assess both the inhibition of PARP activity in cells and the trapping efficiency of Cmpd-X.
Causality Behind Experimental Choices:
-
Cellular PARP Inhibition (Western Blot) : We will measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in cells treated with a DNA damaging agent (e.g., H₂O₂). A potent inhibitor will prevent the formation of PAR. This method provides a direct readout of intracellular target inhibition.[6]
-
PARP Trapping (Fluorescence Polarization) : We will utilize a specialized assay to measure the trapping of PARP1 and PARP2 on DNA. This homogeneous assay uses fluorescent DNA probes that show increased fluorescence polarization when a PARP enzyme is "trapped" on it by an inhibitor.[8][9] This allows for a direct comparison of the trapping potential of Cmpd-X, Olaparib, and Talazoparib.[9]
Experimental Workflow: Cellular PARP Inhibition and Trapping
Caption: Workflows for assessing cellular PARP inhibition and trapping.
Detailed Protocols:
1. Cellular PARP Inhibition by Western Blot:
-
Cell Culture : Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat cells with serial dilutions of Cmpd-X, Olaparib, or Talazoparib for 1 hour.
-
DNA Damage : Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes.
-
Lysis : Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Western Blot : Determine protein concentration using a BCA assay. Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against PAR. Use an appropriate loading control (e.g., β-actin).[6]
-
Analysis : Develop the blot using a chemiluminescent substrate and quantify the PAR signal relative to the loading control.
2. PARPtrap™ Assay:
-
Assay Setup : Follow a commercial kit protocol (e.g., BPS Bioscience PARPtrap™).[8][9] This typically involves adding PARP1 or PARP2 enzyme to wells containing a fluorescently labeled DNA probe.
-
Inhibitor Addition : Add serial dilutions of Cmpd-X, Olaparib, or Talazoparib to the wells.
-
Measurement : Read the fluorescence polarization (FP) signal. An increase in FP indicates the trapping of the PARP enzyme on the DNA probe.[8]
-
Data Analysis : Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.
Data Presentation: Comparative Cellular Activity
| Compound | Cellular PAR Inhibition IC50 (nM) | PARP1 Trapping EC50 (nM) | PARP2 Trapping EC50 (nM) |
| Cmpd-X | 10.2 | 15.5 | 850 |
| Olaparib | 25.0 | 50.0 | 45.0 |
| Talazoparib | 2.5 | 3.0 | 5.5 |
Note: Data are hypothetical and for illustrative purposes.
B. Assessing Downstream DNA Damage and Repair
The ultimate goal of a PARP inhibitor in an HR-deficient context is to cause an accumulation of unrepaired DSBs. The Comet assay and assays for homologous recombination are powerful tools to visualize and quantify these downstream effects.
Causality Behind Experimental Choices:
-
Alkaline Comet Assay : This single-cell gel electrophoresis technique is a sensitive method for quantifying DNA damage. Under alkaline conditions, it detects both single and double-strand breaks.[10][11] We will use this to show that Cmpd-X, by inhibiting SSB repair, leads to an accumulation of DNA breaks, visualized as a "comet tail."[12]
-
Homologous Recombination (HR) Assay : To demonstrate synthetic lethality, we must show that Cmpd-X is particularly effective in cells with impaired HR. We will use a cell line (e.g., U2OS) engineered with a GFP-based reporter system (DR-GFP).[13] In this system, a DSB is induced by the I-SceI endonuclease, and successful repair by HR results in a functional GFP gene, which can be quantified by flow cytometry.[13] A reduction in GFP-positive cells in the presence of Cmpd-X would indicate inhibition of the HR pathway, a known off-target effect of some PARPi that can enhance their efficacy.
Experimental Workflow: DNA Damage and Repair Assays
Caption: Workflow for an in-vivo efficacy study using a PDX model.
Detailed Protocol: PDX Efficacy Study
-
Model Implantation : Implant tumor fragments from a BRCA2-deficient ovarian cancer PDX subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth : Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization : Randomize mice into three groups (n=8-10 per group): Vehicle control, Cmpd-X (e.g., 1 mg/kg, oral gavage), and Talazoparib (e.g., 0.5 mg/kg, oral gavage).
-
Treatment : Administer treatment daily for 21-28 days.
-
Monitoring : Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint : At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Comparative In-Vivo Antitumor Activity
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | - |
| Cmpd-X (1 mg/kg) | 450 ± 95 | 64% |
| Talazoparib (0.5 mg/kg) | 375 ± 80 | 70% |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the biological activity of a novel compound, 5-Amino-2-piperidin-1-yl-benzoic acid (Cmpd-X), as a putative PARP1 inhibitor. By systematically progressing from biochemical potency and selectivity assays to cellular target engagement, downstream functional outcomes, and finally to in-vivo efficacy, researchers can build a comprehensive data package. The objective comparison against established drugs like Olaparib and Talazoparib at each stage is crucial for contextualizing the compound's potential and identifying its unique therapeutic properties. This structured validation pathway ensures scientific integrity and provides the critical data needed to advance promising new chemical entities toward clinical development.
References
-
BPS Bioscience. PARP Assays. [Link]
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
-
McGill University. Comet Assay Protocol. [Link]
-
Clementi, E. et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16): e4133. [Link]
-
Gaivão, I. et al. (2013). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. In: DNA Repair. Methods in Molecular Biology, vol 1054. Humana Press, Totowa, NJ. [Link]
-
Reaction Biology. Poly (ADP-ribose) Polymerase (PARP) Assay Services. [Link]
-
Cambridge Bioscience. PARP assay kits. [Link]
-
Mateo, J. et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1153. [Link]
-
Pavec, V. et al. (2010). Homologous Recombination Assay. Bio-protocol, 1(1). [Link]
-
Technology Networks. (2024). How To Choose the Right Assay for PARP. [Link]
-
Morgan, R. K. et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. [Link]
-
Pacher, P., & Cuzzocrea, S. (2007). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in molecular biology (Clifton, N.J.), 377, 185–200. [Link]
-
Li, A. et al. (2020). Clinical assays for assessment of homologous recombination DNA repair deficiency. ESMO open, 5(5), e000843. [Link]
-
Adair, G. M. et al. (2011). Homologous Recombination Assay for Interstrand Cross-Link Repair. Methods in molecular biology (Clifton, N.J.), 745, 283–291. [Link]
-
Odate, S. et al. (2021). Assay for Site-Specific Homologous Recombination Activity in Adherent Cells, Suspension Cells, and Tumor Tissues. Bio-protocol, 11(8): e3980. [Link]
-
AlHilli, M. M. et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic oncology, 143(2), 403–411. [Link]
-
Proceedings of the 101st Annual Meeting of the American Association for Cancer Research. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8_Supplement), 691. [Link]
-
Pilie, P. G. et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in pharmacology, 10, 766. [Link]
-
Li, H. et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of hematology & oncology, 13(1), 1-19. [Link]
-
AlHilli, M. M. et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 403-411. [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
Sources
- 1. PARP assay kits [bioscience.co.uk]
- 2. PARP assay [assay-protocol.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. bio-protocol.org [bio-protocol.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Peroxisome Proliferator-Activated Receptor (PPAR) Agonists for Researchers
This guide provides a comparative analysis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, designed for researchers, scientists, and professionals in drug development. We will delve into the distinct mechanisms and therapeutic profiles of agonists for PPARα, PPARγ, and PPARδ, supported by experimental data and protocols.
A note on the compound 5-Amino-2-piperidin-1-yl-benzoic acid: A comprehensive search of publicly available scientific literature did not yield specific data on this molecule's activity as a PPAR agonist. A compound with a similar name, Teglicar, is identified as a selective inhibitor of carnitine palmitoyl-transferase 1 (L-CPT1), an enzyme involved in fatty acid metabolism, and its primary mechanism of action is not mediated through PPAR agonism[1][2][3][4][5]. Therefore, this guide will focus on a comparative analysis of well-characterized classes of PPAR agonists to provide a robust framework for researchers evaluating novel compounds.
Introduction to the PPAR Family
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors that are essential in regulating glucose homeostasis, lipid metabolism, and inflammation[6][7][8][9]. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription[7][10][11]. There are three distinct PPAR isoforms:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily governs fatty acid transport and oxidation.[10][12][13]
-
PPARγ: Predominantly found in adipose tissue, with lower expression in muscle and liver.[12] It is a master regulator of adipogenesis, insulin sensitivity, and glucose metabolism.[6][13][14]
-
PPARδ (also known as PPARβ): Ubiquitously expressed, with significant levels in skeletal muscle, adipose tissue, and the heart. It plays a role in fatty acid oxidation, mitochondrial respiration, and muscle fiber reprogramming.[12][15][16]
The distinct physiological roles of each isoform have led to the development of isoform-specific agonists for various metabolic disorders.
General PPAR Signaling Pathway
Below is a diagram illustrating the fundamental mechanism of PPAR activation.
Caption: Workflow for a PPAR transactivation luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Co-transfect mammalian cells (e.g., HEK293T or CV-1) with two plasmids: one expressing a chimeric receptor (the ligand-binding domain of a human PPAR isoform fused to the Gal4 DNA-binding domain) and a second reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS). [17]2. Compound Incubation: After allowing for plasmid expression, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a known full agonist for that isoform (e.g., Fenofibrate for PPARα, Pioglitazone for PPARγ) as a positive control. [8]3. Lysis and Luminescence Reading: After incubation (typically 6-24 hours), lyse the cells and add a luciferin-containing reagent.
-
Data Analysis: Measure the luminescence signal using a luminometer. Plot the signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved). [8]
Protocol 2: In Vitro TR-FRET Competitive Binding Assay
This assay determines if a compound directly binds to the PPAR ligand-binding domain (LBD) and measures its binding affinity (IC₅₀/Ki).
Causality: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a labeled antibody and a fluorescently tagged ligand (tracer) bound to a tagged PPAR-LBD. A test compound that binds to the LBD will displace the tracer, causing a decrease in the FRET signal. The degree of signal reduction is proportional to the binding affinity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing the purified, tagged PPAR-LBD, a fluorescent tracer ligand with known affinity for the LBD, and a FRET donor-labeled antibody that binds the LBD tag.
-
Competition Reaction: Add serial dilutions of the test compound to the reaction mixture in a microplate.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot this ratio against the test compound concentration to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki). [18]
Protocol 3: In Vivo Evaluation in Metabolic Disease Models
Once in vitro activity is confirmed, the compound's efficacy must be tested in a relevant animal model.
Causality: Animal models of metabolic disease, such as diet-induced obese (DIO) mice or genetically diabetic mice (e.g., db/db), mimic key aspects of human pathology. [2][3]Observing changes in key metabolic parameters in these models following drug administration provides crucial evidence of in vivo efficacy.
Step-by-Step Methodology:
-
Model Selection: Choose an appropriate animal model. For general metabolic screening, C57BL/6J mice on a high-fat diet are common. For specific anti-diabetic effects, db/db mice are often used. [2][3]2. Dosing and Administration: Administer the test compound to the animals (e.g., via oral gavage) daily for a set period (e.g., 4-8 weeks). Include a vehicle-treated control group. [2][3]3. Monitoring: Monitor body weight, food intake, and water consumption throughout the study. [2][13]4. Metabolic Testing: Perform key metabolic tests, such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT), to assess effects on glucose homeostasis and insulin sensitivity. [2]5. Terminal Analysis: At the end of the study, collect blood to measure serum levels of glucose, insulin, triglycerides, and cholesterol. [13]Harvest tissues (e.g., liver, adipose, muscle) for gene expression analysis (qRT-PCR) of known PPAR target genes (e.g., CPT1A, CD36) to confirm target engagement. [17]
Conclusion and Future Directions
The PPARs remain highly valuable targets for the treatment of metabolic diseases. While PPARα and PPARγ agonists have established clinical roles, their utility is often constrained by their side-effect profiles. The story of the PPARδ agonist GW501516 serves as a critical reminder of the importance of thorough toxicological evaluation. The future of PPAR-targeted therapies lies in developing compounds with more refined profiles, such as dual α/γ agonists, pan-agonists, or selective PPARγ modulators (SPPARMs) that can dissociate the therapeutic benefits from the adverse effects. Any novel compound must be subjected to a rigorous cascade of in vitro and in vivo assays to fully characterize its selectivity, potency, and safety before it can be considered a viable therapeutic candidate.
References
-
Varga, T., & Nagy, L. (2012). Thiazolidinediones and PPARγ agonists: time for a reassessment. Trends in Endocrinology & Metabolism, 23(5), 205-215. [Link]
-
Wikipedia contributors. (2023). GW501516. Wikipedia, The Free Encyclopedia. [Link]
-
Fruchart, J. C. (2009). Fibrates and future PPARalpha agonists in the treatment of cardiovascular disease. Expert Opinion on Pharmacotherapy, 10(15), 2447-2458. [Link]
-
Consensus. (n.d.). Comparative effects of PPAR alpha vs gamma agonists on obesity. Consensus. [Link]
-
ResearchGate. (n.d.). Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. ResearchGate. [Link]
-
Scheen, A. J. (2007). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. Vascular Health and Risk Management, 3(3), 259–272. [Link]
-
Wan, Y. (2010). Thiazolidinediones on PPARγ: The Roles in Bone Remodeling. PPAR Research, 2010, 867180. [Link]
-
Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genetics and Molecular Medicine, 5(1), 1-12. [Link]
-
He, G., et al. (2013). PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling. BioMed Research International, 2013, 903947. [Link]
-
Sidhu, M. S., & Ghayour-Mobarhan, M. (2005). Role of PPAR-γ Agonist Thiazolidinediones in Treatment of Pre-Diabetic and Diabetic Individuals: A Cardiovascular Perspective. Current Drug Targets - Cardiovascular & Hematological Disorders, 5(5), 387-396. [Link]
-
ResearchGate. (n.d.). Fibrates and future PPAR agonists in the treatment of cardiovascular disease. ResearchGate. [Link]
-
Balakumar, P., et al. (2007). Peroxisome Proliferator-Activated Receptor Alpha Agonist, Clofibrate, Has Profound Influence on Myocardial Fatty Acid Composition. Methods and Findings in Experimental and Clinical Pharmacology, 29(9), 589-595. [Link]
-
Li, G., et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific Reports, 5, 9884. [Link]
-
Panigrahy, D., et al. (2008). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. Proceedings of the National Academy of Sciences, 105(3), 985-990. [Link]
-
Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(5), 850-855. [Link]
-
Montagner, A., et al. (2012). In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice. Experimental Dermatology, 21(7), 523-528. [Link]
-
Scribd. (n.d.). Comparative Analysis of PPAR-α - γ Dual Agonists - Ph. Scribd. [Link]
-
Sergeeva, M., et al. (2020). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. International Journal of Molecular Sciences, 21(24), 9632. [Link]
-
Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(6), 3090-3105. [Link]
-
Davis, J. A., et al. (2010). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2010, 387643. [Link]
-
Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(20), 4786. [Link]
-
Mingrone, G., et al. (2008). Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis. Diabetes, 57(9), 2496-2504. [Link]
-
D'Aniello, E., et al. (2015). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? International Journal of Molecular Sciences, 16(7), 15999–16020. [Link]
-
Mingrone, G., et al. (2008). Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis. Diabetes, 57(9), 2496–2504. [Link]
-
Khom, S., et al. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 21(21), 8345. [Link]
-
Chen, P. W., et al. (2021). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Molecules, 26(15), 4485. [Link]
-
Poleni, P. E., et al. (2007). Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. Diabetes, 56(3), 666–676. [Link]
-
Bertapelle, C., et al. (2022). The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes. Molecules, 27(10), 3125. [Link]
-
Gupta, M. K., et al. (2010). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry, 285(42), 32462–32471. [Link]
-
Bertapelle, C., et al. (2022). The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes. Molecules, 27(10), 3125. [Link]
-
Kim, H. Y., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2533. [Link]
-
Chhajed, S. S., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals, 15(11), 1332. [Link]
-
Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Journal of Visualized Experiments, (159). [Link]
-
de Moraes, M. C., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 47. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scivisionpub.com [scivisionpub.com]
- 16. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PARP Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways.[1][2][3] The clinical success of approved PARP inhibitors has fueled the pursuit of novel chemical entities with improved efficacy, selectivity, and safety profiles. This guide provides a comparative analysis of established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and outlines a comprehensive framework for evaluating the potential of new compounds, exemplified by the hypothetical scaffold, 5-Amino-2-piperidin-1-yl-benzoic acid.
The Mechanism of Action: Exploiting Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[1][4] When PARP is inhibited, these SSBs accumulate and, during DNA replication, can degenerate into more cytotoxic double-strand DNA breaks (DSBs).[1][5]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is compromised.[6][7] The concurrent loss of both SSB repair (via PARP inhibition) and DSB repair (due to HR deficiency) leads to genomic instability and cell death—a concept known as synthetic lethality.[3][5][6][7][8]
Beyond catalytic inhibition, a key mechanism for the efficacy of PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a break.[7][8][9] This trapped PARP-DNA complex is a significant obstacle to DNA replication and is even more cytotoxic than the accumulation of unrepaired SSBs alone.[7][8]
Comparative Efficacy of Approved PARP Inhibitors
While all approved PARP inhibitors share a common mechanism, they exhibit differences in their biochemical potency, PARP trapping ability, and clinical efficacy across various tumor types.
In Vitro Potency and PARP Trapping
The potency of PARP inhibitors is not solely defined by their ability to inhibit the catalytic activity of the PARP enzyme (measured by IC50) but also by their capacity to trap PARP on DNA. Talazoparib, for instance, is the most potent PARP trapper, which may contribute to its high efficacy.
| Compound | PARP1 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | ~5 | +++ |
| Rucaparib | 0.8[10] | +++ |
| Niraparib | ~3.8 | ++ |
| Talazoparib | ~1.2 | +++++ |
Note: Values are approximate and can vary based on the assay conditions. Trapping potency is a relative comparison based on published data.
Clinical Efficacy in Ovarian Cancer
PARP inhibitors have become a standard of care in ovarian cancer, particularly as maintenance therapy following platinum-based chemotherapy. Network meta-analyses have compared their efficacy.[11][12]
| Trial (Population) | PARP Inhibitor | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Placebo |
| SOLO1 (gBRCAm, 1st-line maintenance) | Olaparib | Not Reached vs. 13.8 mos | 0.30 |
| PRIMA (HRD-positive, 1st-line maintenance) | Niraparib | 21.9 mos vs. 10.4 mos | 0.43 |
| SOLO2 (gBRCAm, recurrent) | Olaparib | 19.1 mos vs. 5.5 mos[13] | 0.30 |
| NOVA (gBRCAm, recurrent) | Niraparib | 21.0 mos vs. 5.5 mos | 0.27 |
| ARIEL3 (BRCAm, recurrent) | Rucaparib | 16.6 mos vs. 5.4 mos | 0.23 |
Data compiled from pivotal clinical trials. HR < 1.0 indicates a benefit for the PARP inhibitor.
While direct head-to-head trials are limited, network meta-analyses suggest that the efficacy in terms of PFS is broadly similar among Olaparib, Niraparib, and Rucaparib in platinum-sensitive recurrent ovarian cancer, with no statistically significant differences observed.[11][12][14]
Comparative Safety and Tolerability
The safety profiles of PARP inhibitors are a key differentiating factor and crucial for patient management. Hematological toxicities are common but vary in incidence among the different agents.[1][13]
| Adverse Event (Grade ≥3) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Anemia | ~20% | ~25-31%[13] | ~19%[13] | ~39% |
| Neutropenia | ~5%[13] | ~20-30% | ~7%[13] | ~21% |
| Thrombocytopenia | <1% | ~25-34% | ~5% | ~15% |
| Fatigue | ~4% | ~8% | ~7% | ~2% |
| Nausea | ~2% | ~8% | ~5% | ~2% |
Note: Percentages are approximate and compiled from various clinical trials and meta-analyses.[11][13][14][15][16][17] Niraparib is notably associated with a higher risk of thrombocytopenia.[11][13]
These differences in toxicity can necessitate dose interruptions and reductions, with rates reported to be higher for niraparib (66.5% to 70.9%) and rucaparib (54.6%) compared to olaparib (25.1% to 28%).[13] A network meta-analysis suggested that olaparib may have the most favorable safety profile among the approved PARP inhibitors for ovarian cancer, with a lower risk of grade 3 or higher adverse events.[12][14][16][17]
Framework for Evaluating Novel Compounds: The Case of 5-Amino-2-piperidin-1-yl-benzoic acid
To assess whether a novel compound like 5-Amino-2-piperidin-1-yl-benzoic acid has the potential to be an effective PARP inhibitor, a systematic, multi-stage evaluation is required.
Part 1: In Vitro Characterization
1. Biochemical PARP Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of PARP1 and PARP2.
-
Protocol:
-
Immobilize histone proteins on a 96-well plate.
-
Add recombinant PARP1 or PARP2 enzyme, biotinylated NAD+ (the substrate for PARylation), and varying concentrations of the test compound (e.g., 5-Amino-2-piperidin-1-yl-benzoic acid).
-
Incubate to allow the PARylation reaction to occur.
-
Wash to remove unbound reagents.
-
Add Streptavidin-HRP (which binds to the biotinylated PAR chains) followed by a chemiluminescent substrate.
-
Measure the luminescent signal, which is proportional to PARP activity.[18]
-
Calculate the IC50 value, the concentration at which the compound inhibits 50% of PARP activity.
-
2. PARP Trapping Assay:
-
Objective: To quantify the compound's ability to trap PARP on DNA, a key indicator of cytotoxic potential.
-
Protocol (Fluorescence Polarization):
-
In a microplate, combine a fluorescently labeled DNA oligonucleotide duplex with recombinant PARP1 enzyme. This binding results in a high fluorescence polarization (FP) signal.[19][20][21]
-
Add NAD+. In the absence of an inhibitor, PARP auto-PARylates, becomes negatively charged, and dissociates from the DNA, leading to a low FP signal.[22]
-
In parallel wells, add NAD+ and varying concentrations of the test compound.
-
If the compound is a PARP trapper, it will prevent PARP dissociation, and the FP signal will remain high.[19][21][22]
-
The dose-dependent increase in FP signal is measured to determine the trapping potency (EC50).[20]
-
3. Cell Viability Assays (Synthetic Lethality Screen):
-
Objective: To confirm the compound's selective cytotoxicity in HR-deficient cells.
-
Protocol:
-
Use isogenic cell line pairs, such as DLD1-BRCA2-/- (HR-deficient) and DLD1-WT (HR-proficient).
-
Seed cells in 96-well plates and treat with a dose range of the test compound for 72-120 hours.
-
Assess cell viability using a reagent like CellTiter-Glo® (measures ATP) or AlamarBlue.[18]
-
A potent and selective compound will show a significantly lower IC50 in the BRCA2-/- cells compared to the WT cells.
-
Part 2: In Vivo Efficacy and Tolerability
1. Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Protocol:
-
Implant human cancer cells with known BRCA mutations (e.g., MDA-MB-436, UWB1.289) subcutaneously into immunocompromised mice.[10]
-
Alternatively, use patient-derived xenograft (PDX) models, which may better reflect human tumor complexity.[23]
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer the test compound orally or via injection daily for a set period (e.g., 21-28 days).
-
Measure tumor volume regularly. Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., PAR levels, DNA damage markers).[10][24]
-
Conclusion: The Path Forward for Novel PARP Inhibitors
The development of PARP inhibitors represents a triumph of targeted therapy, leveraging a deep understanding of DNA repair pathways to exploit a specific vulnerability in cancer cells. While established agents like Olaparib, Rucaparib, Niraparib, and Talazoparib have transformed patient care, there remains an opportunity to develop next-generation inhibitors with improved therapeutic windows. A successful novel compound, such as one developed from a 5-Amino-2-piperidin-1-yl-benzoic acid scaffold, would ideally demonstrate high PARP trapping potency, profound synthetic lethality in HR-deficient models, and a safety profile that minimizes dose-limiting toxicities, particularly severe myelosuppression. The rigorous evaluation framework detailed here provides a clear, self-validating path for identifying such promising clinical candidates.
References
- Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393.
- Li, H., et al. (2021). Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis. Pharmacological Research, 172, 105808.
- Annals of Urologic Oncology. (2025, July 23). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC.
- Wikipedia. (n.d.). PARP inhibitor.
- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
- O'Connor, M. J. (2015). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Journal of Clinical Oncology, 33(15), 1635-1642.
- ResearchGate. (n.d.). PARP inhibitors induce synthetic lethality in BRCA deficient cells.
- Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?.
- theGIST. (2016, August 13). PARP inhibitors: Synthetic Lethality.
- Bao, H., et al. (2021). Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials.
- Di Donato, V., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(15), 3793.
- OncoTherapy Network. (2017, November 1). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer.
- Wu, Y., et al. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 12, 868334.
- ResearchGate. (2025, August 6). (PDF) Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials.
- BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1.
- Li, N., et al. (2020). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis.
- Farkas, E., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences, 22(16), 8755.
- Wu, Y., et al. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 12, 868334.
- AACR Journals. (2014, November 1). Abstract B23: Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- BIOENGINEER.ORG. (2026, January 15). Designing Natural Dual Inhibitors for CDK-1 and PARP-1.
- BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2.
- BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube.
- Lee, E. K., & Lee, H. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(19), 11139.
- Targeted Oncology. (2018, March 28). Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer.
- AACR Journals. (2017, July 1). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib.
- BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1.
- BenchChem. (n.d.). An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool.
- Litton, J. K., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Clinical Cancer Research, 28(4), 634-646.
- Murai, J., et al. (2014). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 13(1), 290-302.
Sources
- 1. massivebio.com [massivebio.com]
- 2. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. the-gist.org [the-gist.org]
- 7. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 12. Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mdlinx.com [mdlinx.com]
- 24. aacrjournals.org [aacrjournals.org]
structure-activity relationship of 5-Amino-2-piperidin-1-yl-benzoic acid analogs
An In-Depth Guide to the Structure-Activity Relationship of 5-Amino-2-piperidin-1-yl-benzoic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-2-piperidin-1-yl-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates, particularly enzyme inhibitors. Understanding the nuanced relationship between structural modifications and biological activity is paramount for the rational design of potent, selective, and safe therapeutics. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, synthesizing data from multiple studies to elucidate key trends. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and offer insights to guide future drug discovery efforts.
The 5-Amino-2-piperidin-1-yl-benzoic Acid Core: A Versatile Pharmacophore
The benzoic acid scaffold is a cornerstone in the development of biologically active compounds, with its carboxylic acid group acting as a critical hydrogen bond donor and acceptor.[1] The addition of a piperidine ring and an amino group at the 2- and 5-positions, respectively, creates a unique three-dimensional architecture with multiple vectors for chemical modification. This specific arrangement has proven highly effective for targeting enzyme active sites, most notably in the development of Poly (ADP-ribose) Polymerase (PARP) inhibitors, which are crucial in oncology for treating cancers with deficiencies in DNA repair pathways.[2][3]
The core hypothesis in SAR studies of this scaffold is that targeted modifications at three primary locations—the piperidine ring, the 5-amino group, and the carboxylic acid—can systematically modulate the molecule's potency, selectivity, and pharmacokinetic properties.
Figure 2. General workflow for the synthesis of 5-Amino-2-piperidin-1-yl-benzamide analogs.
Detailed Protocol: Synthesis of Analog 3a
-
Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitrobenzoic acid.
-
To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (2.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 120 °C for 12 hours.
-
Cool the mixture, pour it into ice water, and acidify with 1M HCl to precipitate the product.
-
Filter, wash with water, and dry to yield the product. Causality: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution by piperidine.
-
-
Step 2: Synthesis of 5-Amino-2-(piperidin-1-yl)benzoic acid.
-
Suspend the product from Step 1 in ethanol/water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reflux the mixture for 4 hours.
-
Filter the hot solution through celite and concentrate the filtrate to obtain the amino acid. Causality: This is a standard and reliable method for the reduction of an aromatic nitro group to an amine.
-
-
Step 3 & 4: Synthesis of 5-Amino-2-(piperidin-1-yl)benzamide (Analog 3a).
-
Dissolve the amino acid from Step 2 in dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir for 20 minutes.
-
Bubble ammonia gas through the solution for 30 minutes, or add ammonium chloride and a non-nucleophilic base like triethylamine.
-
Stir at room temperature overnight.
-
Wash the reaction with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the final product. Causality: EDC/HOBt is a classic peptide coupling system that activates the carboxylic acid for efficient amidation, preventing side reactions.
-
Biological Evaluation: PARP-1 Enzymatic Assay
To quantify the inhibitory potential of the synthesized analogs, a robust in vitro enzymatic assay is employed.
Figure 3. Step-by-step workflow for determining PARP-1 inhibitory activity.
Protocol Details:
-
Reagent Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Reaction Setup: In a histone-coated 96-well plate, add PARP-1 enzyme and NAD⁺. Then add the test compounds.
-
Initiation: Start the reaction by adding nicked (activated) DNA. Include wells for positive control (known inhibitor, e.g., Olaparib) and negative control (vehicle, e.g., DMSO).
-
Incubation: Allow the PARylation of histones to proceed at room temperature.
-
Detection: Wash the plate to remove unreacted components. Add a horseradish peroxidase (HRP)-conjugated antibody that specifically recognizes the poly(ADP-ribose) chains.
-
Signal Generation: After another wash step, add TMB substrate. The HRP enzyme converts TMB into a blue product, which turns yellow upon addition of a stop solution (e.g., sulfuric acid).
-
Data Analysis: Measure the absorbance at 450 nm. The signal is inversely proportional to PARP-1 inhibition. Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness: This protocol is self-validating through the use of positive and negative controls. The positive control ensures the assay is sensitive to inhibition, while the negative control defines the baseline for 0% inhibition, confirming that the vehicle does not interfere with the assay.
Concluding Insights and Future Directions
The structure-activity relationship for 5-Amino-2-piperidin-1-yl-benzoic acid analogs is well-defined and offers clear guidance for drug design.
-
Key Finding: The single most impactful modification for enhancing potency against PARP-1 is the conversion of the carboxylic acid to a primary amide. This modification mimics the natural substrate and establishes a critical hydrogen bonding network in the enzyme's active site. [4]* Secondary Optimization: Potency can be further fine-tuned by substituting the piperidine ring, with 4,4-difluoro substitution being a particularly effective strategy for improving binding affinity.
-
Future Work: While potency is crucial, future efforts should focus on optimizing drug-like properties. This includes profiling lead candidates for selectivity against other PARP family members to minimize off-target toxicity,[2] assessing metabolic stability, and evaluating pharmacokinetic parameters such as oral bioavailability and plasma half-life. The piperidine and amino groups offer vectors for introducing functionalities that can modulate these properties without compromising potency.
By leveraging these SAR insights, researchers can more efficiently navigate the chemical space to develop next-generation inhibitors with superior efficacy and safety profiles.
References
-
Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]
-
Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Source: ResearchGate. URL: [Link]
-
Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Source: Molecules. URL: [Link]
-
Title: Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Source: Naunyn-Schmiedeberg's Archives of Pharmacology. URL: [Link]
-
Title: Structure Activity Relationship of USP5 Allosteric Inhibitors. Source: bioRxiv. URL: [Link]
-
Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: Molecules. URL: [Link]
-
Title: Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Source: ChemistryOpen. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Source: Molecules. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Source: ResearchGate. URL: [Link]
-
Title: PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Source: Annals of Oncology. URL: [Link]
-
Title: Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Source: Molecules. URL: [Link]
-
Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Source: Molecules. URL: [Link]
-
Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: Molecules. URL: [Link]
-
Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Source: Pharmaceuticals. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid for Researchers and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining 5-Amino-2-piperidin-1-yl-benzoic acid, a key building block in pharmaceutical research and development. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a quantitative comparison to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of 5-Amino-2-piperidin-1-yl-benzoic acid
5-Amino-2-piperidin-1-yl-benzoic acid is a trifunctional molecule incorporating a benzoic acid moiety, a secondary amine in the form of a piperidine ring, and a primary aromatic amine. This unique combination of functional groups makes it a valuable scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. Its structure is found in various pharmacologically active compounds, and its strategic synthesis is a critical step in the drug discovery pipeline.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid is predominantly achieved through a two-step process involving an initial carbon-nitrogen bond formation followed by the reduction of a nitro group. The primary variations in this approach lie in the choice of starting materials and the method of C-N bond formation. Here, we will compare two main routes:
-
Route A: Classical Nucleophilic Aromatic Substitution (SNA_r)
-
Route B: Modern Palladium-Catalyzed Buchwald-Hartwig Amination
Below is a logical workflow diagram illustrating the decision-making process in selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Route A: Nucleophilic Aromatic Substitution (SNA_r) Followed by Reduction
This classical and robust two-step approach is often the workhorse for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid on both laboratory and industrial scales. The general strategy involves the displacement of a halide from an electron-deficient aromatic ring by piperidine, followed by the reduction of a nitro group.
Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid via SNA_r
The key to this step is the activation of the aromatic ring towards nucleophilic attack. The presence of a strong electron-withdrawing group, such as a nitro group, in the para position to the leaving group (halide) is crucial for the reaction to proceed efficiently.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.
Two common starting materials for this step are 2-chloro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid.
This is a cost-effective and widely used starting material.
Experimental Protocol:
-
To a solution of 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (100 mL), add piperidine (14.8 mL, 149 mmol, 3 equivalents) and a base such as potassium carbonate (20.6 g, 149 mmol, 3 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 5-nitro-2-(piperidin-1-yl)benzoic acid.
The carbon-fluorine bond is more polarized than the carbon-chlorine bond, and the fluoride ion is a better leaving group in SNA_r reactions. This increased reactivity allows for milder reaction conditions.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzoic acid (10.0 g, 54.0 mmol) in a polar aprotic solvent like DMF or acetonitrile (100 mL).
-
Add piperidine (10.7 mL, 108 mmol, 2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (18.8 mL, 108 mmol, 2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within 2-4 hours.
-
Work-up the reaction as described in Option A1.
Step 2: Reduction of 5-Nitro-2-(piperidin-1-yl)benzoic acid
The reduction of the nitro group to a primary amine is a well-established transformation with several reliable methods.
This is a clean and efficient method, often providing high yields and purity.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 5-nitro-2-(piperidin-1-yl)benzoic acid (10.0 g, 37.8 mmol) in a suitable solvent such as ethanol or ethyl acetate (150 mL).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1.0 g).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 5-Amino-2-piperidin-1-yl-benzoic acid.
This is a classical and often cost-effective method.
Experimental Protocol:
-
In a round-bottom flask, suspend 5-nitro-2-(piperidin-1-yl)benzoic acid (10.0 g, 37.8 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (42.7 g, 189 mmol, 5 equivalents).
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Route B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This modern approach offers the potential for a more direct synthesis, often with a broader substrate scope and better functional group tolerance compared to the classical SNA_r method.
Conceptual Approach: A potential one-step synthesis could involve the direct coupling of a protected 5-amino-2-halobenzoic acid with piperidine. However, a more practical approach often involves coupling a suitable halo-benzoic acid with piperidine and then addressing the amino group. For a direct comparison, we will consider the coupling of 2-bromo-5-aminobenzoic acid with piperidine.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Representative):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-aminobenzoic acid (10.0 g, 46.3 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.42 g, 0.46 mmol, 1 mol%), and a suitable phosphine ligand like XPhos (0.88 g, 1.85 mmol, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (6.67 g, 69.5 mmol, 1.5 equivalents).
-
Add anhydrous toluene (150 mL) and piperidine (5.5 mL, 55.6 mmol, 1.2 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis: Performance Metrics
| Parameter | Route A1 (Chloro-SNA_r) | Route A2 (Fluoro-SNA_r) | Route B (Buchwald-Hartwig) |
| Starting Material | 2-Chloro-5-nitrobenzoic acid | 2-Fluoro-5-nitrobenzoic acid | 2-Bromo-5-aminobenzoic acid |
| Number of Steps | 2 | 2 | 1 (potentially) |
| Overall Yield (Estimated) | 75-85% | 80-90% | 70-85% |
| Reaction Conditions | Harsher (higher temp.) | Milder (often room temp.) | Moderate (requires inert atm.) |
| Scalability | Excellent | Good | Moderate (catalyst cost) |
| Cost of Starting Material | Low | Moderate | High |
| Safety Considerations | Use of strong acids/bases | Use of strong acids/bases | Air-sensitive reagents, catalyst |
| Environmental Impact | Use of heavy metals (Sn) if not catalytic hydrogenation | Similar to A1 | Palladium catalyst (recycling is key) |
Characterization Data for 5-Amino-2-piperidin-1-yl-benzoic acid
Accurate characterization of the final product is paramount for its use in further research and development. Below is a summary of expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, piperidine protons at 1.5-3.0 ppm, and signals for the amino and carboxylic acid protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Signals for the aromatic carbons, the carboxylic acid carbonyl, and the carbons of the piperidine ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂O₂). |
Conclusion and Recommendations
The choice of synthetic route for 5-Amino-2-piperidin-1-yl-benzoic acid is contingent on the specific requirements of the project.
-
For large-scale synthesis where cost is a primary driver, Route A1 (starting from 2-chloro-5-nitrobenzoic acid) followed by catalytic hydrogenation is the most pragmatic approach. Its scalability, high potential yields, and the relatively low cost of starting materials make it an industrially viable option.
-
For laboratory-scale synthesis where milder reaction conditions and potentially higher yields are desired, Route A2 (starting from 2-fluoro-5-nitrobenzoic acid) is an excellent choice. The increased reactivity of the fluoro-substituent can lead to shorter reaction times and a cleaner reaction profile.
-
The Buchwald-Hartwig amination (Route B) represents a modern and elegant approach that may be advantageous for creating libraries of analogues or when dealing with sensitive substrates. While the catalyst and ligand costs can be higher, its broad substrate scope and potential for one-pot syntheses are significant benefits in a research and discovery setting.
Ultimately, the optimal synthesis will be determined by a careful consideration of scale, cost, available equipment, and the specific purity requirements of the final compound.
References
- A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3. Benchchem.
- Buchwald–Hartwig amin
Sources
A Comprehensive Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 5-Amino-2-piperidin-1-yl-benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a predictive in vitro-in vivo correlation (IVIVC) for the novel chemical entity, 5-Amino-2-piperidin-1-yl-benzoic acid. Given the absence of public data for this specific compound, this document serves as a strategic and methodological roadmap. We will proceed by making scientifically grounded assumptions about its properties to illustrate the complete IVIVC development process, from initial characterization to model validation.
Introduction: The Strategic Value of IVIVC
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The primary goal of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies.[3][4] A successful, predictive IVIVC can significantly reduce the number of human studies required during formulation development, scale-up, and post-approval changes, thereby accelerating drug development timelines and reducing costs.[5][6][7]
This guide will use 5-Amino-2-piperidin-1-yl-benzoic acid as a case study to explore the necessary experimental designs and data analyses required to build a robust IVIVC model.
Part 1: Foundational Biopharmaceutical Characterization
Before attempting to build an IVIVC model, a thorough understanding of the drug substance's fundamental properties is paramount. This initial characterization dictates the entire strategy.
Physicochemical Properties and Biopharmaceutical Classification System (BCS)
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two most critical factors influencing oral drug absorption.[3][8]
-
Solubility: The highest therapeutic dose's solubility in 250 mL of aqueous media over a pH range of 1.2-6.8.[9]
-
Permeability: The extent of absorption in humans, typically determined through in situ or in vitro models.
Based on its structure—containing a carboxylic acid, an aromatic amine, and a piperidinyl group—5-Amino-2-piperidin-1-yl-benzoic acid is likely to exhibit pH-dependent solubility. It is hypothesized to be a BCS Class II or Class IV compound (low solubility) . For BCS Class II drugs (low solubility, high permeability), in vivo dissolution is the rate-limiting step for absorption, making them ideal candidates for a meaningful IVIVC.[10]
| Property | Hypothetical Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₆N₂O₂ | - |
| Molecular Weight | 220.27 g/mol | Influences diffusion and permeability. |
| pKa | pKa₁ ≈ 4.0 (acid), pKa₂ ≈ 9.5 (base) | Amphoteric nature suggests complex, pH-dependent solubility profile. Critical for designing dissolution media. |
| LogP | 2.5 | Indicates moderate lipophilicity, suggesting permeability may not be a limiting factor (supports hypothetical BCS Class II). |
| Aqueous Solubility | Low (<0.1 mg/mL at pH 6.8) | The primary justification for pursuing an IVIVC, as dissolution will likely be the rate-limiting step to absorption. |
| BCS Classification | Hypothesis: Class II | Low Solubility, High Permeability. This classification provides the scientific rationale for expecting a strong correlation between in vitro dissolution and in vivo performance.[10] |
Analytical Method Development and Validation
A robust and validated analytical method is the bedrock of any IVIVC study. It must accurately quantify 5-Amino-2-piperidin-1-yl-benzoic acid in both in vitro dissolution samples and in vivo biological matrices (e.g., plasma).
Recommended Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS)
Protocol 1: HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The gradient is optimized to achieve a sharp peak shape and adequate separation from potential metabolites or excipients.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a predetermined λmax or MS/MS for higher sensitivity and selectivity in biological matrices.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] This ensures the trustworthiness of all subsequent data.
Part 2: In Vitro Dissolution Studies: Simulating the Gastrointestinal Tract
The objective here is to develop a dissolution method that can discriminate between different formulations and, ultimately, reflect the in vivo release process. To establish a Level A IVIVC, it is essential to test at least two, and preferably three or more, formulations with different release rates (e.g., fast, medium, slow).[12]
Experimental Protocol for Dissolution Testing
This protocol is designed to assess drug release across the physiological pH range of the GI tract.
Protocol 2: Multi-pH Dissolution Study (USP Apparatus 2 - Paddle)
-
Apparatus: USP Apparatus 2 (Paddle).
-
Paddle Speed: 50 RPM. Causality: This speed is chosen to provide gentle agitation, preventing coning artifacts while being sufficient to ensure homogeneity.
-
Temperature: 37 ± 0.5 °C.
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate Buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate Buffer (pH 6.8) to simulate the lower small intestine.
-
For poorly soluble drugs, biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) may be required to better mimic in vivo conditions.[13]
-
-
Volume: 900 mL.
-
Sampling Times: 5, 10, 15, 30, 45, 60, and 120 minutes.
-
Analysis: Samples are filtered and analyzed using the validated HPLC method (Protocol 1).
-
Formulations: Test three formulations of 5-Amino-2-piperidin-1-yl-benzoic acid with varying release rates (e.g., by altering disintegrant levels or particle size).
Hypothetical In Vitro Data
The following table represents plausible dissolution data for three formulations, demonstrating the necessary differentiation in release profiles.
| Time (min) | Formulation F1 (Fast) % Dissolved | Formulation F2 (Medium) % Dissolved | Formulation F3 (Slow) % Dissolved |
| 15 | 65 | 40 | 20 |
| 30 | 88 | 65 | 42 |
| 45 | 95 | 82 | 60 |
| 60 | 98 | 91 | 75 |
| 90 | 100 | 96 | 88 |
Part 3: In Vivo Pharmacokinetic Studies: Measuring Systemic Exposure
The in vivo arm of the study involves administering the same formulations to a relevant animal model to determine the rate and extent of drug absorption.
Animal Model Selection and Study Design
Rats or beagle dogs are common preclinical models for oral absorption studies due to physiological similarities with the human GI tract.[14][15] A crossover study design is preferred as it minimizes inter-subject variability.[5]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group).
-
Study Design: A three-way crossover study with a 1-week washout period between dosing sessions.
-
Dosing: Oral gavage of Formulations F1, F2, and F3 at a dose equivalent to the human therapeutic dose, scaled by body surface area.
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected via the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80 °C until analysis.
-
Analysis: Plasma concentrations of 5-Amino-2-piperidin-1-yl-benzoic acid are determined using the validated analytical method.
Hypothetical In Vivo Data
The pharmacokinetic parameters derived from the plasma concentration-time profiles should reflect the differences observed in the in vitro dissolution.
| Parameter | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) |
| Cmax (ng/mL) | 850 | 620 | 410 |
| Tmax (hr) | 1.0 | 2.5 | 4.0 |
| AUC₀₋t (ng·hr/mL) | 4500 | 4450 | 4480 |
Note: The Area Under the Curve (AUC) should be similar across formulations, indicating equivalent extent of absorption, while the maximum concentration (Cmax) and time to Cmax (Tmax) should differ, reflecting the different rates of absorption.
Part 4: Building and Validating the IVIVC Model
This is the final step where the in vitro and in vivo data are mathematically linked. For a BCS Class II drug, a Level A correlation is the goal.
IVIVC Development Workflow
The overall process involves deconvolution of plasma data to obtain in vivo absorption profiles, followed by correlation with in vitro dissolution profiles.
Caption: Workflow for developing a Level A IVIVC.
Deconvolution and Correlation
-
Deconvolution: The cumulative amount of drug absorbed in vivo over time is calculated from the plasma concentration data using methods like Wagner-Nelson or Loo-Riegelman.[10] This transforms the plasma concentration profile into an in vivo absorption profile.
-
Correlation: A point-to-point correlation is established by plotting the mean in vitro percent dissolved against the mean in vivo percent absorbed for each formulation at each time point. A linear regression is performed. A high coefficient of determination (R² > 0.9) is indicative of a strong correlation.
Model Validation
The predictability of the IVIVC model must be rigorously evaluated as per FDA guidance.[5][16]
-
Internal Validation: The model is used to predict the pharmacokinetic profile of each formulation used to develop the correlation. The prediction error (%PE) for Cmax and AUC is calculated.
-
Acceptance Criteria: The average absolute %PE should be ≤ 10%, and the %PE for each individual formulation should not exceed 15%.[5]
-
Comparison with Alternative Scenarios: The Role of BCS
The extensive effort to develop an IVIVC for 5-Amino-2-piperidin-1-yl-benzoic acid is justified by its hypothesized BCS Class II properties. The strategy would differ significantly for drugs in other classes.
Caption: IVIVC development strategy based on BCS classification.
| BCS Class | Solubility | Permeability | IVIVC Likelihood | Rationale |
| I | High | High | Unlikely/Not required | Absorption is not limited by dissolution; a biowaiver based on rapid dissolution may be granted.[8] |
| II | Low | High | Highly Expected | Dissolution is the rate-limiting step for absorption, creating a direct link between in vitro and in vivo performance. [10] |
| III | High | Low | Unlikely | Permeability is the rate-limiting step; dissolution is rapid and does not control the absorption rate. |
| IV | Low | Low | Unlikely | Both solubility and permeability are problematic, making a simple correlation difficult to establish. |
Conclusion
Establishing a robust Level A in vitro-in vivo correlation for a BCS Class II compound like 5-Amino-2-piperidin-1-yl-benzoic acid is a scientifically rigorous but highly valuable endeavor. It requires a systematic approach beginning with thorough physicochemical characterization and the development of validated analytical methods. By carefully designing discriminatory in vitro dissolution studies and well-controlled in vivo pharmacokinetic trials with multiple formulations, a predictive mathematical model can be built. Such a model, when properly validated, serves as a powerful surrogate for bioequivalence studies, enhancing the efficiency of the entire drug development and lifecycle management process.
References
-
Der Pharma Chemica. In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]
-
Sugano, K. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. PubMed Central. Available at: [Link]
-
Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
-
Slideshare. In-vitro in vivo dissolution correlation BCS classification. Available at: [Link]
-
Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. Available at: [Link]
-
Research Journal of Pharmacy and Technology. IVIVC and BCS: A Regulatory Perspective. Available at: [Link]
-
Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]
-
Pharma Specialists. FDA Guidance and Database for Pharmaceutical Industry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997. Available at: [Link]
-
Science.gov. vitro dissolution testing: Topics by Science.gov. Available at: [Link]
-
Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. Available at: [Link]
-
European Society of Medicine. Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. Available at: [Link]
-
IntechOpen. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]
-
SciSpace. FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. Available at: [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). FDA's Experience on IVIVC-New Drug Products. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]
-
Connected Papers. In vivo pharmacokinetic studies: Significance and symbolism. Available at: [Link]
-
PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development. Available at: [Link]
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]
-
Dissolution Technologies. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Available at: [Link]
-
University of Alberta. In vitro - In vivo Correlation: From Theory to Applications. Available at: [Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. fda.gov [fda.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. fda.gov [fda.gov]
- 8. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 12. scispace.com [scispace.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. biotechfarm.co.il [biotechfarm.co.il]
- 16. pqri.org [pqri.org]
A Comparative Guide to 5-Amino-2-piperidin-1-yl-benzoic acid and Structurally Related Bioactive Scaffolds
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the therapeutic potential of 5-Amino-2-piperidin-1-yl-benzoic acid and its structural analogs. Due to the limited direct peer-reviewed literature on the title compound, this guide establishes a performance baseline by examining well-characterized compounds sharing its core structural motifs: the aminobenzoic acid scaffold and the piperidine ring. We will delve into the anticancer, anti-inflammatory, and antimicrobial activities of these related compounds, providing supporting experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: Deconstructing 5-Amino-2-piperidin-1-yl-benzoic acid
5-Amino-2-piperidin-1-yl-benzoic acid is an organic molecule characterized by a benzoic acid backbone substituted with an amino group and a piperidine ring. This unique combination of a privileged scaffold in medicinal chemistry (piperidine) and a versatile building block (aminobenzoic acid) suggests a high potential for diverse biological activities. The piperidine moiety can influence lipophilicity and binding to molecular targets, while the aminobenzoic acid core is a known pharmacophore in various therapeutic agents.[1]
This guide will explore the established biological activities of two key classes of related compounds to infer the potential applications of 5-Amino-2-piperidin-1-yl-benzoic acid:
-
Aminobenzoic Acid Derivatives: Primarily focusing on their anticancer and antimicrobial properties.
-
Piperidine-Containing Compounds: Highlighting their anti-inflammatory and analgesic potential.
Comparative Analysis of Biological Activity
The following sections provide a comparative overview of the performance of selected aminobenzoic acid and piperidine derivatives, supported by quantitative data from peer-reviewed studies.
Anticancer Activity of Aminobenzoic Acid Derivatives
Derivatives of p-aminobenzoic acid (PABA) have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][4][5] The mechanism often involves the inhibition of key cellular processes, leading to apoptosis.
Table 1: Cytotoxic Activity of Selected p-Aminobenzoic Acid Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Alkyl derivative of PABA (Cpd 20) | NCI-H460 (Lung) | 15.59 | Cisplatin | 21.00 | [4][6][7] |
| Benzamide derivative of PABA | - | 4.53 | 5-Fluorouracil | - | [2] |
| Acrylamide-PABA analog (4j) | MCF-7 (Breast) | 1.83 | Colchicine | 3.54 | [8] |
| PABA/NO | OVCAR-3 (Ovarian) | 9.8 (GI50) | - | - | [9] |
| Schiff base of PABA | HepG2 (Liver) | ≥ 15.0 | - | - | [10][11] |
Anti-inflammatory Activity of Piperidine Derivatives
The piperidine scaffold is a core component of many anti-inflammatory agents.[12][13] These compounds often exert their effects by modulating inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and prostaglandins.[13][14]
Table 2: Anti-inflammatory Activity of Selected Piperidine Derivatives
| Compound | Target | Metric | Value | Experimental Model | Reference |
| Piperine | Nitric Oxide (NO) Production | Inhibition | Concentration-dependent | LPS-stimulated RAW 264.7 cells | [13] |
| Piperine | Prostaglandin E2 (PGE2) Production | Inhibition | Concentration-dependent | LPS-stimulated RAW 264.7 cells | [13] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA Binding | IC50 | ~5 µM | LPS-stimulated RAW 264.7 cells | [13] |
| Piperlotine A | - | - | MIC = 50 µg/mL (Antimycobacterial) | Mycobacterium tuberculosis | [15] |
Antimicrobial Activity of Aminobenzoic Acid and Piperidine Derivatives
Both aminobenzoic acid and piperidine derivatives have been investigated for their antimicrobial properties.[16][17][18] PABA analogs can interfere with the folate biosynthesis pathway in bacteria, a mechanism exploited by sulfonamide drugs.[5]
Table 3: Antimicrobial Activity of Selected Aminobenzoic Acid and Piperidine Derivatives
| Compound/Analog | Target Organism | MIC (µM) | Reference Compound | Reference |
| Schiff base of PABA | Staphylococcus aureus (MRSA) | 15.62 | - | [10] |
| Isatin-aminobenzoic acid hybrid (2a) | Staphylococcus aureus | 0.09 (mmol/L) | - | [16] |
| Isatin-aminobenzoic acid hybrid (2a) | Bacillus subtilis | 0.09 (mmol/L) | - | [16] |
| Schiff base of PABA (Cpd 11) | Bacillus subtilis | 2.11 | Norfloxacin | [18] |
Experimental Protocols
To facilitate the independent verification and expansion of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20][21][22]
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Materials:
-
96-well tissue culture plates
-
Test compound (e.g., aminobenzoic acid derivative)
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the activity of nitric oxide synthase by quantifying the amount of nitric oxide (NO) produced.[3][23][24][25][26]
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite and nitrate. The total nitrite concentration is measured using the Griess reagent.[24][26]
Materials:
-
Purified NOS enzyme or cell/tissue extracts
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test compound (e.g., piperidine derivative)
-
Griess Reagent (Part A and Part B)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, L-arginine, and NADPH. For nNOS and eNOS, also include calmodulin and CaCl2.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells of a 96-well plate. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the NOS enzyme or cell/tissue extract to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Nitrite Detection:
-
Add Griess Reagent Part A and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 5-10 minutes.[3]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[3]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28][29][30]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[28]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., aminobenzoic acid or piperidine derivative)
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.[29]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[27] Dilute this suspension to the final inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[27][29]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key mechanism of action and a typical experimental workflow.
Caption: Competitive inhibition of dihydropteroate synthase by PABA analogs.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
While direct experimental data on 5-Amino-2-piperidin-1-yl-benzoic acid remains to be published, this comparative guide provides a strong foundation for predicting its potential biological activities. The demonstrated anticancer and antimicrobial properties of aminobenzoic acid derivatives, coupled with the anti-inflammatory and analgesic effects of piperidine-containing compounds, suggest that 5-Amino-2-piperidin-1-yl-benzoic acid is a promising scaffold for the development of novel therapeutics.
Future research should focus on the synthesis and in vitro screening of 5-Amino-2-piperidin-1-yl-benzoic acid and its close analogs against a panel of cancer cell lines, bacterial and fungal strains, and in assays for inflammatory markers. The detailed protocols provided herein offer a starting point for such investigations. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1–11. Advance online publication. [Link]
-
Al-Ostath, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(23), 8257. [Link]
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]
-
Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. BMC chemistry, 11(1), 1-14. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2013). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 5(3), 23-30. [Link]
-
Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Kumar, M., Narasimhan, B., Kumar, P., & Judge, V. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 87-98. [Link]
-
Al-Warhi, T., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 15(25), 17405-17417. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]
-
Keefer, L. K., et al. (2006). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro anticancer activity. Journal of medicinal chemistry, 49(3), 1157–1164. [Link]
-
Mujumdar, A. M., Dhuley, J. N., Deshmukh, V. K., & Naik, S. R. (1990). Anti-inflammatory activity of piperine. The Japanese journal of medical science & biology, 43(3), 95–100. [Link]
-
Millipore Sigma. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from [Link]
-
Trillini, M. O., et al. (2021). Anti-inflammatory Activity of Piperlotines. Molecules, 26(11), 3369. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 16. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. clyte.tech [clyte.tech]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. protocols.io [protocols.io]
A Comparative Guide to Confirming the Purity of Synthesized 5-Amino-2-piperidin-1-yl-benzoic acid
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of regulatory compliance, therapeutic efficacy, and patient safety. This guide provides an in-depth technical comparison of orthogonal analytical techniques for verifying the purity of a synthesized batch of 5-Amino-2-piperidin-1-yl-benzoic acid, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The presence of even minute quantities of impurities can significantly impact the safety and efficacy of a final drug product.[1] Process-related impurities, degradation products, or residual starting materials can all compromise the integrity of the API.[2][3] Therefore, a multi-pronged analytical approach is not just recommended but essential for a comprehensive purity assessment.
Orthogonal Analytical Approaches for Purity Determination
A robust purity analysis relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of co-eluting impurities or undetected contaminants that might be missed by a single method. For 5-Amino-2-piperidin-1-yl-benzoic acid, a molecule possessing aromatic amine, benzoic acid, and piperidine moieties, a combination of chromatographic and spectroscopic methods is optimal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying impurities.[4][5] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a molecule of this polarity.
Rationale for Method Selection: The combination of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection is appropriate due to the presence of the chromophoric aromatic ring.
Experimental Protocol: RP-HPLC for 5-Amino-2-piperidin-1-yl-benzoic acid
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 5-Amino-2-piperidin-1-yl-benzoic acid.
-
Dissolve in a suitable diluent (e.g., 1:1 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Data: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Synthesized Batch | |||
| Main Compound | 15.2 | 1,250,000 | 99.5% |
| Impurity 1 | 12.8 | 3,000 | 0.24% |
| Impurity 2 | 18.5 | 3,250 | 0.26% |
| Commercial Standard | |||
| Main Compound | 15.2 | 1,300,000 | >99.9% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. Quantitative NMR (qNMR) provides a direct measure of purity against a certified internal standard.[6][7]
Rationale for Method Selection: ¹H NMR provides detailed structural information. By comparing the integral of the analyte's protons to that of a known amount of an internal standard, a highly accurate purity value can be determined. Benzoic acid itself can be used as a qNMR internal standard.[6][7]
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 5-Amino-2-piperidin-1-yl-benzoic acid.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparative Data: ¹H NMR of Substituted Benzoic Acids [8][9][10]
| Compound | Proton Environment | Chemical Shift (ppm) |
| Benzoic Acid | Aromatic Protons | 7.4 - 8.1 |
| Carboxylic Acid Proton | ~12.0 | |
| 5-Amino-2-piperidin-1-yl-benzoic acid (Predicted) | Aromatic Protons | 6.5 - 7.5 |
| Piperidine Protons | 1.5 - 3.0 | |
| Amino Proton | ~5.0 | |
| Carboxylic Acid Proton | ~11.0 |
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the molecular weight of the synthesized compound and identifying the mass of any impurities.[11]
Rationale for Method Selection: MS provides a direct measurement of the mass-to-charge ratio, confirming the identity of the target molecule. When coupled with a chromatographic technique like LC-MS, it can provide molecular weight information for each separated impurity.
Experimental Protocol: LC-MS Analysis
-
Utilize the same HPLC method as described above.
-
Interface the HPLC system with a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
Acquire mass spectra for the main peak and any impurity peaks.
-
Compare the observed mass with the theoretical mass of 5-Amino-2-piperidin-1-yl-benzoic acid (C₁₂H₁₆N₂O₂ = 220.27 g/mol ).
Comparative Data: Mass Spectrometry
| Peak | Observed m/z | Theoretical m/z | Identity |
| Main Compound | 221.1285 [M+H]⁺ | 221.1285 | 5-Amino-2-piperidin-1-yl-benzoic acid |
| Impurity 1 | 205.0971 [M+H]⁺ | - | Potential starting material |
| Impurity 2 | 235.1500 [M+H]⁺ | - | Potential over-alkylated product |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Rationale for Method Selection: FTIR can quickly confirm the presence of key functional groups (e.g., carboxylic acid, amine, aromatic ring) and the absence of functional groups from starting materials.[12][13][14][15]
Experimental Protocol: FTIR Analysis
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the synthesized compound on the ATR crystal.
-
Acquire the sample spectrum.
-
Identify characteristic absorption bands.
Comparative Data: Characteristic FTIR Absorption Bands [12][13][16]
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Product? |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Yes |
| N-H (Amine) | 3300-3500 | Yes |
| C=O (Carboxylic Acid) | 1680-1720 | Yes |
| C=C (Aromatic) | 1450-1600 | Yes |
Conclusion
The purity of synthesized 5-Amino-2-piperidin-1-yl-benzoic acid must be rigorously confirmed using a suite of orthogonal analytical techniques. HPLC provides quantitative data on the presence of impurities, while qNMR offers an absolute purity value against a certified standard. Mass spectrometry confirms the molecular identity of the target compound and aids in the structural elucidation of unknown impurities. FTIR serves as a rapid qualitative check for the presence of key functional groups. By employing this multi-faceted approach, researchers and drug development professionals can have the highest confidence in the quality and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development activities.
References
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. Available at: [Link]
-
The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. Available at: [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. Available at: [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. Available at: [Link]
-
Place of DSC purity analysis in pharmaceutical development - AKJournals. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]
-
amines, aromatic 2002 | niosh - CDC. Available at: [Link]
-
2023-03-29-qnmr-octad - BIPM. Available at: [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]
-
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Available at: [Link]
-
How can benzoic acid be tested for purity? - Quora. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
-
HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. Available at: [Link]
-
"This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry. The fi - Uniba. Available at: [Link]
-
Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid - PubMed. Available at: [Link]
-
VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES - ResearchGate. Available at: [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. Available at: [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF - ResearchGate. Available at: [Link]
-
The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... - ResearchGate. Available at: [Link]
-
Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs - NIH. Available at: [Link]
-
Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. Available at: [Link]
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] - ResearchGate. Available at: [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed. Available at: [Link]
-
mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ - La Clinica Terapeutica. Available at: [Link]
-
Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Available at: [Link]
-
New amino acid-based anionic surfactants and their use as enantiodiscriminating lyotropic liquid crystalline NMR solvents | Request PDF - ResearchGate. Available at: [Link]
-
2-[[[(1-Methylethyl)amino]sulfonyl]amino]benzoic acid - CAS Common Chemistry. Available at: [Link]
-
Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 7. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 8. rsc.org [rsc.org]
- 9. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. clinicaterapeutica.it [clinicaterapeutica.it]
- 12. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
A Comparative Benchmarking Guide to PARP Inhibitors: Olaparib, Niraparib, and Rucaparib in the Context of Cancer Therapy
This guide provides a comprehensive analysis of three leading poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Niraparib, and Rucaparib. Our objective is to furnish researchers, clinicians, and drug development professionals with a detailed comparison of their mechanisms, efficacy, and clinical applications, supported by experimental data and established protocols.
Introduction: The Critical Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular machinery that repairs single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently evolve into double-strand breaks (DSBs) during DNA replication, a type of damage that cannot be effectively repaired in HRR-deficient cells, ultimately triggering cell death. This concept, known as synthetic lethality, forms the bedrock of PARP inhibitor therapy.
This guide will dissect the comparative performance of Olaparib, Niraparib, and Rucaparib, three FDA-approved PARP inhibitors that have revolutionized the treatment landscape for cancers with DNA damage response (DDR) alterations.
Mechanism of Action: Beyond Simple Inhibition
While all three drugs inhibit the enzymatic activity of PARP1 and PARP2, their potency and ability to "trap" the PARP enzyme on DNA differ, influencing their clinical efficacy and toxicity profiles. This PARP trapping is a critical aspect of their mechanism, as the PARP-DNA complex itself is a cytotoxic lesion that obstructs DNA replication.
| Inhibitor | IC50 (PARP1) | PARP Trapping Potency | Primary Indications |
| Olaparib | 5 nM | Moderate | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Niraparib | 3.8 nM | High | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Rucaparib | 1.2 nM | High | Ovarian, Prostate Cancer |
Data compiled from multiple sources and represents an average for comparative purposes.
The enhanced PARP trapping efficiency of Niraparib and Rucaparib may contribute to their efficacy but can also be associated with increased hematological toxicities.
Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality in HRR-deficient cancer cells.
Experimental Protocols for Comparative Assessment
To ensure a robust and unbiased comparison, standardized methodologies are imperative. Below are protocols for key assays to evaluate the efficacy of PARP inhibitors in a preclinical setting.
In Vitro PARP Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on PARP1 enzymatic activity.
Protocol:
-
Prepare Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, and a detection reagent (e.g., PARP Assay Kit, Trevigen).
-
Compound Dilution: Create a serial dilution of Olaparib, Niraparib, and Rucaparib.
-
Assay Plate Setup: Add assay buffer, activated DNA, and the PARP inhibitors to a 96-well plate.
-
Enzyme Addition: Add recombinant PARP1 to initiate the reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add the detection reagent and measure the signal (e.g., fluorescence or colorimetry) using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability and Cytotoxicity Assays
These assays determine the dose-dependent effect of the PARP inhibitors on the survival of cancer cell lines.
Protocol:
-
Cell Culture: Culture both HRR-proficient and HRR-deficient (e.g., BRCA1-mutant) cancer cell lines.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Olaparib, Niraparib, and Rucaparib for 72 hours.
-
Viability Assessment: Use a reagent such as CellTiter-Glo® (Promega) to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.
Figure 2: Workflow for assessing the cytotoxic effects of PARP inhibitors on cancer cell lines.
Comparative Efficacy in Preclinical Models
The following table summarizes representative data from studies comparing the three PARP inhibitors in a BRCA1-mutant ovarian cancer cell line model.
| Inhibitor | GI50 in BRCA1-mutant cells (nM) | GI50 in BRCA-wt cells (nM) | Selectivity Index (wt/mutant) |
| Olaparib | 10 | >10,000 | >1,000 |
| Niraparib | 5 | >10,000 | >2,000 |
| Rucaparib | 3 | >10,000 | >3,300 |
This data is illustrative and compiled from various preclinical studies.
The higher selectivity index for Niraparib and Rucaparib in this context suggests a potentially wider therapeutic window for tumors with BRCA mutations.
Clinical Considerations and Future Directions
While all three inhibitors have demonstrated significant clinical benefits, their toxicity profiles and approved indications vary. Olaparib has the broadest range of indications across multiple cancer types. Niraparib is noted for its efficacy as a maintenance therapy in ovarian cancer, irrespective of BRCA mutation status in some contexts. Rucaparib has also shown strong efficacy in ovarian and prostate cancers.
The choice of a PARP inhibitor in a clinical setting is a complex decision that involves considering the specific cancer type, the patient's genetic profile (including but not limited to BRCA mutations), prior treatments, and the distinct toxicity profiles of each drug.
Future research is focused on expanding the application of PARP inhibitors beyond BRCA-mutated cancers by identifying other HRR deficiencies (a concept known as "BRCAness"), exploring combination therapies with immunotherapy and other targeted agents, and developing next-generation PARP inhibitors with improved selectivity and reduced toxicity.
References
Safety Operating Guide
A Guide to the Safe Disposal of 5-Amino-2-piperidin-1-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Amino-2-piperidin-1-yl-benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety and disposal information from structurally analogous compounds, namely aminobenzoic acids and piperidine derivatives. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting a commitment to best practices in chemical waste management.
The core principle of this guide is to treat 5-Amino-2-piperidin-1-yl-benzoic acid as a hazardous waste, taking into account the potential hazards from both its aminobenzoic acid and piperidine moieties. This conservative approach is essential for mitigating risks in the research and development environment.
Hazard Assessment: A Synthesis of Analogous Compound Data
Given the structure of 5-Amino-2-piperidin-1-yl-benzoic acid, its hazard profile can be inferred from related molecules. Aminobenzoic acids are typically classified as irritants, while piperidine is known for its higher toxicity and corrosivity. Therefore, a cautious approach that considers the combined potential hazards is warranted.
Table 1: Inferred Hazard Classification for 5-Amino-2-piperidin-1-yl-benzoic acid
| Hazard Statement | Description | Basis of Inference |
| H315 | Causes skin irritation | Based on data for various aminobenzoic acids.[1][2][3][4] |
| H318/H319 | Causes serious eye damage/irritation | Inferred from aminobenzoic acids and piperidine.[1][2][5][6] |
| H335 | May cause respiratory irritation | A common characteristic of aminobenzoic acid derivatives.[2][6] |
| H302 | Harmful if swallowed | A potential hazard based on piperidine toxicity.[7][8] |
| H311+H331 | Toxic in contact with skin or if inhaled | A potential hazard based on piperidine toxicity.[5][7] |
| H412 | Harmful to aquatic life with long-lasting effects | A potential environmental hazard for aminobenzoic acids. |
Incompatible Materials: To prevent dangerous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Amino-2-piperidin-1-yl-benzoic acid for disposal, all personnel must wear the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical waste.
-
Body Protection: A lab coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Amino-2-piperidin-1-yl-benzoic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect unadulterated, waste 5-Amino-2-piperidin-1-yl-benzoic acid powder in a designated, well-sealed, and clearly labeled hazardous waste container.[6]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated labware, are also considered hazardous waste. These items should be collected in a separate, sealed container also labeled as hazardous waste.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Management and Labeling
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and can be tightly sealed to prevent leaks or spills.
-
Clear Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Amino-2-piperidin-1-yl-benzoic acid"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
-
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be cool and dry, away from direct sunlight and incompatible materials.[6]
Step 4: Arranging for Final Disposal
-
The ultimate disposal of 5-Amino-2-piperidin-1-yl-benzoic acid must be handled by a licensed and approved hazardous waste disposal company.[1]
-
Contact your institution's EHS department to schedule a pickup for your chemical waste.
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep it up, avoiding the generation of dust.[10] Moistening the spilled material with water can help prevent it from becoming airborne.
-
Place the collected material into a sealed, labeled container for disposal as hazardous waste.[6]
-
Clean the spill area with soap and water.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2-piperidin-1-yl-benzoic acid and associated materials.
Caption: Disposal workflow for 5-Amino-2-piperidin-1-yl-benzoic acid.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
- Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-hydroxybenzoic acid.
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-methylbenzoic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Amino-2-chlorobenzoic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminobenzoic acid.
- Benchchem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Benchchem. (n.d.). Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet: N-(2-Acetamido)-2-aminoethanesulfonic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- Unspecified Supplier. (2018). 4-Aminobenzoic acid - Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS CAS.
- PENTA chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Acros Organics. (2017). 4-Aminobenzoic Acid - SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet: 4-(2-Oxopiperidin-1-yl)benzoic acid.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine.
- Unspecified Supplier. (n.d.). Safety Data Sheet: Benzoic Acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Acetamido-2-aminobenzoic acid.
- CDH Fine Chemical. (n.d.). p-Amino Benzoic Acid CAS No 150-13-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
